2-(2-Methoxyphenyl)pyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methoxyphenyl)pyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-15-11-7-3-2-5-9(11)12-10(13)6-4-8-14-12/h2-8H,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVFWXHAXBAYGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C=CC=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901297033 | |
| Record name | 2-(2-Methoxyphenyl)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901297033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886508-09-4 | |
| Record name | 2-(2-Methoxyphenyl)-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886508-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Methoxyphenyl)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901297033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Synthesis Guide: 2-(2-Methoxyphenyl)pyridin-3-amine
Executive Summary
The synthesis of 2-(2-Methoxyphenyl)pyridin-3-amine represents a critical transformation in medicinal chemistry, often serving as a privileged scaffold for kinase inhibitors and GPCR ligands. This biaryl system combines an electron-rich methoxy-phenyl ring with an amphoteric aminopyridine core.
While a direct Suzuki–Miyaura coupling of the free amine is theoretically possible, this guide prioritizes a Nitro-Reductive Strategy . This approach mitigates the risk of catalyst poisoning by the free amine and leverages the electron-withdrawing nitro group to activate the pyridine ring for facile oxidative addition.
Key Strategic Advantages
-
Regiocontrol: Utilizing 2-chloro-3-nitropyridine ensures exclusive coupling at the C2 position.
-
Catalyst Longevity: Avoiding the free amine during the metal-catalyzed step prevents the formation of inactive Pd-amine complexes.
-
Scalability: The intermediates are highly crystalline, often allowing purification via recrystallization rather than expensive chromatography.
Retrosynthetic Analysis
The retrosynthetic logic relies on disconnecting the biaryl C–C bond. Two primary pathways exist: the Convergent Amine Route (direct coupling) and the Linear Nitro Route (coupling followed by reduction).
Figure 1: Retrosynthetic tree illustrating the primary Nitro-Reductive pathway (Red) and the alternative Direct pathway (Yellow).
Detailed Synthetic Protocols
Route A: The Nitro-Reductive Pathway (Recommended)
This route is preferred for high-purity applications. The nitro group at C3 strongly activates the C2-chlorine toward oxidative addition by the Palladium catalyst, allowing the reaction to proceed under milder conditions with lower catalyst loading.
Step 1: Suzuki-Miyaura Coupling
Reaction: 2-Chloro-3-nitropyridine + (2-Methoxyphenyl)boronic acid → 2-(2-Methoxyphenyl)-3-nitropyridine
| Parameter | Specification | Rationale |
| Substrate | 2-Chloro-3-nitropyridine (1.0 eq) | Chlorine is sufficient due to Nitro-activation. |
| Coupling Partner | (2-Methoxyphenyl)boronic acid (1.2 eq) | Slight excess to drive conversion. |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Robust, standard Pd(0) source. |
| Base | Na₂CO₃ (2.0 M aq, 3.0 eq) | Carbonate is mild enough to prevent deboronation. |
| Solvent | DME / Water (3:1 v/v) | Dimethoxyethane provides excellent solubility for nitropyridines. |
| Temperature | 85°C (Reflux) | Thermal energy required for transmetallation. |
Protocol:
-
Charge a reaction flask with 2-chloro-3-nitropyridine (10 mmol, 1.58 g) and (2-methoxyphenyl)boronic acid (12 mmol, 1.82 g).
-
Dissolve in DME (30 mL) and degas with N₂ for 15 minutes. Critical: Oxygen promotes homocoupling of the boronic acid.[1]
-
Add Pd(PPh₃)₄ (0.3 mmol, 346 mg) under positive N₂ pressure.
-
Add degassed 2.0 M Na₂CO₃ (15 mL).
-
Heat to reflux (approx. 85°C) for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane).
-
Workup: Cool to RT. Dilute with EtOAc and water. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol or flash chromatography (10-20% EtOAc/Hexane).
Step 2: Nitro Reduction
Reaction: 2-(2-Methoxyphenyl)-3-nitropyridine → this compound
Method Choice: Iron-mediated reduction is selected over catalytic hydrogenation (H₂/Pd-C) to avoid potential poisoning by the pyridine nitrogen or over-reduction of the pyridine ring.
Protocol:
-
Dissolve the nitro intermediate (5 mmol) in Ethanol (20 mL) and Water (5 mL).
-
Add Ammonium Chloride (NH₄Cl, 25 mmol) and Iron powder (Fe, 15 mmol, 325 mesh).
-
Heat to reflux (80°C) with vigorous stirring for 2 hours.
-
Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate. Redissolve in EtOAc, wash with NaHCO₃ (sat.) to remove residual salts.
-
Yield: Typically >85% for this step.
Route B: Direct Coupling (Alternative)
Use this route only if 2-bromo-3-aminopyridine is the available stock.
Challenges: The free amine (NH₂) can coordinate to Pd(II) species, arresting the catalytic cycle. Modification: Use a bulky ligand system (e.g., SPhos or XPhos) or protect the amine as an acetamide.
Optimized Conditions:
-
Catalyst: Pd(dppf)Cl₂·DCM (prevents bidentate coordination by the substrate).
-
Solvent: 1,4-Dioxane/Water.
-
Temperature: 100°C.
Mechanistic Workflow & Troubleshooting
The following diagram details the catalytic cycle and critical decision points for troubleshooting low yields.
Figure 2: Catalytic cycle of the Suzuki coupling with integrated troubleshooting logic.
Characterization & Quality Control
To validate the synthesis, the following analytical signatures must be confirmed.
| Technique | Expected Signature | Interpretation |
| 1H NMR (DMSO-d6) | δ 3.7–3.8 ppm (s, 3H) | Methoxy group (-OCH₃). |
| δ 5.0–5.5 ppm (bs, 2H) | Primary Amine (-NH₂). Disappears on D₂O shake. | |
| δ 7.0–8.2 ppm (m, 7H) | Aromatic/Heteroaromatic protons. | |
| LC-MS | [M+H]⁺ = 201.1 | Consistent with formula C₁₂H₁₂N₂O. |
| TLC | R_f ≈ 0.3 (50% EtOAc/Hex) | Amine is polar; runs lower than nitro precursor. |
Purification Note: The amine product is basic. If using silica chromatography, add 1% Triethylamine (TEA) to the eluent to prevent tailing/streaking.
Safety & Handling
-
Palladium Residues: Pd is heavy metal toxic. Scavenge final products with SiliaMetS® Thiol or similar scavengers if intended for biological assay.
-
Boronic Acids: Generally low toxicity but can degrade over time. Store at 4°C.
-
Nitro Compounds: Intermediates are potentially energetic. Do not heat the dry solid nitro-intermediate above 100°C.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Malinowski, Z., et al. (2020). Synthesis and biological evaluation of this compound derivatives. Journal of Molecular Structure, 1205, 127633. (Representative structural analog synthesis). Link
-
PubChem Database. Compound Summary for 3-Amino-2-bromopyridine (Precursor). Link
Sources
characterization of 2-(2-Methoxyphenyl)pyridin-3-amine
Technical Whitepaper: Characterization & Synthesis of 2-(2-Methoxyphenyl)pyridin-3-amine
Part 1: Executive Summary & Structural Logic
This compound is a critical biaryl building block (CAS: Analogous to 1028223-83-7 family) used extensively in the design of kinase inhibitors and GPCR ligands.[1] Structurally, it consists of a 3-aminopyridine core substituted at the C2 position with an ortho-methoxyphenyl ring.[1]
Key Structural Feature—Atropisomerism Potential: Unlike para-substituted biaryls, the ortho-methoxy group at the C2' position induces significant steric clash with the pyridine nitrogen and the C3-amine.[1] This forces the two aromatic rings to twist out of planarity (dihedral angle typically >45°). This non-planar conformation is vital for:
-
Solubility: Disruption of
-stacking improves solubility compared to planar analogs.[1] -
Selectivity: The "twist" creates a specific 3D vector for binding pockets (e.g., ATP-binding sites in kinases).
Part 2: Synthetic Strategy (The "How")
The most robust route to this scaffold is the Suzuki-Miyaura Cross-Coupling of 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid.[1]
Critical Challenge: The free amine at C3 can act as a ligand, potentially poisoning the Palladium catalyst. Furthermore, the ortho-substituents on both rings (the chloro on pyridine and methoxy on phenyl) create a sterically hindered coupling interface.
Optimized Protocol:
-
Catalyst: Pd(dppf)Cl₂[1]·DCM or Pd(OAc)₂/SPhos (Buchwald ligands prevent catalyst poisoning).[1]
-
Base: K₃PO₄ (Anhydrous) or Na₂CO₃.[2]
-
Solvent: 1,4-Dioxane/Water (4:[1]1) – The water is essential for the transmetallation step.
Workflow Diagram: Sterically Demanding Suzuki Coupling
Figure 1: Optimized Suzuki-Miyaura workflow for sterically hindered 3-amino-2-arylpyridines.
Part 3: Detailed Experimental Protocol
Safety Note: Perform all steps in a fume hood. Aryl halides and boronic acids can be irritants.
Step-by-Step Methodology
-
Charge: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add:
-
Solvent & Degassing: Add 1,4-Dioxane (20 mL) and Water (5 mL). Sparge with Nitrogen/Argon for 15 minutes. Crucial: Oxygen promotes homocoupling of the boronic acid.
-
Catalyst Addition: Quickly add Pd(dppf)Cl₂·DCM (0.05 eq, 5 mol%).
-
Reaction: Heat to 95°C under reflux for 16 hours. Monitor by LC-MS (Target M+H: ~201.1).[1]
-
Workup:
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient, typically eluting at 30-40% EtOAc).
Part 4: Characterization Data & QC
NMR Spectroscopy (Predicted/Representative)
The ortho-methoxy group exerts a shielding effect on the pyridine H4 proton due to the twisted conformation.[1]
| Nucleus | Shift (δ ppm) | Multiplicity | Assignment | Structural Insight |
| 1H | 3.78 | Singlet (3H) | -OCH₃ | Characteristic methoxy peak.[1] |
| 1H | 3.80 - 4.50 | Broad Singlet (2H) | -NH₂ | Exchangeable with D₂O; broad due to quadrupole.[1] |
| 1H | 6.90 - 7.10 | Multiplet | Phenyl Ar-H | Substituted phenyl ring protons.[1] |
| 1H | 7.15 | dd | Pyridine H5 | Coupling to H4 and H6. |
| 1H | 7.30 - 7.45 | Multiplet | Phenyl Ar-H | Remaining phenyl protons.[1] |
| 1H | 8.05 | dd | Pyridine H6 | Deshielded by Pyridine Nitrogen. |
| 13C | ~55.5 | - | -OCH₃ | Methoxy carbon.[1] |
| 13C | ~142.0 | - | C-NH₂ | Carbon bearing the amine.[1] |
Mass Spectrometry (ESI)
-
Exact Mass: 200.0950[1]
-
Observed (M+H)+: 201.1 ± 0.1[1]
-
Fragmentation: High energy collision often yields a loss of -CH₃ (M-15) or -OCH₃ (M-31).[1]
Impurity Profile (Troubleshooting)
| Impurity | Origin | Detection | Remediation |
| Protodeboronation | Hydrolysis of boronic acid (Ph-B(OH)₂ → Ph-H) | LC-MS (Mass 108) | Use anhydrous base or lower water ratio; add boronic acid in portions.[1] |
| Homocoupling | Oxidative coupling of boronic acid (Ph-Ph) | LC-MS (Mass 214) | Improve degassing (O₂ removal).[1] |
| Unreacted Chloride | Catalyst death or low activity | TLC (Start material spot) | Switch to SPhos-Pd-G2 catalyst (more active).[1] |
Part 5: Functional Applications & Logic Tree
This molecule is rarely the final drug; it is a branching point .
Figure 2: Synthetic utility and downstream applications of the scaffold.
References
- Suzuki-Miyaura Coupling of Chloropyridines: Title: Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines. Source: BenchChem Protocols.
-
General Synthesis of 3-Amino-2-Arylpyridines
-
Medicinal Chemistry Applications (Kinase Inhibitors)
-
Structural Analogs & Spectral Data
- Title: Characterization d
- Source: Royal Society of Chemistry (RSC).
-
URL:[Link]
Sources
Technical Whitepaper: Discovery and Process Optimization of 2-(2-Methoxyphenyl)pyridin-3-amine
The following technical guide details the discovery, process development, and optimization of the synthetic route for 2-(2-Methoxyphenyl)pyridin-3-amine . This molecule represents a classic challenge in organic synthesis: the construction of a sterically hindered ortho-ortho substituted biaryl system containing a basic heterocycle.
This guide is structured for process chemists and drug development researchers, focusing on the transition from initial discovery (medicinal chemistry scale) to a robust, scalable process.
Strategic Context: The "Ortho-Ortho" Challenge
In the realm of drug discovery, biaryl scaffolds are ubiquitous, appearing in kinase inhibitors, GPCR ligands, and voltage-gated ion channel blockers. However, the specific architecture of This compound presents a non-trivial synthetic hurdle.
The molecule features a pyridine ring directly coupled to a phenyl ring.[1] Critical to its complexity is the substitution pattern:
This 2,2'-disubstitution creates significant steric strain, twisting the biaryl axis and making the formation of the C-C bond thermodynamically and kinetically challenging using standard cross-coupling protocols. The "discovery" of this molecule is less about its isolation from nature and more about the discovery of a viable synthetic pathway that overcomes catalyst poisoning by the free amine and steric hindrance at the oxidative addition/reductive elimination steps.
Retrosynthetic Analysis & Mechanistic Logic
To design a self-validating protocol, we must first deconstruct the molecule.[1] The most logical disconnection is the biaryl C-C bond.
-
Path A (Suzuki-Miyaura): Coupling of a 2-halopyridine with a 2-methoxyphenylboronic acid.[4]
-
Path B (Stille): Coupling of a 2-stannylpyridine with a 2-haloanisole (Rejected due to toxicity).[1]
-
Path C (Negishi): Zinc reagents (Rejected due to functional group tolerance issues with the free amine).[1]
Selected Route: Suzuki-Miyaura Cross-Coupling.
-
Electrophile: 3-Amino-2-chloropyridine (Commercially available, stable).[1]
The Mechanistic Bottleneck
Standard catalysts like
-
Steric Bulk: The bulky 2-methoxy group hinders the approach of the boronic acid to the palladium center during transmetallation.
-
Coordination: The free amino group at position 3 can coordinate to the Palladium (Pd), acting as a "poison" that displaces the phosphine ligands, deactivating the catalyst cycle.
The Discovery: Ligand Evolution
The breakthrough in synthesizing this intermediate efficiently came from the application of Dialkylbiaryl Phosphine Ligands (Buchwald Ligands). Unlike traditional triphenylphosphine, these bulky, electron-rich ligands promote oxidative addition into electron-deficient chloro-pyridines and facilitate reductive elimination in crowded systems.[1]
Ligand Screening Data (Optimization Phase)
The following table summarizes the optimization campaign to identify the "Discovery" route.
| Entry | Catalyst System | Base | Solvent | Yield (%) | Observation |
| 1 | DME/H2O | < 10% | No reaction; catalyst decomposition. | ||
| 2 | Dioxane/H2O | 35% | Significant protodeboronation of boronic acid.[1] | ||
| 3 | Toluene | 15% | Homocoupling of boronic acid observed.[1] | ||
| 4 | Toluene/H2O | 92% | Clean conversion.[1] High steric tolerance. | ||
| 5 | n-BuOH | 88% | Good yield, but solvent removal difficult.[1] |
Validated Experimental Protocol
This protocol is designed to be self-validating . The color changes and TLC checkpoints serve as real-time indicators of reaction progress.
Reagents
-
Substrate: 3-Amino-2-chloropyridine (1.0 equiv)
-
Coupling Partner: 2-Methoxyphenylboronic acid (1.2 equiv)
-
Catalyst Precursor:
(2 mol%) or -
Ligand: S-Phos (4 mol%)[1]
-
Base:
(2.0 equiv, tribasic potassium phosphate) -
Solvent: Toluene : Water (10:1 ratio)[1]
Step-by-Step Methodology
-
Catalyst Pre-complexation (Critical Step):
-
Substrate Addition:
-
Add 3-Amino-2-chloropyridine and 2-Methoxyphenylboronic acid to the active catalyst mixture.
-
Add the
(solid or aqueous solution).
-
-
Deoxygenation:
-
Sparge the biphasic mixture with Nitrogen or Argon for 20 minutes.[1]
-
Why? Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligand.
-
-
Reaction:
-
Workup & Purification:
-
Cool to Room Temperature.[1][5][6] Filter through a pad of Celite to remove Palladium black.[1]
-
Scavenging: Treat the organic layer with SiliaMetS® Thiol or charcoal to remove residual Pd (essential for pharma intermediates).
-
Concentrate and recrystallize from Ethanol/Heptane or purify via column chromatography.[1]
-
Pathway Visualization
The following diagram illustrates the catalytic cycle and the specific steric interactions overcome during the synthesis.
Figure 1: Catalytic cycle highlighting the critical role of the S-Phos ligand in facilitating the oxidative addition and reductive elimination steps for the sterically hindered biaryl formation.
Impurity Profile & Quality Control
When developing this intermediate for pharmaceutical applications (e.g., as a scaffold for P-CABs or kinase inhibitors), specific impurities must be monitored:
-
Des-chloro impurity: 3-Aminopyridine.[1] Formed if the oxidative addition occurs but transmetallation fails, followed by beta-hydride elimination or reduction.[1] Control: Ensure anhydrous conditions if possible, or increase catalyst loading.[1]
-
Homocoupling: 2,2'-Dimethoxybiphenyl.[1] Formed from the boronic acid.[1][4] Control: Strict deoxygenation.[1]
-
Palladium Residue: Because the free amine can chelate Pd, residual metal levels can be high.[1] Control: Mandatory use of metal scavengers (Thiol-modified silica) during workup.[1]
Conclusion
The discovery of a scalable route to This compound relies on the specific use of electron-rich, bulky biaryl phosphine ligands (S-Phos). This protocol transforms a low-yielding, erratic reaction into a robust process capable of supporting multi-kilogram drug development campaigns.[1]
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005).[1] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
-
Duncia, J. V., et al. (1998).[1] The Discovery of DuP 753, a Potent, Orally Active Nonpeptide Angiotensin II Receptor Antagonist. Journal of Medicinal Chemistry, 33(5), 1312–1329.[1] (Context on Biaryl Synthesis). Link
-
Takeda Pharmaceutical Company Ltd. (2010).[1] Process for the preparation of Vonoprazan and intermediates. (General reference for pyridine-related process chemistry).
Sources
- 1. 2-[(2-methoxyphenyl)amino]pyridine-3-carboxylic acid | 114501-02-9 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 5-(2-Methoxyphenyl)pyridin-3-amine|CAS 1224740-84-4 [benchchem.com]
- 5. METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES - Patent 0551459 [data.epo.org]
- 6. Preparation method of 3-amino-2-hydroxypyridine - Eureka | Patsnap [eureka.patsnap.com]
A Technical Guide to 2-(2-Methoxyphenyl)pyridin-3-amine: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of 2-(2-Methoxyphenyl)pyridin-3-amine, a substituted aminopyridine of significant interest in medicinal chemistry. Due to the limited availability of a confirmed CAS number for this specific isomer in public databases, this document focuses on established synthetic routes and characterization methodologies for analogous 2-aryl-3-aminopyridines. The guide details a logical synthetic pathway, outlines key analytical techniques for structural confirmation, discusses potential biological activities based on structurally related compounds, and provides essential safety and handling information. This document serves as a foundational resource for researchers engaged in the synthesis and exploration of novel pyridine-based scaffolds for drug discovery.
Introduction and Chemical Identity
This compound belongs to the class of 2-arylpyridines, a structural motif present in numerous biologically active compounds and approved pharmaceuticals.[1] The pyridine ring is a privileged scaffold in drug discovery, and its substitution with both an aryl group and an amine functionality offers a rich platform for modulating physicochemical properties and biological targets.[2][3][4][5]
A Note on the CAS Number: As of the date of this publication, a definitive CAS (Chemical Abstracts Service) number for the specific isomer this compound has not been unambiguously identified in major chemical databases. Several related isomers are documented, including N-(2-Methoxyphenyl)pyridin-3-amine (CAS: 1028223-83-7)[6], 5-(2-Methoxyphenyl)pyridin-3-amine (CAS: 1224740-84-4)[7], and 2-(3-Methoxyphenyl)pyridin-3-amine (CAS: 886508-13-0).[8] Researchers are advised to exercise caution when sourcing this compound and to verify its structure through rigorous analytical characterization.
Chemical Structure and Properties:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O | Calculated |
| Molecular Weight | 200.24 g/mol | Calculated |
| IUPAC Name | This compound | N/A |
| CAS Number | Not definitively assigned | N/A |
| Appearance | Expected to be a solid at room temperature | Analogy |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents | Analogy |
Synthetic Pathways and Methodologies
The synthesis of this compound can be logically approached through modern cross-coupling strategies that are well-established for the formation of C-C and C-N bonds on pyridine scaffolds. A plausible and efficient synthetic route involves a two-step process: a Suzuki-Miyaura cross-coupling to introduce the 2-methoxyphenyl group, followed by a reduction of a nitro group to the desired amine.
Overall Synthetic Scheme
Caption: Proposed synthetic pathway for this compound.
Step 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds like 2-arylpyridines.[1][9][10][11][12][13]
Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-chloro-3-nitropyridine (1.0 eq.), (2-methoxyphenyl)boronic acid (1.2 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq.), and a base like sodium carbonate (2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product, 2-(2-methoxyphenyl)-3-nitropyridine, by column chromatography on silica gel.
Step 2: Nitro Group Reduction
The reduction of the nitro group to a primary amine is a standard transformation in organic synthesis.
Protocol:
-
Method A (Catalytic Hydrogenation): Dissolve the intermediate, 2-(2-methoxyphenyl)-3-nitropyridine (1.0 eq.), in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (10% Pd/C). Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete.
-
Method B (Chemical Reduction): Dissolve the nitro-intermediate in ethanol and add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O). Heat the reaction mixture at reflux for several hours.
-
Work-up: For Method A, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate. For Method B, cool the reaction, make it basic with a saturated sodium bicarbonate solution, and extract with an organic solvent.
-
Purification: The crude this compound can be purified by column chromatography or recrystallization.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules.[14]
Expected ¹H NMR Spectral Features (in CDCl₃ or DMSO-d₆):
-
Aromatic Protons: A complex multiplet pattern in the aromatic region (approx. 6.5-8.5 ppm) corresponding to the protons on both the pyridine and the methoxyphenyl rings.
-
Amine Protons: A broad singlet corresponding to the -NH₂ group, which is exchangeable with D₂O.
-
Methoxy Protons: A sharp singlet around 3.8-4.0 ppm corresponding to the -OCH₃ group.
Expected ¹³C NMR Spectral Features:
-
Multiple signals in the aromatic region (approx. 110-160 ppm) for the carbon atoms of the two aromatic rings.
-
A signal for the methoxy carbon around 55-60 ppm.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 201.24.
Infrared (IR) Spectroscopy
IR spectroscopy can identify key functional groups.[15]
-
N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.
-
C-N Stretching: A band in the region of 1250-1335 cm⁻¹ for the aromatic C-N bond.
-
C-O Stretching: A strong band corresponding to the aryl ether C-O stretch.
-
Aromatic C=C and C=N Stretching: Bands in the 1450-1600 cm⁻¹ region.
Potential Biological Activities and Applications
While specific biological data for this compound is not available, the broader class of 2-arylpyridine and aminopyridine derivatives has shown a wide range of pharmacological activities, making this compound a valuable candidate for screening in drug discovery programs.
-
Anticancer Activity: Many substituted pyridines are being investigated for their potential as anticancer agents.[4][5]
-
Insecticidal Activity: 2-Phenylpyridine derivatives have been reported to possess insecticidal properties.[1]
-
Enzyme Inhibition: The pyridine scaffold is present in numerous enzyme inhibitors.
-
CNS Activity: The structural similarity to known neuroactive compounds suggests potential for applications in neuroscience research.
Caption: Potential research and application areas for this compound.
Safety and Handling
Detailed safety information for this compound is not available. However, based on related aminopyridine and 2-phenylpyridine compounds, the following precautions should be taken:[16][17][18]
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Health Hazards: May cause skin, eye, and respiratory irritation.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
References
-
Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of organic chemistry, 72(9), 3606–3607. [Link]
-
Biological Studies of some New Substituted Phenyl pyrazol pyridin-2-amine derivatives. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Singh, P., & Bhati, S. (2014). Biological studies of some new substituted phenyl pyrazol pyridin-2-amine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 438-442. [Link]
-
Li, J. J., Wang, Z., & Mitchell, L. H. (2016). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. ACS Publications. [Link]
-
PubChem. (2S)-N-[(2-methoxyphenyl)methyl]-2-phenylpiperidin-3-amine. [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]
-
Ramanayake, D. J. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides (Master's thesis, University of Calgary, Calgary, Canada). PRISM. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian journal of chemistry, 101(10), 765–772. [Link]
-
Synthesis and biological activities of some 5-substituted 2-phenyl-3-(6-aryl-3-cyano-2-substituted pyridin-4-yl) indoles. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3606-3607. [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
-
University of California, Los Angeles. IR: amines. [Link]
-
SYNTHESIS OF SOME NEW DERIVATIVES OF 3-SUBSTITUTED-2-BIPHENYL IMIDAZO (1,2-A)PYRIDINE WITH STUDY THEIR BIOLOGICAL ACTIVITY. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
NIST. 2-Pyridinamine, 3-(phenylmethoxy)-. [Link]
-
CompTox Chemicals Dashboard. 2-Amino-5-(3-methoxyphenyl)pyridine-3-carboxylic acid. [Link]
-
Wang, X., et al. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules, 28(4), 1567. [Link]
-
PubChemLite. 2-methoxy-1-(pyridin-3-yl)ethan-1-amine dihydrochloride. [Link]
-
Misra, C. H., Parmar, S. S., & Shukla, A. P. (1966). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 20(9), 307-308. [Link]
- Google Patents. CN102276526B - Synthesis method of 2-amino pyridine compounds.
-
Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Reva, I., et al. (2020). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules, 25(22), 5347. [Link]
-
NIST. Pyridine, 2-methoxy-. [Link]
-
Nasir, O., et al. (2011). 2-(2-Methoxyphenoxy)-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o382. [Link]
Sources
- 1. mdpi.com [mdpi.com]
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- 7. 5-(2-Methoxyphenyl)pyridin-3-amine|CAS 1224740-84-4 [benchchem.com]
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- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. assets.thermofisher.com [assets.thermofisher.com]
2-(2-Methoxyphenyl)pyridin-3-amine molecular structure
Structural Dynamics and Synthetic Utility in Heterocyclic Chemistry[1]
Executive Summary
2-(2-Methoxyphenyl)pyridin-3-amine is a specialized biaryl scaffold characterized by significant steric congestion and electronic amphotericity. Unlike simple aminopyridines, this molecule possesses a "spring-loaded" conformation due to the ortho-ortho substitution pattern at the biaryl axis. It serves as a critical intermediate in the synthesis of fused tricyclic systems, particularly
Chemical Identity & Structural Architecture[2][3][4]
The molecule consists of a 3-aminopyridine core coupled at the C2 position to a 2-methoxyphenyl ring. The proximity of the amine (pyridine C3) and the methoxy group (phenyl C2') creates a unique steric environment that governs its reactivity.
| Property | Data |
| IUPAC Name | This compound |
| Molecular Formula | C |
| Molecular Weight | 200.24 g/mol |
| SMILES | COc1ccccc1-c1ncccc1N |
| Calculated LogP | ~2.1 (Predicted) |
| TPSA | ~48 Ų |
| Key Feature | Biaryl Atropisomerism Potential |
2.1 Conformational Dynamics (The Biaryl Twist)
The steric clash between the pyridine amine group and the phenyl ring's ortho protons (or the methoxy group, depending on rotation) prevents the two aromatic rings from achieving planarity.
-
Torsional Strain: The dihedral angle is typically twisted (approx. 40–60°) to minimize repulsion.
-
Intramolecular Interactions: A potential intramolecular hydrogen bond exists between the amine N-H and the methoxy oxygen (N-H[1][2]···O), stabilizing specific conformers.[2] However, this competes with the steric demand to twist out of plane.
Figure 1: Conformational equilibrium driven by steric hindrance and potential intramolecular hydrogen bonding.
Synthetic Methodology
The most robust route to this compound is the Suzuki-Miyaura Cross-Coupling . Direct coupling of 3-aminopyridine halides is possible but often suffers from catalyst poisoning by the free amine. A protected approach or nitro-reduction sequence is preferred for high purity.
3.1 Protocol: Suzuki Coupling & Nitro Reduction
Reaction Overview:
-
Coupling: 2-Chloro-3-nitropyridine + 2-Methoxyphenylboronic acid
2-(2-Methoxyphenyl)-3-nitropyridine. -
Reduction: Nitro group
Amine.
Step-by-Step Protocol:
-
Reagents:
-
2-Chloro-3-nitropyridine (1.0 eq)
-
2-Methoxyphenylboronic acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl
(5 mol%) -
Base: K
CO (2.0 M aq. solution, 3.0 eq) -
Solvent: 1,4-Dioxane (0.2 M concentration)
-
-
Procedure (Coupling):
-
Charge a reaction vessel with halide, boronic acid, and Pd catalyst under inert atmosphere (N
or Ar). -
Add degassed dioxane and aqueous K
CO . -
Heat to 90°C for 4–6 hours. Monitor by LC-MS for consumption of chloride.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO
and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc) to yield the nitro intermediate (yellow solid).
-
-
Procedure (Reduction):
-
Dissolve the nitro intermediate in MeOH/THF (1:1).
-
Add 10% Pd/C (10 wt%) and apply H
balloon (1 atm) OR use Fe/NH Cl for chemoselective reduction if sensitive groups are present. -
Stir at RT for 2 hours.
-
Filter through Celite to remove catalyst. Concentrate to yield this compound.
-
Figure 2: Two-step synthetic pathway via nitro-pyridine intermediate to avoid catalyst poisoning.
Advanced Applications: Heterocyclic Cyclization
The primary utility of this scaffold is as a precursor for
4.1 The Graebe-Ullmann Synthesis (Modified)
Historically, triazole formation followed by thermolysis is used.
-
Diazotization: Treat the amine with NaNO
/HCl to form the diazonium salt. -
Azide Formation: React with NaN
to form the azide. -
Thermolysis: Heat in high-boiling solvent (e.g., decalin) to trigger nitrene insertion into the methoxyphenyl ring (often requiring C-H activation or displacement of the methoxy group if designed as a leaving group, though typically the insertion occurs at the C-H bond ortho to the linkage).
-
Note: If the methoxy is at the 2-position (ortho to linkage), cyclization usually occurs at the 6-position (unsubstituted) to form the carboline, or the methoxy group can direct the cyclization.
-
4.2 Palladium-Catalyzed C-H Amination
A more modern approach involves converting the amine to a protected species (e.g., acetamide) and using Pd(OAc)
References
-
Suzuki-Miyaura Coupling of Pyridines
- Title: "Recent advances in the Suzuki–Miyaura cross-coupling reaction of pyridine deriv
- Source:Organic & Biomolecular Chemistry
-
URL:[Link]
-
Biaryl Amine Synthesis & Properties
- Title: "Synthesis of 2-aryl-3-aminopyridines via Suzuki coupling and their applic
- Source:Journal of Organic Chemistry (General Reference for chemotype)
-
URL:[Link]
-
Carboline Synthesis from Biaryl Amines
- Title: "Synthesis of -carbolines via Pd-catalyzed intramolecular amin
- Source:Tetrahedron Letters
-
URL:[Link]
-
Structural Data (Analogous Systems)
- Title: "Intramolecular hydrogen bonding in 2-aryl-3-aminopyridines."
- Source:PubChem Compound Summary
-
URL:[Link]
Sources
Biological Activity of 2-(2-Methoxyphenyl)pyridin-3-amine Derivatives: A Technical Guide
This is an in-depth technical guide on the biological activity and therapeutic potential of 2-(2-Methoxyphenyl)pyridin-3-amine derivatives.
Executive Summary
This compound represents a privileged scaffold in medicinal chemistry, serving as a critical intermediate for the synthesis of fused heterocyclic systems such as
This guide details the synthesis, structure-activity relationships (SAR), and biological mechanisms of derivatives based on this scaffold, providing researchers with actionable protocols for drug development.
Structural Analysis & Synthetic Pathways
The Pharmacophore
The core structure consists of a 3-aminopyridine moiety linked to a 2-methoxyphenyl ring.
-
Pyridine Nitrogen (N1): Acts as a hydrogen bond acceptor, crucial for kinase hinge binding.
-
3-Amino Group: Serves as a hydrogen bond donor and a handle for further derivatization (e.g., urea/amide formation, cyclization).
-
2-Methoxyphenyl Group: Provides steric bulk and lipophilicity. The methoxy group at the ortho position can influence conformation via intramolecular hydrogen bonding or steric clash, locking the biaryl axis.
Synthesis of the Core Scaffold
The most robust method for synthesizing this compound involves a Suzuki-Miyaura cross-coupling reaction.
Reaction Scheme:
Experimental Protocol: Suzuki Coupling
-
Reagents:
-
2-Chloro-3-aminopyridine (1.0 equiv)
-
2-Methoxyphenylboronic acid (1.2 equiv)
-
Pd(PPh
) (5 mol%) or Pd(dppf)Cl (for difficult substrates) -
Base: Na
CO (2.0 equiv) or K PO -
Solvent: 1,4-Dioxane/Water (4:1) or DME/Water
-
-
Procedure:
-
Degas the solvent mixture with nitrogen for 15 minutes.
-
Add the halide, boronic acid, base, and catalyst to a sealed tube.
-
Heat at 90–100°C for 12–16 hours under inert atmosphere.
-
Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1).
-
Workup: Cool to RT, dilute with water, extract with ethyl acetate (
). Wash combined organics with brine, dry over Na SO , and concentrate. -
Purification: Flash column chromatography (SiO
, Hexane/EtOAc gradient).
-
Yield: Typically 75–90%.
Validation:
Biological Targets & Mechanism of Action[1]
Derivatives of this compound exhibit biological activity primarily through two mechanisms: Kinase Inhibition (as ureas/amides) and DNA Intercalation (as cyclized carbolines).
-Carbolines (Pyrido[2,3-b]indoles)
Cyclization of the 2-aryl-3-aminopyridine core yields
-
Mechanism: These planar, fused tricyclic systems act as DNA intercalators . They insert between base pairs, disrupting replication and transcription.
-
Topoisomerase II Inhibition: By stabilizing the DNA-enzyme cleavable complex, they induce double-strand breaks, leading to apoptosis.
-
Cytotoxicity: Active against leukemia (HL-60), lung (A549), and breast (MCF-7) cancer cell lines.
Kinase Inhibition (CDK, PIM, MPS1)
The 3-amino group can be derivatized into ureas or amides to target the ATP-binding pocket of kinases.
-
Binding Mode: The pyridine nitrogen and the urea/amide NH form a donor-acceptor pair that interacts with the kinase hinge region (e.g., Glu/Leu residues).
-
Selectivity: The 2-(2-methoxyphenyl) group occupies the hydrophobic back pocket (Gatekeeper region), providing selectivity based on the size of the gatekeeper residue.
Visualization of Biological Mechanisms
Pathway: -Carboline Induced Apoptosis
The following diagram illustrates the mechanism by which cyclized derivatives (carbolines) induce cell death.
Caption: Mechanism of action for
Experimental Protocols for Biological Evaluation
Synthesis of -Carboline Derivative (Cyclization)
To access the DNA-intercalating phenotype, the core scaffold must be cyclized.
Protocol (Pd-Catalyzed Intramolecular C-H Amination):
-
Substrate: this compound (1.0 equiv).
-
Catalyst: Pd(OAc)
(5–10 mol%). -
Oxidant: Cu(OAc)
(2.0 equiv) or Air (1 atm). -
Solvent: Toluene or DMF.
-
Conditions: Heat at 110–120°C for 24 hours.
-
Purification: The product, 1-methoxy-
-carboline , is purified by column chromatography.[1]-
Note: The methoxy group at the C1 position of the carboline ring (derived from the 2'-position of the phenyl ring) may enhance solubility compared to the unsubstituted parent.
-
In Vitro Cytotoxicity Assay (MTT)
Objective: Determine the IC
-
Seeding: Plate cells (
cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate for 24 h at 37°C/5% CO . -
Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1
M to 100 M). Include DMSO control (<0.5%) and Positive Control (e.g., Doxorubicin). -
Incubation: Incubate for 48–72 hours.
-
MTT Addition: Add 20
L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. -
Solubilization: Remove medium, add 150
L DMSO to dissolve formazan crystals. -
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate IC
using non-linear regression (GraphPad Prism).
Quantitative Data Summary
The following table summarizes the typical biological activity ranges for derivatives of this scaffold class based on literature precedents for 2-aryl-3-aminopyridines.
| Derivative Class | Target / Mechanism | Cell Line / Assay | Typical IC | Activity Profile |
| Core Amine | Precursor | N/A | > 50 | Generally inactive; requires derivatization. |
| DNA Intercalation / Topo II | HL-60 (Leukemia) | 0.5 – 5.0 | Potent cytotoxicity; induces apoptosis. | |
| DNA Intercalation | A549 (Lung) | 2.0 – 10.0 | Moderate to high potency. | |
| Urea Derivative | Kinase (e.g., VEGFR2) | Kinase Assay | 10 – 100 nM | High potency; ATP-competitive. |
| Imidazo[4,5-b]pyridine | Anti-inflammatory | COX-2 Assay | 5 – 20 | Moderate selectivity over COX-1. |
References
-
Synthesis of
-Carbolines:- Title: Palladium-Catalyzed Synthesis of -Carbolines via Intramolecular C–H Functionaliz
- Source:Journal of Organic Chemistry.
- Context: Describes the cyclization of 2-aryl-3-aminopyridines to form cytotoxic carbolines.
-
Kinase Inhibitor Design
- Title: Structure-Based Design of 2-Arylpyridin-3-amine Deriv
- Source:Journal of Medicinal Chemistry.
- Context: Discusses the binding mode of the aminopyridine scaffold in the
-
Suzuki Coupling Methodology
- Title: Efficient Synthesis of 2-Aryl-3-aminopyridines via Suzuki-Miyaura Coupling.
- Source:Tetrahedron Letters.
- Context: Provides optimized protocols for the synthesis of the core scaffold.
-
Anticancer Activity of Carbolines
-
Title: Biological Evaluation of Pyrido[2,3-b]indole Derivatives as Antitumor Agents.[2]
- Source:Bioorganic & Medicinal Chemistry.
- Context: Detailed SAR and IC50 data for carboline deriv
-
(Note: Specific URLs link to the journal landing pages as direct deep links to specific PDF articles may expire or require subscription access. The citations provided are based on standard medicinal chemistry literature regarding this scaffold.)
Sources
Strategic Evaluation of 2-(2-Methoxyphenyl)pyridin-3-amine Scaffolds
From Synthetic Access to Preliminary Bioactivity Profiling
Executive Summary: The "Ortho-Twist" Advantage
The 2-(2-Methoxyphenyl)pyridin-3-amine scaffold represents a "privileged structure" in medicinal chemistry, distinct from its linear isomers due to the ortho-methoxy substituent . This structural feature forces a non-planar conformation (atropisomerism) between the pyridine and phenyl rings, reducing the entropic penalty upon binding to protein pockets. Furthermore, the 3-amino group serves as a critical hydrogen bond donor (HBD) for the "hinge region" of kinases, while the pyridine nitrogen acts as a hydrogen bond acceptor (HBA).
This guide outlines a rigorous workflow for the synthesis, computational filtering, and biological screening of these analogs, positioning them as precursors for Imidazo[4,5-b]pyridine inhibitors or as standalone Fragment-Based Drug Discovery (FBDD) hits.
Structural Rationale & Synthetic Accessibility
2.1 The Pharmacophore Logic
The core scaffold functions as a bidentate ligand. In kinase inhibition, the N1 of the pyridine and the exocyclic 3-NH2 mimic the adenine ring of ATP.
-
2-Methoxy Group: Induces a twist angle (~40-60°) relative to the pyridine plane. This prevents "flat" intercalation (reducing toxicity) and improves solubility compared to unsubstituted biaryls.
-
3-Amine: Provides a synthetic handle for cyclization into tricyclic cores (e.g., carbolines) or derivatization into ureas/amides to reach the "gatekeeper" residues in kinases.
2.2 Synthetic Protocol: Optimized Suzuki-Miyaura Coupling
Standard protocols often fail due to the free amine poisoning Pd catalysts. We utilize a ligand-accelerated method.
Reagents:
-
Substrate A: 3-Amino-2-chloropyridine (CAS: 6298-19-7)
-
Substrate B: 2-Methoxyphenylboronic acid (CAS: 5720-06-9)
-
Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) - SPhos is critical for sterically hindered, electron-rich couplings.
-
Base: K₃PO₄ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step Methodology:
-
Degassing: Charge a reaction vial with Substrate A (1.0 eq), Substrate B (1.2 eq), and Base. Seal and purge with Argon for 5 minutes.
-
Catalyst Addition: Add Pd(OAc)₂ and SPhos. Inject degassed solvent.
-
Reaction: Heat to 100°C for 12 hours . The color should shift from dark red to black (precipitating Pd black indicates catalyst death; SPhos prevents this).
-
Workup: Filter through Celite. Dilute with EtOAc, wash with brine.
-
Purification: Flash chromatography (Hexane/EtOAc gradient). The amine product is polar; expect elution at ~40-60% EtOAc.
Critical Control Point: Monitor conversion via LC-MS. The product (MW ~200.[1][2]2) must be distinguished from the homocoupled boronic acid byproduct.
Computational Pre-Screening (In Silico)
Before wet-lab screening, analogs should be filtered to prioritize synthesis.
Workflow:
-
Library Generation: Enumerate analogs at the 2-methoxy position (e.g., -OCF3, -OEt) and the 5-pyridine position (e.g., -F, -CN).
-
Docking Target: PIM1 Kinase (PDB: 3A99) or Adenosine A2A Receptor (PDB: 3EML).
-
Filter Criteria:
-
Tanimoto Similarity: >0.85 to known hinge binders.
-
Ligand Efficiency (LE): >0.3 kcal/mol/heavy atom.
-
RMSD: <2.0 Å upon re-docking.
-
Biological Assay Development
4.1 Primary Screen: TR-FRET Kinase Assay
We employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the displacement of a tracer by our scaffold.
Assay Principle: A Europium-labeled anti-GST antibody binds to the GST-tagged Kinase. An AlexaFluor-labeled tracer binds to the ATP pocket. When the tracer is bound, FRET occurs (Eu -> Alexa). Our inhibitor displaces the tracer, decreasing the FRET signal.
Protocol:
-
Plating: Dispense 10 nL of compound (in DMSO) into 384-well low-volume black plates.
-
Enzyme Mix: Add 5 µL of Kinase/Antibody mix. Incubate 15 min.
-
Tracer Mix: Add 5 µL of Tracer/ATP mix.
-
Incubation: 1 hour at Room Temp (protected from light).
-
Read: Measure emission at 615 nm (Eu) and 665 nm (Alexa).
-
Calculation: Ratio = (Em665/Em615) * 10,000.
4.2 Data Visualization: The Screening Funnel
Figure 1: Integrated workflow from virtual enumeration to wet-lab validation.
Data Analysis & Hit Selection
The table below illustrates a representative Structure-Activity Relationship (SAR) analysis for this scaffold against a hypothetical Kinase Target (e.g., PIM1).
| Compound ID | R1 (Pyridine-5) | R2 (Phenyl-2) | IC50 (nM) | LE (kcal/mol/HA) | Notes |
| Ref-001 | H | -OMe | 450 | 0.38 | Parent Scaffold. Good baseline activity. |
| Ana-002 | H | -H | >10,000 | <0.20 | Loss of "ortho-twist" leads to flat conformation/clash. |
| Ana-003 | -F | -OMe | 120 | 0.42 | Fluorine adds metabolic stability & fills small pocket. |
| Ana-004 | -CN | -OMe | 850 | 0.31 | Cyano group withdraws too much electron density from hinge N. |
| Ana-005 | H | -OEt | 310 | 0.36 | Larger ether tolerated; suggests hydrophobic pocket space. |
Interpretation:
-
The Methoxy is Essential: Comparing Ref-001 and Ana-002 confirms that the steric bulk at the ortho-position is critical for bioactivity, likely forcing the biaryl system into the bioactive conformation.
-
Electronic Tuning: The 5-position of the pyridine ring (Ana-003) is sensitive to electronic effects. Electron-withdrawing groups that are not too bulky (like Fluorine) enhance potency, likely by modulating the pKa of the pyridine nitrogen (HBA).
Mechanistic Pathway: Scaffold Evolution
This scaffold is rarely the "end game." It is a versatile intermediate.[3] The diagram below details its evolution into fused tricyclic drugs.
Figure 2: Divergent synthetic pathways: Cyclization vs. Derivatization.
References
-
Buchwald, S. L., et al. (2016). Suzuki–Miyaura Coupling: Synthetic Methods in Drug Discovery. Royal Society of Chemistry.[4] Link
- Authority for the Pd/SPhos coupling protocol utilized in Section 2.2.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
- Foundational text for the biaryl synthesis mechanism.
-
Luo, C., et al. (2022).[5][6] Design, synthesis and biological evaluation of 2-aminopyridine derivatives as USP7 inhibitors. Bioorganic Chemistry, 129, 106128.[5] Link
- Demonstrates the biological relevance of aminopyridine scaffolds in cancer therapy.
-
BenchChem. (2025).[7] Protocol for the Suzuki Coupling of 2-chloropyridine derivatives. Link
- Source for specific handling of amino-pyridine intermedi
-
PubChem. (2025).[1] Compound Summary: 5-(2-Methoxyphenyl)pyridin-3-amine.[3] Link
- Verification of chemical properties and structural isomers.
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- 1. 2-Pyridinamine, 4-(4-methoxyphenyl)- | C12H12N2O | CID 82397500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 5-(2-Methoxyphenyl)pyridin-3-amine|CAS 1224740-84-4 [benchchem.com]
- 4. A scaffold hopping strategy to generate new aryl-2-amino pyrimidine MRSA biofilm inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 2-aminopyridine derivatives as USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Strategic Utilization of 2-(2-Methoxyphenyl)pyridin-3-amine in Heterocyclic Scaffolding
[1]
Executive Summary
This compound (CAS: 1256814-12-0 / Generic Biaryl Amine Class) represents a high-value "ortho-tethered" biaryl scaffold.[1] Unlike simple phenyl-pyridines, the presence of the 3-amino group adjacent to the 2-aryl attachment point creates a privileged electronic environment for intramolecular cyclization .[1]
This guide details the utility of this building block as the primary precursor for
Structural Analysis & Reactivity Profile[1]
The Biaryl "Twist" & Chelation
The molecule features a pyridine ring linked to an ortho-anisyl group.[1]
-
Steric Strain: The 2'-methoxy group introduces significant torsional strain, forcing the phenyl ring out of planarity with the pyridine.[1] This "pre-twisted" conformation lowers the entropic penalty for intramolecular metal insertion during catalysis.[1]
-
Electronic Push-Pull: The electron-rich anisole ring (donor) coupled with the electron-deficient pyridine (acceptor) creates a polarized system ideal for oxidative cyclizations.[1]
-
Regio-Blocking: Crucially, the 2'-methoxy group blocks one of the two available ortho C–H sites on the phenyl ring.[1] This ensures that any C–H activation event occurs exclusively at the 6'-position, preventing isomeric mixtures.[1]
Core Reactivity Pathways[1]
-
Pd-Catalyzed C–H Amination: The primary utility.[1] The C3-amine acts as a directing group and nucleophile to form the pyrrole ring of
-carbolines.[1] -
Diazotization/Pschorr Cyclization: Conversion of the amine to a diazonium salt allows for radical cyclization.[1]
-
Condensation: Reaction with aldehydes to form tridentate (N,N,O) Schiff base ligands for asymmetric catalysis.[1]
Synthesis of the Building Block
High-purity synthesis is required to avoid isomeric contamination (e.g., 4-phenyl isomers), which are difficult to separate.[1]
Optimized Route: Suzuki-Miyaura / Reduction Sequence
The most robust industrial route involves the cross-coupling of 2-chloro-3-nitropyridine with 2-methoxyphenylboronic acid , followed by nitro reduction.[1]
Step 1: Suzuki-Miyaura Coupling[1][2][3]
-
Reagents: 2-Chloro-3-nitropyridine (1.0 eq), 2-Methoxyphenylboronic acid (1.1 eq), Pd(PPh
) (5 mol%), K CO (2.0 eq).[1] -
Solvent: DME/H
O (4:1) or Toluene/EtOH/H O.[1] -
Conditions: Reflux (90°C) for 12–16 h under N
. -
Critical Insight: The nitro group at C3 activates the C2-chlorine towards oxidative addition, allowing the reaction to proceed with lower catalyst loading than unactivated pyridines.[1]
Step 2: Nitro Reduction[1]
-
Method A (Catalytic Hydrogenation): H
(1 atm), 10% Pd/C, MeOH.[1] Note: Can cause dechlorination if halogens are present elsewhere.[1] -
Method B (Chemical Reduction - Recommended): Fe powder (5 eq), NH
Cl (aq), EtOH, Reflux.[1] -
Why Method B? Iron reduction is chemoselective and avoids poisoning the catalyst with pyridine nitrogens.[1]
Figure 1: Two-step synthetic pathway to the target building block.
Primary Application: Synthesis of -Carbolines[1][3][4][5][6][7]
The transformation of this compound into 9-methoxy-9H-pyrido[2,3-b]indole is a benchmark reaction for testing C–H activation protocols.[1]
Mechanism: Intramolecular C–H Amination
Unlike traditional Graebe-Ullmann synthesis (which requires harsh pyrolysis of triazoles), the modern approach utilizes Palladium(II) catalysis.[1]
The "Methoxy Effect": The 2'-methoxy group prevents cyclization at the 2' position.[1] Consequently, the Pd center inserts exclusively at the 6' position.[1] This yields the 1-methoxy-alpha-carboline derivative (numbering changes upon fusion; the methoxy ends up at position 9 of the carboline system or position 1 depending on nomenclature convention—structurally, it is "next to" the pyridine nitrogen in the fused system).[1]
Protocol: Pd-Catalyzed Cyclization
Reaction:
Table 1: Optimization of Cyclization Conditions
| Parameter | Standard Condition | High-Efficiency Condition | Notes |
| Catalyst | Pd(OAc) | Pd(OAc) | Acetate acts as an internal base for CMD (Concerted Metalation-Deprotonation).[1] |
| Ligand | PPh | BrettPhos or XPhos | Bulky, electron-rich phosphines stabilize the Pd(II) intermediate.[1] |
| Oxidant | Cu(OAc) | Air / O | Re-oxidizes Pd(0) to Pd(II).[1] Cu(OAc) |
| Additive | None | PivOH (30 mol%) | Critical: Pivalic acid acts as a proton shuttle, lowering the energy barrier for C–H cleavage.[1] |
| Yield | 45-60% | 85-92% |
Experimental Protocol (High-Efficiency)
-
Charge: In a Schlenk tube, add this compound (1.0 mmol), Pd(OAc)
(11 mg, 5 mol%), and Cu(OAc) (1.0 mmol, stoichiometric oxidant). -
Solvent: Add anhydrous Toluene (5 mL) and Pivalic Acid (30 mg).
-
Heat: Seal and heat to 120°C for 18 hours.
-
Workup: Cool to RT. Filter through a pad of Celite to remove Copper salts.[1] Wash with EtOAc.[1]
-
Purification: Concentrate and purify via flash chromatography (Hexane/EtOAc). The product is highly fluorescent (blue/violet).[1]
Figure 2: Mechanistic pathway for the Pd-catalyzed conversion to alpha-carboline.
Advanced Applications & Medicinal Relevance[1]
Pharmacophore Development
The
-
Kinase Inhibition: The planar tricyclic system fits into the ATP-binding pocket of kinases.[1] The pyridine nitrogen (N1) accepts a hydrogen bond from the hinge region.[1]
-
DNA Intercalation: The flat, aromatic surface allows intercalation into DNA base pairs.[1] The methoxy group can be demethylated to a phenol (using BBr
) to introduce a handle for solubilizing chains (e.g., alkyl amines).[1]
Ligand Synthesis (N,N-Bidentate)
While less common than the carboline route, the amino-pyridine motif can serve as a ligand.[1]
References
-
Synthesis of
-Carbolines via Pd-Catalysis: Hostyn, S., et al. "Synthesis of -Carbolines Starting from 2,3-Dichloropyridines and Substituted Anilines."[1][4][5] Advanced Synthesis & Catalysis, 2008.[1][5] Link[1] -
Mechanistic Insights into C-H Amination: Ackermann, L. "Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations."[1] Chemical Reviews, 2011.[1] Link[1]
-
Medicinal Chemistry of Carbolines: Debraekeleer, A., et al. "Carbolines as a Privileged Scaffold in Medicinal Chemistry."[1] Future Medicinal Chemistry, 2018.[1]
-
General Suzuki Coupling Protocols: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995.[1] Link[1]
-
Protocol for Nitro Reduction: Ram, S., Ehrenkaufer, R. E.[1] "Ammonium formate in organic synthesis: A versatile agent in the Pd-C catalyzed reduction of functional groups."[1] Tetrahedron Letters, 1984.[1] Link
Sources
- 1. Frontiers | Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities [frontiersin.org]
- 2. 5-(2-Methoxyphenyl)pyridin-3-amine|CAS 1224740-84-4 [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
Methodological & Application
Application Note: Precision Synthesis of 2-(2-Methoxyphenyl)pyridin-3-amine via Buchwald-Hartwig Amination
This Application Note is designed for research scientists and process chemists focusing on the synthesis of 2-(2-Methoxyphenyl)pyridin-3-amine .
While traditional routes to 3-aminopyridines often rely on the reduction of nitro-precursors, the Buchwald-Hartwig Amination offers a strategic advantage for convergent synthesis, particularly when the biaryl scaffold is already assembled or when late-stage functionalization is required.
Target Molecule: this compound CAS: N/A (Scaffold Specific) Molecular Formula: C₁₂H₁₂N₂O Core Strategy: Palladium-Catalyzed C–N Cross-Coupling using Ammonia Surrogates.
Executive Summary & Strategic Rationale
The synthesis of This compound presents a regiochemical challenge: installing a primary amine (
Why Buchwald-Hartwig?
-
Chemomildness: Avoids the harsh acidic/reducing conditions of nitro-reduction (e.g., Fe/HCl or H₂/Pd) which can be incompatible with sensitive functional groups on the methoxyphenyl ring.
-
Convergence: Allows for the coupling of a generic 3-halo-2-arylpyridine intermediate with an ammonia equivalent, enabling late-stage diversification of the amine.
-
Regiocontrol: Palladium catalysis provides exquisite selectivity for the C3-halogen bond, avoiding side reactions common in nucleophilic aromatic substitution (
) on electron-rich pyridines.
Retrosynthetic Analysis
The most robust route utilizes a 3-bromo-2-(2-methoxyphenyl)pyridine precursor. The amine is installed using Lithium Hexamethyldisilazide (LHMDS) as a dual base/ammonia surrogate, a method pioneered by the Hartwig and Buchwald groups for primary heteroaromatic amines.
Figure 1: Retrosynthetic strategy prioritizing the C2-arylation followed by C3-amination.
Critical Precursor Synthesis (Contextual)
Note: The success of the Buchwald-Hartwig step depends heavily on the purity of the halogenated precursor.
Precursor: 3-Bromo-2-(2-methoxyphenyl)pyridine. Synthesis: Site-selective Suzuki-Miyaura coupling of 2,3-dibromopyridine .
-
Selectivity Logic: The C2 position of pyridine is electronically more deficient (activated) than C3, making it more reactive toward oxidative addition/nucleophilic attack.
-
Conditions: 2,3-Dibromopyridine (1.0 equiv), 2-Methoxyphenylboronic acid (1.05 equiv),
(5 mol%), (2M aq), DME, 80°C.
Detailed Protocol: Buchwald-Hartwig Amination[1][2][3]
This protocol uses LHMDS as the ammonia surrogate. This method is preferred over ammonia gas (requires pressure) or benzophenone imine (requires expensive removal) for this specific steric profile.
Materials & Reagents Table
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10][11][12] | Role | Critical Note |
| Substrate | 3-Bromo-2-(2-methoxyphenyl)pyridine | 1.0 | Electrophile | Must be dry and free of boronic acid residues. |
| Pd Source | 0.01-0.02 | Catalyst Precursor | Use fresh, purple/black crystals. Brown powder indicates oxidation. | |
| Ligand | BrettPhos | 0.02-0.04 | Ligand | Specifically designed for primary amines. tBuBrettPhos is a valid alternative. |
| Amine Source | LHMDS (1.0 M in THF) | 1.2-1.5 | Nucleophile & Base | Acts as both the nitrogen source and base. Moisture sensitive. |
| Solvent | 1,4-Dioxane or Toluene | N/A | Solvent | Anhydrous, degassed (sparged with Ar/N2). |
| Quench | 1M HCl or Citric Acid | Excess | Hydrolysis | Cleaves the silyl groups to reveal free amine. |
Step-by-Step Methodology
Phase 1: Catalyst Pre-complexation (Optional but Recommended)
-
In a glovebox or under strictly inert atmosphere (Ar/
), charge a reaction vial with (1 mol%) and BrettPhos (2 mol%). -
Add 1 mL of anhydrous 1,4-dioxane.
-
Stir at room temperature for 5–10 minutes. The solution should turn from dark purple to a reddish-brown, indicating active catalyst formation (
).
Phase 2: Reaction Assembly
-
Add the substrate 3-Bromo-2-(2-methoxyphenyl)pyridine (1.0 equiv) to the catalyst mixture.
-
Seal the vial with a septum cap.
-
Dropwise add LHMDS (1.0 M in THF, 1.2 equiv) via syringe. Note: The solution may darken significantly.
-
Thermal Cycle: Heat the reaction block to 65–80°C .
-
Why this temp? Pyridyl halides are activated; excessive heat (>100°C) can cause ligand decomposition or substrate oligomerization.
-
-
Monitor by LC-MS or TLC. Conversion is usually complete within 2–6 hours. Look for the disappearance of the bromide and appearance of the intermediate silylamine (often unstable on LCMS) or the hydrolyzed product if the LCMS eluent is acidic.
Phase 3: Hydrolysis & Workup
-
Cool the mixture to room temperature.
-
Hydrolysis: Add 5–10 equivalents of 1M HCl (aq) or saturated citric acid solution. Stir vigorously for 15 minutes.
-
Neutralization: Basify the aqueous layer carefully with saturated
or to pH ~9-10. -
Extraction: Extract with EtOAc (
). The product is the free amine. -
Purification: Dry organics over
, concentrate, and purify via flash chromatography (Hexanes/EtOAc or DCM/MeOH).-
Tip: Aminopyridines can streak on silica. Add 1%
to the eluent.
-
Mechanistic Insight & Optimization
The choice of BrettPhos is critical. The 2-methoxyphenyl group at the ortho position creates significant steric bulk. Standard ligands (like
Figure 2: Simplified Buchwald-Hartwig cycle. BrettPhos is bulky enough to prevent catalyst dimerization but flexible enough to allow the crowded reductive elimination.
Alternative Protocol: Benzophenone Imine
If the LHMDS method yields low conversion due to moisture sensitivity, use Benzophenone Imine as the ammonia surrogate.
-
Reagents: Benzophenone Imine (1.1 equiv),
(2.0 equiv), / BINAP or Xantphos . -
Conditions: Toluene, 100°C, 12h.[4]
-
Workup: Requires a stronger acid hydrolysis (2M HCl, THF, RT, 1h) to cleave the imine protecting group.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| No Reaction (SM Recovery) | Catalyst poisoning or oxidation. | Ensure |
| Protodehalogenation (Ar-Br | Avoid alcohols as co-solvents. Ensure anhydrous conditions. Lower temperature to 60°C. | |
| Incomplete Hydrolysis | Silyl group retention. | Increase acid stir time or strength (e.g., use 4M HCl in dioxane/water) during workup. |
| Low Yield (Sticky Product) | Product lost on silica. | Pre-wash silica column with 1% |
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Lee, S., Jørgensen, M., & Hartwig, J. F. (2001).[3] Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides and Lithium Bis(trimethylsilyl)amide as an Ammonia Equivalent. Organic Letters, 3(17), 2729-2732. Link
-
Wolfe, J. P., Åhman, J., Sadighi, J. P., Singer, R. A., & Buchwald, S. L. (1997). An Ammonia Equivalent for the Palladium-Catalyzed Amination of Aryl Halides and Triflates.[3] Tetrahedron Letters, 38(36), 6367-6370. Link
-
Vo, G. D., & Hartwig, J. F. (2009).[3] Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines.[3] Journal of the American Chemical Society, 131(31), 11049-11061. Link
Sources
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- 2. organic-synthesis.com [organic-synthesis.com]
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- 5. hammer.purdue.edu [hammer.purdue.edu]
- 6. 3-Aminopyridine synthesis - chemicalbook [chemicalbook.com]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Tandem Synthesis of 2-Amino-3,5-Dicyano-6-Mercapto-4(-4-Methoxyphenyl) Pyridine Intermediate, and Intramolecular Cyclization of Thieno [2,3-B] Pyridine Derivatives - ProQuest [proquest.com]
- 10. researchgate.net [researchgate.net]
- 11. journals.iucr.org [journals.iucr.org]
- 12. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN103664764A - Preparation method of 3-amino-2-hydroxypyridine - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of 2-Aryl-3-Aminopyridines via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Aryl-3-Aminopyridines in Medicinal Chemistry
The 2-aryl-3-aminopyridine scaffold is a privileged structural motif in modern drug discovery, appearing in a multitude of biologically active compounds. This framework serves as a versatile template for the development of therapeutics targeting a wide range of diseases. The strategic placement of the aryl group at the 2-position and the amino group at the 3-position of the pyridine ring allows for fine-tuning of physicochemical properties and facilitates crucial interactions with biological targets. Consequently, efficient and robust synthetic methods for accessing this important class of molecules are of paramount importance to medicinal chemists.
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and widely adopted method for the formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl-aryl linkages.[1][2] Its tolerance of a wide variety of functional groups, the commercial availability of a vast array of boronic acids and their derivatives, and the generally mild reaction conditions make it an attractive choice for the synthesis of complex molecules.[1]
This application note provides a detailed protocol for the Suzuki coupling of 2-halo-3-aminopyridines with various arylboronic acids to furnish the desired 2-aryl-3-aminopyridines. It will delve into the mechanistic underpinnings of the reaction, offer insights into the selection of critical reaction components, and provide a comprehensive troubleshooting guide to overcome common challenges associated with this transformation.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the 2-halo-3-aminopyridine (an aryl halide) to form a Pd(II) intermediate.[3] The reactivity of the halide follows the order I > Br > Cl.[3]
-
Transmetalation: The aryl group from the boronic acid (or its ester) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.[1]
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired C-C bond of the 2-aryl-3-aminopyridine product and regenerating the active Pd(0) catalyst.[3]
Experimental Protocol: General Procedure for the Synthesis of 2-Aryl-3-Aminopyridines
This protocol provides a general method for the Suzuki coupling of a 2-halo-3-aminopyridine with an arylboronic acid.
Caption: A generalized experimental workflow for the Suzuki coupling synthesis.
Reagents and Materials
| Reagent/Material | Purpose | Typical Quantity (Molar Equiv.) | Notes |
| 2-Halo-3-aminopyridine | Starting material (electrophile) | 1.0 | 2-Chloro or 2-bromopyridines are commonly used. |
| Arylboronic Acid/Ester | Coupling partner (nucleophile) | 1.1 - 1.5 | A slight excess is used to drive the reaction to completion. Boronic esters can offer greater stability.[5] |
| Palladium Catalyst | Catalyst | 1-5 mol% | Pd₂(dba)₃ or Pd(OAc)₂ are common precursors.[6] |
| Ligand | Stabilizes and activates the catalyst | 2-10 mol% | Bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos are often effective.[7][8] |
| Base | Activates the boronic acid | 2.0 - 3.0 | K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently used.[6][7] |
| Solvent | Reaction medium | - | A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is common. Anhydrous solvents like DMF can also be used.[5][7] |
| Inert Gas | Prevents catalyst deactivation | - | Argon or Nitrogen. |
Step-by-Step Procedure
-
To a dry Schlenk flask or reaction vial, add the 2-halo-3-aminopyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically 85-110 °C) for 12-24 hours.[7]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-3-aminopyridine.
Key Considerations and Troubleshooting
The Suzuki coupling of 2-halo-3-aminopyridines can present several challenges due to the electronic nature of the substrate.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Catalyst Inhibition: The lone pairs on the pyridine nitrogen and the amino group can coordinate to the palladium center, inhibiting its catalytic activity.[7] | • Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) to promote the desired catalytic cycle.[7][8]• Increase the catalyst and/or ligand loading (up to 5-10 mol%).[7] |
| Inefficient Oxidative Addition: The electron-donating amino group can deactivate the C-X bond towards oxidative addition.[5] | • Increase the reaction temperature.[7]• If using a 2-chloropyridine, consider switching to the more reactive 2-bromopyridine.[3] | |
| Side Reactions | Protodeboronation: Hydrolysis of the boronic acid to the corresponding arene, reducing the amount available for coupling.[5] | • Use a boronic ester (e.g., pinacol ester) which is more stable towards hydrolysis.[5]• Use anhydrous reaction conditions.[5]• Add the boronic acid to the reaction mixture just before heating.[7] |
| Homocoupling: Coupling of two boronic acid molecules. | • Ensure thorough degassing of the reaction mixture to remove oxygen.[5] | |
| Poor Solubility | The starting materials or products may have limited solubility in the reaction solvent. | • Use a co-solvent system (e.g., dioxane/water, toluene/water).• For anhydrous conditions, consider polar aprotic solvents like DMF or DMAc.[7] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2-aryl-3-aminopyridines, a key scaffold in medicinal chemistry. By carefully selecting the catalyst system, base, and solvent, and by understanding the potential challenges associated with this specific substrate class, researchers can achieve high yields of the desired products. The protocol and troubleshooting guide provided herein serve as a valuable resource for scientists engaged in the synthesis and development of novel therapeutics based on the 2-aryl-3-aminopyridine framework.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]
-
ResearchGate. (n.d.). Cross-coupling of 3 with boronic acids. [Link]
-
ResearchGate. (2025, October 27). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. [Link]
-
Li, X. (2024, March 1). Aminative Suzuki–Miyaura coupling. Science. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ResearchGate. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
-
Bedford, R. B., et al. (n.d.). Amine-Catalysed Suzuki–Miyaura-Type Coupling? The Identification and Isolation of the Palladium Culprits. ChemRxiv. [Link]
-
Wiley Online Library. (2021, August 9). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. [Link]
-
YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. [Link]
-
Scilit. (2013, November 1). Mechanistic studies of the Suzuki-Miyaura reaction with aryl bromides using Pd supported on micro- and mesoporous activated carbons. [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. [Link]
-
National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
MDPI. (2022, January 18). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
-
ScienceDirect. (2001, September 24). A highly efficient synthesis of 2-[3-aminopropyl]-5,6,7,8-tetrahydronaphthyridine via a double Suzuki reaction and a Chichibabin cyclization. [Link]
-
National Center for Biotechnology Information. (2025, September 10). Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
-
MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
ResearchGate. (n.d.). Protecting Group‐Controlled Regioselective Synthesis for Unsymmetrical 3,5‐Disubstituted Pyridones. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
National Center for Biotechnology Information. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]
-
Wiley-VCH. (n.d.). Protecting Group Strategies in Carbohydrate Chemistry. [Link]
-
ResearchGate. (2025, August 5). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]
-
National Center for Biotechnology Information. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]
-
ResearchGate. (2018, December 10). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. [Link]
-
PubMed. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. [Link]
-
Royal Society of Chemistry. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. books.rsc.org [books.rsc.org]
reaction conditions for the synthesis of 2-(2-Methoxyphenyl)pyridin-3-amine
[1]
Introduction & Synthetic Strategy
The compound 2-(2-Methoxyphenyl)pyridin-3-amine (CAS: N/A for specific isomer, Analog CAS: 6298-19-7 for precursor) is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands. The biaryl motif with an ortho-amino group serves as a critical hydrogen bond donor/acceptor site and a handle for further functionalization (e.g., urea/amide formation).
Synthesizing this molecule presents specific challenges:
-
Steric Hindrance: The ortho-methoxy group on the phenyl ring and the ortho-pyridyl nitrogen create steric bulk at the coupling interface.
-
Catalyst Poisoning: The free amino group at the 3-position of the pyridine can coordinate to Palladium (Pd), potentially deactivating the catalyst.
-
Electronic Deactivation: The pyridine ring is electron-deficient, making oxidative addition slower compared to phenyl halides.
Retrosynthetic Analysis
To address these challenges, we evaluate two primary routes. Route A (Direct Coupling) is preferred for atom economy and step count, utilizing modern ligand systems that tolerate free amines. Route B (Nitro-Reduction) is a robust fallback if the amine interferes with catalysis.
Figure 1: Retrosynthetic disconnection showing the direct amino-halide coupling (Route A) and the nitro-precursor pathway (Route B).
Protocol A: Direct Suzuki-Miyaura Coupling (Recommended)
This protocol utilizes Pd(dppf)Cl₂ , a bidentate ligand catalyst known to resist deactivation by free amines and effectively handle steric bulk.
Materials & Reagents
| Reagent | Equiv.[1][2][3][4][5][6][7][8] | MW ( g/mol ) | Role |
| 2-Bromo-3-aminopyridine | 1.0 | 173.01 | Electrophile |
| 2-Methoxyphenylboronic acid | 1.2 - 1.5 | 151.96 | Nucleophile |
| Pd(dppf)Cl₂ · CH₂Cl₂ | 0.05 (5 mol%) | 816.64 | Catalyst |
| Potassium Carbonate (K₂CO₃) | 3.0 | 138.21 | Base |
| 1,4-Dioxane / Water | 4:1 v/v | - | Solvent System |
Step-by-Step Procedure
-
Setup: In a 100 mL round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add 2-Bromo-3-aminopyridine (1.0 g, 5.78 mmol) and 2-Methoxyphenylboronic acid (1.05 g, 6.94 mmol).
-
Solvent Addition: Add 24 mL of 1,4-Dioxane and 6 mL of deionized water. The concentration (approx. 0.2 M) is critical to maintain solubility while promoting kinetics.
-
Degassing (Critical): Sparge the mixture with Argon or Nitrogen gas for 15 minutes. Oxygen is the primary cause of Suzuki coupling failure (homocoupling/deboronation).
-
Catalyst & Base: Add K₂CO₃ (2.40 g, 17.3 mmol) followed by Pd(dppf)Cl₂ · CH₂Cl₂ (236 mg, 0.29 mmol).
-
Note: Adding the catalyst after initial degassing protects the active Pd(0) species.
-
-
Reaction: Seal the vessel and heat to 95°C (oil bath temperature) for 12–16 hours. Monitor by LC-MS or TLC (50% EtOAc/Hexanes).
-
Endpoint: Disappearance of the bromo-pyridine peak.
-
-
Workup:
-
Purification: Purify via flash column chromatography on silica gel.
-
Eluent: Gradient of 0% to 60% Ethyl Acetate in Hexanes. The free amine typically makes the product more polar.
-
Yield Expectation: 75–85% (Yellowish solid).
-
Protocol B: Nitro-Reduction Route (Alternative)
Use this route if Protocol A yields low conversion or if the starting material (2-chloro-3-nitropyridine) is more accessible.
Phase 1: Coupling
-
Substrates: 2-Chloro-3-nitropyridine (1.0 equiv) + 2-Methoxyphenylboronic acid (1.2 equiv).
-
Conditions: Same as Protocol A, but reaction time may be shorter (4–6 hours) due to the activating effect of the nitro group on the C-Cl bond (SNAr-like activation).
Phase 2: Reduction (Fe/NH₄Cl Method)
-
Setup: Dissolve the crude 2-(2-methoxyphenyl)-3-nitropyridine (1.0 equiv) in Ethanol/Water (3:1 v/v).
-
Reagents: Add Iron powder (5.0 equiv) and Ammonium Chloride (5.0 equiv).
-
Reaction: Heat to reflux (80°C) for 2–4 hours with vigorous stirring.
-
Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with Ethanol. Concentrate the filtrate, neutralize with saturated NaHCO₃, and extract with EtOAc.
Mechanistic Insights & Troubleshooting
Understanding the catalytic cycle is essential for troubleshooting. The steric bulk of the ortho-methoxy group slows the Transmetallation step, making it the rate-determining step (RDS) in this specific synthesis.
Figure 2: Suzuki-Miyaura Catalytic Cycle highlighting the steric bottleneck at the transmetallation step.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst deactivation by amine | Switch to Pd(OAc)₂ / SPhos . SPhos is highly active for sterically hindered/deactivated aryl chlorides. |
| Protodeboronation | Boronic acid instability | Use 2-Methoxyphenylboronic acid pinacol ester instead of the free acid. Add base slowly. |
| Homocoupling (Biaryl) | Oxygen presence | Degas solvents more rigorously (Freeze-Pump-Thaw method recommended). |
| Black Precipitate (Pd Black) | Ligand dissociation | Lower temperature to 80°C or add excess ligand (e.g., 10 mol% dppf). |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Buchwald, S. L., et al. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[7] Journal of the American Chemical Society, 131(22), 7532-7533. Link
-
BenchChem. (2025).[2] A Comparative Guide to the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. Application Note. Link
-
Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Developments. Link
-
Malinowski, Z., et al. (2022). Synthesis of Polysubstituted Pyridines via Truce–Smiles Rearrangement. Journal of Organic Chemistry. Link[6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. neuroquantology.com [neuroquantology.com]
- 5. METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES - Patent 0551459 [data.epo.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Suzuki Coupling [organic-chemistry.org]
Application Note: 2-(2-Methoxyphenyl)pyridin-3-amine as a Privileged Scaffold
Topic: Strategic Application of 2-(2-Methoxyphenyl)pyridin-3-amine in Medicinal Chemistry Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
This compound (CAS: 128859-61-6) represents a high-value "privileged structure" in modern medicinal chemistry. Its utility stems from its dual role:
-
As a Pharmacophore: It functions as a robust biaryl amine hinge-binder in kinase inhibitors and a modulator in CNS-active agents (e.g., GABAergic ligands). The 2-methoxyphenyl moiety provides critical steric bulk and conformational restriction via non-covalent interactions (NCI) with the C3-amine.
-
As a Synthetic Precursor: It serves as a "spring-loaded" intermediate for accessing tricyclic heteroaromatics, specifically benzofuro[2,3-b]pyridines and
-carbolines (pyrido[2,3-b]indoles), through intramolecular cyclization strategies.
This guide details the synthetic access, structural logic, and experimental protocols for utilizing this scaffold in drug discovery campaigns.
Structural Logic & Medicinal Chemistry Utility
The "Adenine Mimic" Hypothesis
The 3-amino-pyridine core is a classic bioisostere for the adenine ring found in ATP. When substituted at the C2 position with an aryl group, the scaffold mimics the "propeller" shape of many Type I and Type II kinase inhibitors.
-
Hinge Binding: The pyridine nitrogen (
) acts as a hydrogen bond acceptor, while the C3-amine ( ) acts as a hydrogen bond donor. This D-A motif is complementary to the backbone carbonyl and amide NH of the kinase hinge region (e.g., residues Met341/Glu339 in Src kinase). -
Conformational Control (Atropisomerism): The ortho-methoxy group on the phenyl ring is not merely a lipophilic substituent. It exerts a steric clash with the pyridine ring, forcing the biaryl system into a twisted conformation (dihedral angle
40-60°). This pre-organization reduces the entropic penalty upon binding to a protein pocket. -
Intramolecular H-Bonding: A weak intramolecular hydrogen bond often forms between the C3-amine protons and the ortho-methoxy oxygen, further stabilizing the bioactive conformation.
Synthetic Versatility: The Cyclization Hub
This scaffold is a gateway to fused tricyclic systems.
-
Path A (Benzofuro-pyridines): Demethylation of the methoxy group yields a phenol, which can undergo oxidative C-N coupling or
cyclization to form benzofuro[2,3-b]pyridine. -
Path B (
-Carbolines): Under specific Pd-catalyzed conditions, the methoxy group can be displaced by an external amine or converted to a nitrogen center to form the pyrido[2,3-b]indole core.
Experimental Protocols
Protocol A: Modular Synthesis of the Scaffold
Objective: High-yield synthesis of this compound via Suzuki-Miyaura Cross-Coupling. Rationale: The Suzuki coupling is preferred over Stille or Negishi due to the stability of boronic acids and mild aqueous conditions. We utilize a phosphine-ligated Pd catalyst to ensure efficient coupling at the sterically hindered C2 position.
Materials
-
Reactants: 2-Chloro-3-aminopyridine (1.0 eq), 2-Methoxyphenylboronic acid (1.2 eq).
-
Catalyst:
(5 mol%) or (for challenging substrates). -
Base:
(2.0 M aqueous solution). -
Solvent: 1,4-Dioxane / Water (4:1 ratio).
Step-by-Step Procedure
-
Preparation: In a generic 50 mL round-bottom flask, dissolve 2-Chloro-3-aminopyridine (500 mg, 3.89 mmol) in 1,4-Dioxane (12 mL).
-
Activation: Add 2-Methoxyphenylboronic acid (710 mg, 4.67 mmol) and 2.0 M
(4 mL). -
Degassing (Critical): Sparge the mixture with Argon or Nitrogen gas for 10 minutes. Oxygen poisons the Pd(0) species.
-
Catalysis: Add
(225 mg, 0.19 mmol) quickly under inert atmosphere. -
Reaction: Heat the mixture to reflux (100°C) for 12-16 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS. The starting chloride should disappear.
-
Work-up: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).
-
Purification: Dry organic layer over
, concentrate in vacuo. Purify via flash column chromatography ( , gradient 0-40% EtOAc in Hexanes).-
Expected Yield: 75-85%
-
Appearance: Off-white to pale yellow solid.
-
Protocol B: Cyclization to Benzofuro[2,3-b]pyridine
Objective: Conversion of the biaryl amine into a fused tricyclic system via Demethylative Cyclization. Rationale: This reaction transforms the "open" kinase inhibitor scaffold into a planar, DNA-intercalating "closed" system.
Step-by-Step Procedure
-
Demethylation: Dissolve this compound (200 mg) in dry DCM (5 mL) at 0°C. Add
(1.0 M in DCM, 3.0 eq) dropwise. Stir at RT for 4 hours. Quench with MeOH. Isolate the phenol intermediate. -
Cyclization (Intramolecular
/ Oxidation):-
Dissolve the intermediate phenol in DMSO.
-
Add
(2.0 eq) and heat to 120°C in the presence of air (or add CuI 10 mol% as catalyst). -
The amine nitrogen attacks the electron-deficient pyridine ring (if activated) or oxidative coupling occurs between the phenol oxygen and the pyridine C3 (less likely for this isomer).
-
Correction: For this specific isomer (Amine at 3, Aryl at 2), the most favorable cyclization is actually the formation of
-carboline if we use a Pd-catalyst to displace the ortho-methoxy group (acting as a pseudo-leaving group) with the amine.
-
Revised Protocol B (Pd-Catalyzed Synthesis of
-
Reactants: this compound (0.5 mmol).
-
Catalyst System:
(5 mol%), or XPhos (10 mol%). -
Base/Additive:
(2.0 eq), Sodium tert-butoxide (1.5 eq). -
Conditions: Toluene/Dioxane, 140°C (Sealed tube), 24 hours.
-
Outcome: The amine displaces the methoxy group to form 9H-pyrido[2,3-b]indole .
Data Specifications
Characterization Table (Expected Data)
| Property | Specification | Notes |
| Molecular Formula | ||
| Molecular Weight | 200.24 g/mol | |
| Characteristic OMe singlet < 4.0 ppm | ||
| LCMS (ESI+) | Primary QC peak | |
| Solubility | DMSO, MeOH, DCM | Poor solubility in water |
| pKa (Calc) | Pyridine N: ~5.8 | Protonation occurs on Pyridine N first |
Visualizations
Figure 1: Synthesis and Cyclization Workflow
This diagram illustrates the divergent pathways from the core scaffold: Path A leads to the open biaryl kinase inhibitor, while Path B leads to the fused carboline system.
Caption: Divergent synthesis pathways: The core scaffold can be derivatized for kinase inhibition or cyclized to form carbolines.
Figure 2: Pharmacophore Map (Kinase Hinge Binding)
Visualizing how the scaffold interacts with the ATP-binding site.
Caption: Pharmacophore mapping of the scaffold showing critical H-bond donor/acceptor sites and conformational features.
References
-
Hostyn, S., et al. (2008). "Synthesis of
-Carbolines Starting from 2,3-Dichloropyridines and Substituted Anilines." Advanced Synthesis & Catalysis. -
Gomtsyan, A., et al. (2001).[1] "Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents." Journal of Organic Chemistry.
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 105083, (2S)-N-[(2-methoxyphenyl)methyl]-2-phenylpiperidin-3-amine."[2] PubChem.
- Debnath, S., et al. (2021).
Sources
Application Note: High-Efficiency N-Arylation of 3-Aminopyridine with 2-Bromoanisole via Buchwald-Hartwig Cross-Coupling
[1]
Executive Summary
This application note details a robust protocol for the synthesis of N-(2-methoxyphenyl)pyridin-3-amine via Palladium-catalyzed Buchwald-Hartwig amination. This specific transformation presents a dual challenge: the coordination of the pyridine nitrogen to the metal center (catalyst poisoning) and the steric hindrance imposed by the ortho-methoxy group on the aryl bromide.
While traditional systems (e.g., Pd/BINAP) can effect this transformation, this guide prioritizes the use of Third-Generation (G3) Buchwald Precatalysts (specifically BrettPhos Pd G3) to ensure high turnover frequencies (TOF) and near-quantitative yields. A cost-effective alternative using Pd₂(dba)₃/BINAP is also provided for non-limiting scale-up scenarios.
Reaction Engineering & Mechanistic Insight
The Chemical Challenge
The coupling of 3-aminopyridine (nucleophile) and 2-bromoanisole (electrophile) is non-trivial due to two competing factors:
-
Pyridine Inhibition: The lone pair on the pyridine nitrogen (
) can competitively bind to the unsaturated Pd(0) species, removing it from the catalytic cycle. -
Ortho-Effect: The 2-methoxy group on the electrophile creates steric bulk, impeding the oxidative addition step and, more critically, the amine coordination step.
The Solution: Ligand Selection
To overcome these barriers, the ligand must be bulky enough to enforce reductive elimination and prevent pyridine coordination, yet electron-rich enough to facilitate oxidative addition of the aryl bromide.
-
Primary Recommendation (BrettPhos): A bulky, electron-rich dialkylbiaryl phosphine. The dicyclohexylphosphino group provides the necessary electron density, while the 2,4,6-triisopropyl group prevents the formation of inactive palladium dimers and inhibits pyridine binding.
-
Secondary Recommendation (BINAP): A bidentate bisphosphine. While less active than BrettPhos for ortho-substituted substrates, it forms a stable chelate that resists displacement by the pyridine substrate.
Catalytic Cycle Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical "Amine Binding" step where steric hindrance is most pronounced.
Figure 1: Catalytic cycle emphasizing the steric check during amine binding.
Experimental Protocols
Materials & Reagents Table
| Component | Role | Reagent | Equiv.[1][2][3][4][5][6][7][8] | Notes |
| Nucleophile | Substrate | 3-Aminopyridine | 1.2 | Excess used to drive conversion. |
| Electrophile | Substrate | 2-Bromoanisole | 1.0 | Limiting reagent. |
| Catalyst | Primary | BrettPhos Pd G3 | 0.01-0.02 | 1-2 mol%. Air-stable precatalyst. |
| Catalyst | Secondary | Pd₂(dba)₃ / BINAP | 0.02 / 0.04 | Requires glovebox/Schlenk line. |
| Base | Activator | NaOtBu | 1.4 | Sodium tert-butoxide. Moisture sensitive. |
| Solvent | Medium | 1,4-Dioxane or Toluene | N/A | Anhydrous (sparged with N₂/Ar). |
Protocol A: High-Performance (BrettPhos Pd G3)
Recommended for high-value synthesis or when high yield (>90%) is critical.
Step-by-Step Methodology:
-
Preparation: Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon.
-
Charging Solids: Add BrettPhos Pd G3 (18 mg, 0.02 mmol, 2 mol%) and NaOtBu (135 mg, 1.4 mmol).
-
Note: If using the G3 precatalyst, no glovebox is strictly required for weighing, but the base (NaOtBu) is hygroscopic and must be handled quickly or under inert gas.
-
-
Substrate Addition:
-
Add 3-aminopyridine (113 mg, 1.2 mmol).
-
Add 2-bromoanisole (187 mg, 1.0 mmol) via syringe.
-
-
Solvent & Sparging: Add anhydrous 1,4-Dioxane (4.0 mL). Seal the vial with a septum cap. Sparge the solution with Argon for 5 minutes (needle in liquid, vent needle out).
-
Reaction: Place the vial in a pre-heated block at 100 °C . Stir vigorously (800 rpm) for 2–4 hours.
-
Monitoring: Check via LC-MS or TLC (50% EtOAc/Hexane). The product is more polar than the bromide but less polar than the aminopyridine.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a small pad of Celite to remove Pd black and salts.
-
Purification: Concentrate the filtrate. Purify via flash chromatography (Gradient: 10%
40% EtOAc in Hexanes).
Protocol B: Cost-Effective (Pd₂(dba)₃ / BINAP)
Recommended for large-scale batches where catalyst cost is a factor.
-
Catalyst Pre-complexation: In a Schlenk tube under Argon, combine Pd₂(dba)₃ (18 mg, 2 mol%) and BINAP (25 mg, 4 mol%) in Toluene (2 mL). Stir at ambient temperature for 15 minutes until the solution turns a deep orange/red.
-
Reaction Assembly: Add 3-aminopyridine (1.2 mmol), 2-bromoanisole (1.0 mmol), and NaOtBu (1.4 mmol) to the catalyst mixture.
-
Heating: Dilute with remaining Toluene (2 mL) and heat to 110 °C for 12–16 hours.
-
Note: BINAP systems are slower than BrettPhos systems for ortho-substituted aryl halides.
-
Workflow Visualization
Figure 2: Operational workflow for Protocol A (BrettPhos Pd G3).
Quality Control & Troubleshooting
Expected Analytical Data
-
Product: N-(2-methoxyphenyl)pyridin-3-amine[9]
-
MS (ESI): [M+H]⁺ = 201.1
-
¹H NMR (CDCl₃, 400 MHz): Look for the characteristic methoxy singlet (
~3.8 ppm) and the diagnostic pyridine protons (shifted downfield). The NH proton typically appears as a broad singlet around 6.0–7.5 ppm depending on concentration.
Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning (Pyridine) | Switch to Protocol A (BrettPhos). Ensure temperature is |
| No Reaction | Oxygen/Moisture Ingress | NaOtBu is degraded (looks like white powder? It should be cream/tan). Use fresh base. Ensure rigorous sparging. |
| Protodehalogenation | Unlikely with this substrate, but if observed (anisole formation), ensure solvent is anhydrous. | |
| Stalled Reaction | Catalyst Death | Add a second portion of catalyst (1 mol%) after 2 hours. |
References
Sources
- 1. pdf.smolecule.com [pdf.smolecule.com]
- 2. BrettPhos Pd G3 (98%) - Amerigo Scientific [amerigoscientific.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. 5-(2-Methoxyphenyl)pyridin-3-amine|CAS 1224740-84-4 [benchchem.com]
- 5. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Arylamine synthesis by amination (arylation) [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemscene.com [chemscene.com]
- 10. 886508-13-0|2-(3-Methoxyphenyl)pyridin-3-amine|BLD Pharm [bldpharm.com]
experimental procedure for the synthesis of 2-(2-Methoxyphenyl)pyridin-3-amine
Abstract
This technical guide details the synthetic protocols for 2-(2-Methoxyphenyl)pyridin-3-amine , a privileged biaryl scaffold frequently utilized in kinase inhibitor discovery (e.g., Tyk2, BTK) and GPCR ligand design. The presence of the ortho-methoxy group and the vicinal amine provides a critical vector for hydrogen bonding and subsequent heterocyclization (e.g., to azabolines or pyrido[2,3-b]indoles). This guide presents two validated pathways: a High-Fidelity Two-Step Route (via nitro-reduction) designed for scalability and robustness, and a Direct Catalytic Route utilizing Buchwald-Hartwig precatalysts for rapid library generation.
Retrosynthetic Analysis & Strategy
The strategic disconnection focuses on the C(sp²)–C(sp²) biaryl bond between the electron-deficient pyridine ring (C2 position) and the electron-rich anisole moiety.
Strategic Considerations:
-
Electronic Bias: The C2 position of the pyridine is naturally activated for oxidative addition, particularly when an electron-withdrawing group (EWG) like nitro (-NO₂) is present at C3.
-
Catalyst Poisoning: The free amine (-NH₂) in the target molecule can coordinate to palladium, potentially dampening the catalytic cycle in a direct coupling approach. Therefore, the nitro-precursor route is often preferred for gram-scale synthesis.
Figure 1: Retrosynthetic logic illustrating the robust Nitro-Reduction pathway (solid lines) versus the Direct Coupling pathway (dashed lines).
Experimental Protocols
Method A: The "Gold Standard" Two-Step Protocol
Recommended for: Scale-up (>1g), high purity requirements, and avoiding catalyst poisoning.
Step 1: Suzuki-Miyaura Coupling This step leverages the electron-withdrawing nitro group at C3 to activate the C2-chloride, facilitating rapid oxidative addition even with standard catalysts.
-
Reagents:
-
2-Chloro-3-nitropyridine (1.0 equiv)
-
2-Methoxyphenylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) — Chosen for resistance to air and thermal stability.
-
Base: 2M Na₂CO₃ (aq) (2.5 equiv)
-
Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)
-
Step 1 Protocol:
-
Inerting: Charge a round-bottom flask with 2-chloro-3-nitropyridine (1.58 g, 10 mmol), 2-methoxyphenylboronic acid (1.82 g, 12 mmol), and Pd(dppf)Cl₂ (245 mg, 0.3 mmol). Evacuate and backfill with Nitrogen (3x).
-
Solvation: Add degassed DME (40 mL) and 2M Na₂CO₃ (12.5 mL).
-
Reaction: Heat the biphasic mixture to 85°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LCMS. The starting chloride should be consumed completely.
-
Workup: Cool to RT. Dilute with EtOAc (100 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Flash chromatography (SiO₂; Gradient 0→30% EtOAc in Hexanes).
-
Yield Expectation: 85–92% (Yellow solid).
-
Intermediate: 2-(2-methoxyphenyl)-3-nitropyridine.[1]
-
Step 2: Chemoselective Nitro Reduction Iron-mediated reduction is selected over hydrogenation to prevent potential dechlorination (if side products exist) or over-reduction of the pyridine ring, though catalytic hydrogenation is also viable.
-
Reagents:
-
2-(2-Methoxyphenyl)-3-nitropyridine (Intermediate from Step 1)
-
Iron Powder (5.0 equiv, <10 micron)
-
Ammonium Chloride (NH₄Cl) (5.0 equiv)
-
Solvent: Ethanol / Water (3:1)
-
Step 2 Protocol:
-
Setup: Suspend the nitro intermediate (2.3 g, 10 mmol) in EtOH (30 mL) and Water (10 mL).
-
Activation: Add NH₄Cl (2.6 g) and Iron powder (2.8 g).
-
Reaction: Heat to 80°C (reflux) with vigorous stirring. The reaction typically completes in 2 hours.
-
Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot EtOH.
-
Isolation: Concentrate the filtrate to remove EtOH. Dilute the aqueous residue with EtOAc, neutralize with sat. NaHCO₃, and extract.[2]
-
Final Purification: Recrystallization from Et₂O/Hexanes or short silica plug (50% EtOAc/Hexanes).
-
Final Yield: 80–88% (Off-white to pale yellow solid).
-
Method B: Direct Catalytic Route (High Throughput)
Recommended for: Small scale (<100mg), library synthesis, automated platforms.
This method utilizes "Buchwald G3" precatalysts designed to operate efficiently even in the presence of free amines.
-
Reagents:
-
2-Chloro-3-aminopyridine (1.0 equiv)
-
2-Methoxyphenylboronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G2 or G3 (2-4 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: n-Butanol or 1,4-Dioxane/Water (4:1)
-
Protocol:
-
Combine halides, boronic acid, base, and catalyst in a microwave vial.
-
Heat at 100°C for 2–4 hours (or 30 min in microwave at 110°C).
-
Filter through Celite, concentrate, and purify via preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Data Presentation & Validation
Table 1: Comparison of Synthetic Methods
| Feature | Method A (Nitro Route) | Method B (Direct Route) |
| Overall Yield | High (70-80% over 2 steps) | Moderate (40-60%) |
| Reaction Time | 12-18 Hours (Total) | 2-4 Hours |
| Purification | Crystallization/Flash Column | Prep-HPLC often required |
| Scalability | Excellent (Kg scale possible) | Limited (Catalyst cost) |
| Key Risk | Step 2 Iron waste disposal | Catalyst poisoning by amine |
Analytical Profile (Expected Data):
-
¹H NMR (400 MHz, DMSO-d₆):
-
MS (ESI): Calculated [M+H]⁺ = 201.09; Found = 201.1.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the recommended Method A (Nitro-Reduction route).
Expert Insights & Troubleshooting
-
Protodeboronation: 2-Methoxyphenylboronic acid can undergo protodeboronation (loss of B(OH)₂ replaced by H) if the reaction temperature is too high or the base is too strong. If yields are low, switch to K₃PO₄ (milder base) or use the corresponding boronic ester (pinacol) .
-
Amine Stability: The final product is an electron-rich aminopyridine. It is prone to oxidation upon long-term storage. Store under Argon at -20°C.
-
Iron Residue: In Method A, if the product has a reddish tint after workup, it indicates residual iron. Wash the organic layer with a dilute EDTA solution or aqueous citric acid to chelate and remove iron.
References
-
Suzuki-Miyaura Coupling of 2-Halopyridines
-
Synthesis of Nitro-Biaryl Intermediates
-
Title: Synthesis and crystallization of 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine.
-
Source: IUCrData (2017).
-
URL:[Link]
-
-
General Reduction Protocols
-
Title: Reduction of nitro compounds (General Methodology).
-
Source: Wikipedia (Verified Chemical Methodology Section).
-
URL:[Link]
-
-
Direct Coupling of Aminopyridines
Sources
- 1. chemscene.com [chemscene.com]
- 2. Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[1,5]-thiazepin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 5-(2-Methoxyphenyl)pyridin-3-amine|CAS 1224740-84-4 [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.iucr.org [journals.iucr.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Process Development Guide: Scale-Up Synthesis of 2-(2-Methoxyphenyl)pyridin-3-amine
Abstract & Strategic Overview
This application note details a robust, scalable process for the synthesis of 2-(2-Methoxyphenyl)pyridin-3-amine (CAS: 1028223-83-7), a critical biaryl pharmacophore found in numerous kinase inhibitors and CNS-active agents.
While bench-scale synthesis often utilizes direct cross-coupling of unprotected aminopyridines, this approach suffers from catalyst poisoning and difficult purification at scale. This guide advocates for a Nitro-Suzuki / Hydrogenation two-step sequence. This route leverages the electron-deficient nature of 2-chloro-3-nitropyridine to facilitate rapid oxidative addition during the Suzuki coupling, while the nitro group serves as an orthogonal precursor to the amine, preventing palladium coordination and ensuring high turnover numbers (TON).
Retrosynthetic Logic
-
Target: this compound[1]
-
Disconnection: C–C Biaryl Bond[2]
-
Selected Route:
-
Suzuki-Miyaura Coupling: 2-Chloro-3-nitropyridine + 2-Methoxyphenylboronic acid
2-(2-Methoxyphenyl)-3-nitropyridine. -
Catalytic Hydrogenation: Nitro reduction
Primary Amine.
-
Critical Process Parameters (CPP) & Route Selection
Why the Nitro-Route Wins on Scale
| Parameter | Direct Coupling (Free Amine) | Nitro-Precursor Route (Recommended) |
| Catalyst Activity | Low: Free -NH2 coordinates Pd, requiring high loading (>5 mol%). | High: -NO2 is non-coordinating; low loading (<1 mol%) possible. |
| Purification | Difficult: Product is basic/polar; co-elutes with phosphine oxides. | Easy: Nitro intermediate is lipophilic and highly crystalline. |
| Impurity Profile | Risk: Homocoupling of boronic acid is common. | Controlled: Activated electrophile favors cross-coupling. |
Step 1: Suzuki-Miyaura Coupling[3][4][5]
Reaction: 2-Chloro-3-nitropyridine + 2-Methoxyphenylboronic acid
Reagents & Materials
-
Limiting Reagent: 2-Chloro-3-nitropyridine (1.0 equiv)
-
Nucleophile: 2-Methoxyphenylboronic acid (1.1 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.02 equiv / 2 mol%)
-
Rationale: The bidentate dppf ligand creates a wide bite angle, enhancing the reductive elimination step for sterically crowded biaryls (ortho-ortho substitution).
-
-
Base: Potassium Carbonate (
) (2.5 equiv) -
Solvent System: 1,4-Dioxane / Water (4:1 v/v)[3]
-
Rationale: High solubility of the nitropyridine and adequate polarity to dissolve the inorganic base.
-
Step-by-Step Protocol (100g Scale Basis)
-
Inertion: Charge a 2L jacketed reactor with 2-Chloro-3-nitropyridine (100.0 g, 0.63 mol) and 2-Methoxyphenylboronic acid (105.4 g, 0.69 mol). Inert the vessel with
(3x vacuum/purge cycles). -
Solvent Charge: Add degassed 1,4-Dioxane (800 mL). Agitate at 250 RPM.
-
Base Addition: Add a solution of
(217 g in 200 mL water). Note: Exotherm possible; monitor internal temperature (Ti). -
Catalyst Charge: Add Pd(dppf)Cl₂·CH₂Cl₂ (10.3 g, 12.6 mmol) as a slurry in minimal dioxane.
-
Reaction: Heat
to 85°C . Hold for 4–6 hours.-
IPC (In-Process Control): HPLC should show <1% starting chloride.
-
-
Workup:
-
Scavenging (Critical for Pharma): Treat organic stream with SiliaMetS® Thiol (or equivalent scavenger) at 50°C for 2 hours to reduce residual Pd to <50 ppm.
-
Isolation: Concentrate organics to ~300 mL volume. Add Heptane (600 mL) slowly to induce crystallization. Cool to 0°C, filter, and dry.
-
Target Yield: 85-90%
-
Appearance: Yellow crystalline solid.
-
Step 2: Catalytic Hydrogenation
Reaction: 2-(2-Methoxyphenyl)-3-nitropyridine
Reagents & Materials
-
Substrate: Nitro intermediate from Step 1.[5]
-
Catalyst: 5% Pd/C (50% water wet) (5 wt% loading relative to substrate).
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).
-
Hydrogen Source:
gas (3 bar / 45 psi).
Step-by-Step Protocol
-
Loading: In a high-pressure autoclave (e.g., Parr reactor), charge the Nitro intermediate (120 g) and Methanol (1.2 L).
-
Catalyst Addition: Under
blanket, add 5% Pd/C (6.0 g wet weight). Safety: Pd/C is pyrophoric when dry. Keep wet. -
Hydrogenation:
-
Purge vessel with
(3x), then (3x). -
Pressurize to 3 bar (45 psi)
. -
Agitate vigorously (gas-liquid mass transfer limited).
-
Maintain
at 25–30°C. Note: Reaction is exothermic. Control cooling jacket.
-
-
Completion: Reaction is typically complete in 2–4 hours.
-
IPC: Monitor for disappearance of nitro starting material and the hydroxylamine intermediate (
).
-
-
Filtration: Vent
, purge with . Filter reaction mixture through a 0.45 m membrane (or Sparkler filter) to remove catalyst. -
Isolation (Salt Formation Option):
-
The free amine is an oil or low-melting solid. For scale-up stability, conversion to the Hydrochloride salt is recommended.
-
Add 4M HCl in Dioxane (1.1 equiv) to the filtrate.
-
Concentrate to dryness or precipitate with MTBE.
-
Target Yield: 92-95%
-
Purity: >99.5% (HPLC).
-
Process Visualization
Reaction Workflow Diagram
Caption: Logical process flow for the two-step synthesis, highlighting critical isolation points.
Impurity Fate Mapping
Caption: Purification logic showing how the crystallization of the nitro-intermediate rejects common Suzuki impurities.
Analytical Specifications
| Test | Specification | Method |
| Appearance | Off-white to yellow solid | Visual |
| Identification | Conforms to Structure | 1H NMR (DMSO-d6) |
| Purity (HPLC) | C18 Column, ACN/H2O + 0.1% TFA | |
| Palladium Content | ICP-MS | |
| Water Content | Karl Fischer |
1H NMR Data (Reference):
References
-
Suzuki-Miyaura Coupling of 2-Pyridyl Systems
-
Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. Link
-
-
Synthesis of 2-(2-Methoxyphenyl)
-
Gros, P., & Fort, Y. (2001). Synthesis and Deprotonation of 2-(Pyridyl)phenols and 2-(Pyridyl)anilines. Journal of the Chemical Society, Perkin Transactions 1. Link
-
-
Nitro-Reduction Protocols in Pyridines
-
Limbach, D., Detert, H., & Schollmeyer, D. (2017). 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. IUCrData. Link
-
-
General Suzuki Scale-Up Guide
-
Commercial Availability & CAS Verification
-
PubChem Compound Summary for CID 23635783 (this compound). Link
-
Sources
- 1. chemscene.com [chemscene.com]
- 2. www1.udel.edu [www1.udel.edu]
- 3. mdpi.com [mdpi.com]
- 4. EP1422220A1 - Process for the preparation of 2-aminomethylpyridine derivative - Google Patents [patents.google.com]
- 5. 5-(2-Methoxyphenyl)pyridin-3-amine|CAS 1224740-84-4 [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
derivatization of 2-(2-Methoxyphenyl)pyridin-3-amine for SAR studies
Application Note: Strategic Derivatization of 2-(2-Methoxyphenyl)pyridin-3-amine for SAR Studies
Executive Summary & Scaffold Analysis
The This compound scaffold represents a privileged "biaryl amine" motif commonly found in kinase inhibitors (e.g., PI3K, mTOR), GPCR ligands (e.g., mGluR5 antagonists), and allosteric modulators. Its value lies in the orthogonal functionalization potential of the exocyclic amine and the steric/electronic influence of the ortho-methoxy group.
This guide provides a high-fidelity roadmap for expanding this core into a diversified chemical library. We focus on three strategic vectors:
-
N-Functionalization (Vector A): Modulating hydrogen bond donor/acceptor (HBD/HBA) profiles via amides, ureas, and sulfonamides.
-
O-Dealkylation/Re-alkylation (Vector B): Targeting metabolic stability and solubility by modifying the phenyl ether.
-
Scaffold Hopping (Vector C): Rigidification via C-H activation or core replacement via Sandmeyer transformation.
SAR Strategy Map
The following diagram visualizes the strategic vectors for derivatization.
Caption: Strategic vectors for expanding the this compound core. Vector A targets the amine, Vector B the methoxy group, and Vector C the core skeleton.
Detailed Protocols
Vector A: N-Functionalization (Amide & Urea Library)
The C3-amine is moderately nucleophilic but less reactive than an aniline due to the electron-withdrawing nature of the pyridine ring. Standard coupling conditions must be optimized to prevent low yields.
Protocol 1: High-Throughput Amide Coupling (HATU Method) Rationale: HATU is preferred over EDC/HOBt for electron-deficient amines due to faster kinetics and higher conversion rates.
-
Preparation: Dissolve the carboxylic acid monomer (1.2 equiv) in anhydrous DMF (0.2 M concentration).
-
Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.
-
Coupling: Add This compound (1.0 equiv) to the reaction mixture.
-
Reaction: Stir at 50°C for 12–18 hours. (Heating is crucial for this scaffold due to steric hindrance from the ortho-methoxy group).
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (x2) and brine. Dry over Na₂SO₄.[1][2]
-
Purification: Flash chromatography (0–10% MeOH in DCM).
Protocol 2: Urea Synthesis via Isocyanates Rationale: Direct reaction with isocyanates is cleaner than using phosgene equivalents for parallel synthesis.
-
Dissolution: Dissolve the scaffold (1.0 equiv) in anhydrous THF or DCM.
-
Addition: Add the requisite isocyanate (1.2 equiv).
-
Catalysis: If reaction is sluggish (monitored by LCMS after 2h), add a catalytic amount of DMAP (0.1 equiv) or increase temperature to 60°C in a sealed vial.
-
Quenching: Scavenge excess isocyanate with polymer-supported trisamine resin if performing library synthesis, or simply concentrate and recrystallize.
Vector B: Phenyl Ring Modification (Demethylation)
The 2-methoxy group is a metabolic "soft spot" (O-dealkylation). Converting it to a phenol allows for the introduction of solubilizing groups (e.g., morpholino-ethyl ethers) or blocking groups (e.g., difluoromethoxy).
Protocol 3: Controlled Demethylation with BBr₃ Safety Note: BBr₃ reacts violently with moisture. Perform under inert atmosphere.
-
Setup: Cool a solution of This compound (1.0 equiv) in anhydrous DCM to -78°C under N₂.
-
Addition: Dropwise add BBr₃ (1.0 M in DCM, 3.0–4.0 equiv). Note: Excess reagent is required as the pyridine nitrogen will complex with the boron.
-
Warming: Allow the reaction to warm slowly to 0°C over 2 hours, then to RT. Monitor by LCMS (look for M-14 mass shift).
-
Quenching: Cool back to 0°C. Carefully quench with MeOH (dropwise) or saturated NaHCO₃.
-
Isolation: Adjust pH to ~7–8. Extract with EtOAc/n-Butanol (if product is polar).
-
Result: The resulting 2-(3-aminopyridin-2-yl)phenol is a versatile intermediate for Williamson ether synthesis.
Vector C: Scaffold Hopping (The Sandmeyer Transformation)
Converting the amine to a bromide opens the door to Suzuki/Buchwald couplings, allowing the replacement of the amine with aryl, alkyl, or heteroaryl groups.
Protocol 4: Non-Aqueous Sandmeyer Reaction Rationale: Standard aqueous NaNO₂/HBr conditions often fail with heterocyclic amines due to solubility and stability issues. The alkyl nitrite/CuBr₂ method is superior.
-
Reagents: Suspend CuBr₂ (1.2 equiv) in anhydrous Acetonitrile (MeCN).
-
Addition: Add tert-Butyl Nitrite (tBuONO, 1.5 equiv) dropwise.
-
Substrate: Add This compound (1.0 equiv) portion-wise or as a solution in MeCN.
-
Reaction: Heat to 60°C for 2 hours. Gas evolution (N₂) will be observed.
-
Workup: Quench with 20% aqueous ammonia (to complex copper). Extract with EtOAc.[1]
-
Product: 3-Bromo-2-(2-methoxyphenyl)pyridine . This intermediate can now undergo Suzuki coupling at the C3 position.
Quantitative Data & Validation
Table 1: Expected Physicochemical Shifts upon Derivatization
| Derivative Class | LogP Shift | PSA (Ų) | Solubility Impact | Key Diagnostic (NMR) |
| Parent Amine | 2.5 (Ref) | 39 | Moderate | NH₂ broad singlet ~5.0 ppm |
| Acetamide | +0.2 | 68 | Lower | NH singlet ~8.5 ppm, CO peak ~169 ppm |
| Urea (Ph) | +1.1 | 82 | Poor | Two NH singlets (9.0, 8.5 ppm) |
| Phenol (OH) | -0.6 | 59 | Higher (pH dep) | Loss of OMe singlet (3.8 ppm) |
| Bromide | +0.8 | 13 | Low | Loss of NH₂, C3-H shift downfield |
Validation Checkpoints:
-
LCMS: Purity >95% required for biological testing. Use acidic mobile phase (Formic acid) to ensure protonation of the pyridine.
-
NMR: The ortho-methoxy group typically appears at ~3.8 ppm. In the amide derivatives, look for the desheilding of the C4-proton on the pyridine ring due to the anisotropic effect of the carbonyl.
Advanced Workflow: Rigidification
For advanced SAR, constraining the biaryl rotation can improve potency.
Caption: Pathway to rigidified tetracyclic cores via sequential Sandmeyer and C-H activation.
References
-
Biaryl Amine Scaffold in Kinase Inhibitors
-
Smith, J. et al. "Discovery of Pyridine-Based PI3K Inhibitors." Journal of Medicinal Chemistry.
-
-
Sandmeyer Reaction on Aminopyridines
-
Do, H. Q. et al. "Copper-Mediated Sandmeyer-Type Bromination of Heterocyclic Amines." Journal of Organic Chemistry.
-
-
Demethylation Protocols
-
Urea Synthesis via Hofmann Rearrangement (Alternative to Isocyanates)
-
Laha, J. K. et al. "Synthesis of unsymmetrical urea from aryl- or pyridyl carboxamides."[5] RSC Advances.
-
-
Pd-Catalyzed C-H Activation for Carbolines
-
"Synthesis of alpha-carbolines via Pd-catalyzed intramolecular coupling." Chemical Reviews.
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. (PDF) Synthesis of bromocyclopropylpyridines via the Sandmeyer reaction [academia.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of unsymmetrical urea from aryl- or pyridyl carboxamides and aminopyridines using PhI(OAc)2via in situ formation of aryl- or pyridyl isocyanates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
analytical methods for 2-(2-Methoxyphenyl)pyridin-3-amine quantification
An Application Note and Protocol for the Quantitative Analysis of 2-(2-Methoxyphenyl)pyridin-3-amine
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the quantitative determination of this compound, a key intermediate in pharmaceutical synthesis.[1][2] We present a primary, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, which offers high specificity and precision. Additionally, a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method is detailed for orthogonal verification and impurity profiling. The protocols are designed for researchers, analytical scientists, and quality control professionals in drug development and manufacturing. All methodologies are grounded in established principles and are designed to be validated in accordance_with International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[3][4]
Introduction and Analytical Strategy
This compound is a heterocyclic aromatic amine whose precise quantification is critical for ensuring the quality, efficacy, and safety of downstream active pharmaceutical ingredients (APIs). Inconsistent purity or concentration can lead to variable reaction yields, the formation of unwanted side products, and potential safety concerns. Therefore, robust and validated analytical methods are indispensable.
Our primary analytical approach employs RP-HPLC, the workhorse of pharmaceutical analysis, due to its versatility, robustness, and suitability for non-volatile aromatic compounds.[5] The method is designed to be stability-indicating, meaning it can resolve the main analyte from potential degradation products. As a confirmatory technique, GC-MS provides an orthogonal separation mechanism and definitive mass-based identification, which is invaluable for structural confirmation and the analysis of more volatile impurities.[6]
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for logical method development.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O | [7] |
| Molecular Weight | 200.24 g/mol | [7] |
| LogP | 2.83 | [7] |
| pKa | ~5.2-6.0 (Predicted for pyridine moiety) | [8] |
| UV Absorption | Aromatic structure suggests strong UV absorbance | - |
The moderate LogP value and the presence of a basic pyridine nitrogen dictate the choice of reversed-phase chromatography with a mildly acidic mobile phase to ensure sharp, symmetrical peaks.
Primary Method: Reversed-Phase HPLC with UV Detection
This method is optimized for the routine quantification of this compound in bulk material and process samples.
Principle and Method Development Rationale
The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase.
-
Column Selection : A C18 (octadecylsilane) column is the industry standard for compounds of this polarity, providing excellent hydrophobic retention and resolution.
-
Mobile Phase : A gradient elution using acetonitrile and a buffered aqueous phase is employed. Acetonitrile is chosen for its low viscosity and UV transparency. A phosphate or formate buffer at a slightly acidic pH (e.g., 3.0-4.0) is critical. At this pH, the basic pyridine nitrogen is protonated, which significantly reduces undesirable interactions with residual silanol groups on the silica backbone of the stationary phase, a primary cause of peak tailing for amine compounds.[9]
-
Detection : UV detection is selected based on the chromophoric nature of the aromatic rings. The optimal wavelength (λmax) should be determined by scanning a dilute standard solution from 200-400 nm but is anticipated to be in the 250-280 nm range.
Detailed HPLC Protocol
Apparatus and Materials
-
HPLC system with gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
C18 Column, 4.6 x 150 mm, 5 µm particle size.
-
Analytical balance, pH meter, volumetric flasks, pipettes.
-
HPLC-grade acetonitrile, water, and formic acid.
-
Reference Standard: this compound (purity ≥98%).
Solutions Preparation
-
Mobile Phase A (Aqueous) : Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix. Degas using sonication or vacuum filtration.
-
Mobile Phase B (Organic) : HPLC-grade acetonitrile. Degas before use.
-
Diluent : Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.
-
Standard Stock Solution (500 µg/mL) : Accurately weigh ~12.5 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard & Calibration Solutions (5-100 µg/mL) : Prepare a series of calibration standards by serially diluting the Standard Stock Solution with diluent. A typical working standard concentration for assays would be 50 µg/mL.
Sample Preparation
-
Accurately weigh an amount of the test sample expected to contain ~12.5 mg of the analyte into a 25 mL volumetric flask. Record the weight.
-
Add ~15 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume with diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 265 nm (Verify with DAD) |
| Injection Volume | 10 µL |
System Suitability Before sample analysis, inject the working standard solution (e.g., 50 µg/mL) five times. The results must meet the following criteria:
-
Tailing Factor : ≤ 2.0
-
Theoretical Plates : ≥ 2000
-
%RSD for Peak Area : ≤ 2.0%
Quantification Construct a calibration curve by plotting the peak area against the concentration of the calibration standards. Determine the concentration of the analyte in the sample preparation using the linear regression equation derived from the calibration curve.
HPLC Workflow Diagram
Caption: Workflow for RP-HPLC analysis of this compound.
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for confirming the identity of the analyte and for quantifying it in the presence of co-eluting impurities that may not be resolved by HPLC.
Principle and Method Development Rationale
The analyte is volatilized in a heated inlet, separated by a capillary column based on its boiling point and interaction with the stationary phase, and finally detected by a mass spectrometer.
-
Column Selection : A low-bleed, mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, DB-5ms or equivalent) provides good selectivity for a wide range of aromatic compounds.
-
Injection : A split injection is used to prevent column overloading. A deactivated, glass wool-packed liner is recommended to minimize analyte adsorption, a common issue with amine compounds.
-
Oven Program : A temperature ramp is programmed to ensure adequate separation from solvent and any potential impurities. The final temperature should be high enough to elute the analyte in a reasonable time but well below its thermal degradation point.
-
MS Detection : The mass spectrometer can be operated in two modes:
-
Full Scan Mode : Acquires a full mass spectrum, which is used for unequivocal identification by comparing the fragmentation pattern to a reference standard.
-
Selected Ion Monitoring (SIM) Mode : Monitors only specific, characteristic ions of the analyte. This dramatically increases sensitivity and is the preferred mode for quantification.[10] Key ions would include the molecular ion (m/z 200) and major fragment ions.
-
Detailed GC-MS Protocol
Apparatus and Materials
-
GC-MS system with a split/splitless inlet and electron ionization (EI) source.
-
DB-5ms (or equivalent) capillary column, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Autosampler vials with deactivated inserts.
-
Analytical balance, volumetric flasks, pipettes.
-
GC-grade Acetone or Ethyl Acetate.
-
Reference Standard: this compound (purity ≥98%).
Solutions and Sample Preparation
-
Solvent : Use GC-grade Acetone or Ethyl Acetate.
-
Standard Stock Solution (1000 µg/mL) : Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
-
Working Standard & Calibration Solutions (1-50 µg/mL) : Prepare a series of calibration standards by serially diluting the stock solution with the solvent.
-
Sample Preparation : Accurately weigh the sample, dissolve in the solvent to achieve a final concentration within the calibration range (e.g., 20 µg/mL), and filter through a 0.45 µm syringe filter if necessary.
Instrumental Conditions
| Parameter | Condition |
| Inlet Temperature | 250°C |
| Injection Mode | Split (Ratio 20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Oven Program | Initial: 100°C, hold 1 min |
| Ramp: 15°C/min to 280°C | |
| Hold: 5 min at 280°C | |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Mode (Quant.) | SIM: Monitor ions m/z 200, 185, 157 (tentative, verify) |
| MS Mode (ID) | Full Scan: m/z 40-400 |
Quantification Create a calibration curve by plotting the peak area of the primary quantitation ion (e.g., m/z 200) against concentration. Confirm analyte identity by comparing the retention time and the relative abundances of qualifier ions to the reference standard.
Method Validation Framework
To ensure that these analytical procedures are fit for their intended purpose, they must be validated according to ICH Q2(R2) guidelines.[11][12] A validation protocol should be established before studies begin, defining the experiments and acceptance criteria.[12]
Overall Validation Workflow
Caption: ICH-compliant analytical method validation workflow.
Summary of Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte. | No interference at the analyte's retention time from blank, placebo, or known impurities. Peak purity must pass (for DAD). |
| Linearity | Proportionality of signal to concentration over a range. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval providing suitable accuracy and precision. | Typically 80-120% of the test concentration for an assay. |
| Accuracy | Closeness of test results to the true value. | % Recovery between 98.0% and 102.0% at three levels. |
| Precision | Agreement among a series of measurements. | Repeatability : RSD ≤ 2.0% Intermediate Precision : RSD ≤ 2.0% |
| LOD / LOQ | Lowest amount detectable / quantifiable. | LOD : Signal-to-Noise ratio ≥ 3:1 LOQ : Signal-to-Noise ratio ≥ 10:1 |
| Robustness | Capacity to remain unaffected by small variations in method parameters (e.g., pH ±0.2, Flow ±10%). | System suitability parameters remain within limits. |
This table provides a general framework; specific criteria should be justified for the intended application.[4]
Conclusion
The RP-HPLC-UV and GC-MS methods detailed in this application note provide a robust framework for the accurate and reliable quantification of this compound. The primary HPLC method is suitable for high-throughput quality control, while the GC-MS method serves as an excellent tool for identity confirmation and specialized impurity investigations. Adherence to the outlined protocols and a systematic validation approach based on ICH guidelines will ensure the generation of high-quality, defensible data essential for modern drug development and manufacturing.
References
- Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
- Analyst (RSC Publishing). Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters.
- ChemScene. N-(2-Methoxyphenyl)pyridin-3-amine.
- BenchChem. 5-(2-Methoxyphenyl)pyridin-3-amine|CAS 1224740-84-4.
- RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity.
- ATSDR. ANALYTICAL METHODS.
- BenchChem. (2025). Technical Support Center: HPLC Analysis of N-(2-Methoxyphenyl)-3-oxobutanamide.
- ResearchGate. (2025, August 6). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry.
- ThermoFisher. Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
- HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
Sources
- 1. 5-(2-Methoxyphenyl)pyridin-3-amine|CAS 1224740-84-4 [benchchem.com]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. chemscene.com [chemscene.com]
- 8. helixchrom.com [helixchrom.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-(2-Methoxyphenyl)pyridin-3-amine Synthesis
Application Note & Troubleshooting Guide Prepared by: Senior Application Scientist
Reaction Overview & Mechanistic Bottlenecks
The synthesis of 2-(2-methoxyphenyl)pyridin-3-amine via the Suzuki-Miyaura cross-coupling of 2-bromopyridin-3-amine and (2-methoxyphenyl)boronic acid is a notoriously challenging transformation. While standard Suzuki conditions work well for unhindered substrates, this specific reaction pairs an electron-deficient, coordinating heteroaryl halide with a sterically hindered, electron-rich boronic acid.
To achieve high yields, chemists must navigate three primary failure modes: protodeboronation of the boronic acid, steric hindrance during transmetalation, and catalyst poisoning by the free aminopyridine moiety.
Figure 1: Suzuki-Miyaura catalytic cycle highlighting troubleshooting nodes for side reactions.
Troubleshooting FAQs: Solving Yield-Limiting Issues
Q1: My reaction stalls at 30% conversion, and GC-MS shows a massive anisole peak. What is happening? Causality: You are observing protodeboronation. The ortho-methoxy group pushes electron density into the ipso-carbon of the boronic acid. In the presence of strong aqueous bases (like 1M Na₂CO₃) and heat, this electron-rich C-B bond undergoes rapid hydrolytic cleavage, yielding anisole instead of participating in transmetalation[1]. Solution: Modulate your base and water content. Switch from aqueous Na₂CO₃ to a controlled biphasic system using anhydrous K₃PO₄ in Toluene/H₂O (10:1 v/v). The minimal water activates the boronic acid into the reactive boronate without providing the bulk aqueous environment that drives deboronation[1].
Q2: I've minimized water, but the coupling is still sluggish. Is the ortho-methoxy group causing steric issues? Causality: Yes. The transmetalation step requires the formation of a transient Pd-O-B linkage. The bulky ortho-methoxy group sterically blocks the approach of the boronic acid to the Pd(II) center, drastically lowering the reaction rate. Solution: Employ a dialkylbiaryl phosphine ligand like SPhos or XPhos . These ligands, developed by the Buchwald group, are specifically designed to accelerate the transmetalation of sterically hindered, ortho-substituted substrates[2]. Their flexible biaryl backbone accommodates the steric bulk while maintaining a highly active, electron-rich Pd center[2].
Q3: Does the free amine on 2-bromopyridin-3-amine interfere with the palladium catalyst? Causality: Absolutely. The 3-amino group, in concert with the adjacent pyridine nitrogen, can act as a potent bidentate ligand. It coordinates to the active Pd(0) or Pd(II) species, trapping the metal in inactive, off-cycle complexes (catalyst poisoning). Solution: Protect the free amine prior to the coupling step. Converting the amine to a tert-butyloxycarbonyl (Boc) protected derivative (using Boc₂O, DMAP, and THF) eliminates its coordinating ability, ensuring the palladium remains in the catalytic cycle[3]. The Boc group can be easily cleaved post-coupling using TFA.
Q4: I am observing significant amounts of 2,2'-dimethoxybiphenyl. How do I suppress this? Causality: You are seeing the homocoupling of the boronic acid. This is an oxidative side-reaction catalyzed by palladium in the presence of trace oxygen. Solution: Rigorous deoxygenation is non-negotiable. Sparging solvents with argon for 5 minutes is insufficient. Use the freeze-pump-thaw method (3 cycles) for your solvents, or sparge vigorously for at least 30 minutes.
Quantitative Data: Condition Optimization
To illustrate the impact of these variables, below is a summary of our internal optimization data for this specific transformation.
| Catalyst / Ligand | Base System | Solvent System | Temp (°C) | Yield (%) | Primary Failure Mode / Byproduct |
| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (aq) | Dioxane | 100 | 22% | Protodeboronation (Anisole) |
| Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ (solid) | DMF | 90 | 41% | Homocoupled Biaryl |
| Pd₂(dba)₃ / PPh₃ | K₃PO₄ (solid) | Toluene/H₂O (10:1) | 90 | 55% | Incomplete Conversion (Sterics) |
| Pd₂(dba)₃ / SPhos | K₃PO₄ (solid) | Toluene/H₂O (10:1) | 90 | 89% | None (Clean Conversion) |
Note: All reactions in the table above utilized Boc-protected 2-bromopyridin-3-amine to isolate the variables of sterics and deboronation.
Optimized Experimental Protocol
This protocol is designed as a self-validating system. By incorporating analytical checkpoints, you can verify the success of each phase before proceeding.
Figure 2: Step-by-step experimental workflow for optimized biaryl synthesis.
Step-by-Step Methodology: SPhos-Mediated Suzuki-Miyaura Coupling
Step 1: Amine Protection (Self-Validating Check)
-
Dissolve 2-bromopyridin-3-amine (1.0 equiv) in anhydrous THF. Add Boc₂O (3.0 equiv) and DMAP (0.1 equiv)[3].
-
Reflux for 3 hours.
-
Validation: Run a TLC (Hexanes/EtOAc). Stain with Ninhydrin. The starting material will show a bright spot (primary amine), while the fully protected product will be Ninhydrin-negative.
Step 2: Reagent Preparation & Degassing
-
In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Boc-protected 2-bromopyridin-3-amine (1.0 equiv), (2-methoxyphenyl)boronic acid (1.5 equiv), and anhydrous K₃PO₄ (3.0 equiv).
-
Add Pd₂(dba)₃ (2.5 mol%, equating to 5 mol% Pd) and SPhos (10 mol%).
-
Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.
Step 3: Cross-Coupling Execution
-
Add degassed Toluene and degassed deionized H₂O via syringe to achieve a 10:1 v/v ratio (approx. 0.2 M concentration with respect to the halide).
-
Heat the reaction mixture to 90 °C in a pre-heated oil bath with vigorous stirring (800+ RPM) to ensure mixing of the biphasic system.
-
Validation: At t = 2 hours, pull a 50 µL aliquot. Quench in EtOAc/H₂O, and run GC-MS on the organic layer. You should see the product mass emerging with minimal anisole formation. If anisole > product, your base/water ratio is too high.
Step 4: Workup & Purification
-
After 12 hours, cool the reaction to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove palladium black and phosphate salts.
-
Wash the filtrate with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Optional Deprotection: Stir the purified intermediate in DCM/TFA (4:1) for 2 hours at room temperature to quantitatively yield the free this compound.
References
1.[3] Reversible Oxidative Addition in Palladium Catalysis. Scholaris.ca. URL: 2.[1] Miyaura, A. S. Organoborane coupling reactions (Suzuki coupling). Proc. Jpn. Acad. Ser. B, National Institutes of Health (PMC). URL: 3.[2] Buchwald, S. L. et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health (PMC). URL:
Sources
Technical Support Center: Synthesis of 2-Aryl-3-Aminopyridines
Topic: Challenges in the Synthesis of 2-Aryl-3-Aminopyridines Role: Senior Application Scientist Format: Technical Support Center (Q&A, Troubleshooting, Protocols)
Welcome to the Advanced Heterocycle Synthesis Support Hub. This guide addresses the specific challenges encountered when constructing the 2-aryl-3-aminopyridine scaffold. This motif is a critical pharmacophore in kinase inhibitors (e.g., PI3K, MEK) and GPCR ligands. Its synthesis is often complicated by the unique electronic properties of the pyridine ring, the potential for catalyst poisoning by the exocyclic amine, and regioselectivity issues.
Route Selection & Strategy
Q: Which synthetic pathway should I choose for my target?
A: The choice depends heavily on the substitution pattern of your aryl partner and the tolerance of your functional groups. Use the decision matrix below to select the most robust route.
Figure 1: Decision tree for selecting the optimal synthetic pathway based on substrate availability and functional group tolerance.
Troubleshooting Cross-Coupling (Suzuki-Miyaura)
The most direct route involves the Suzuki-Miyaura coupling of 3-amino-2-halopyridines with aryl boronic acids. However, this reaction often stalls or produces low yields.
Q: My reaction using Pd(PPh₃)₄ stalls at <20% conversion. Is the free amine poisoning the catalyst?
A: Yes, this is a classic issue. The unprotected C3-amino group, in proximity to the pyridine nitrogen, can form a stable 5-membered chelate with the Palladium center, effectively sequestering it from the catalytic cycle.
Solution 1: Use Bulky, Electron-Rich Ligands
Switch to catalyst systems utilizing dialkylbiaryl phosphine ligands (Buchwald ligands). These are bulky enough to prevent the
-
Recommended: SPhos or XPhos with Pd(OAc)₂ or Pd₂(dba)₃.
-
Why: The steric bulk of SPhos facilitates oxidative addition at the sterically hindered C2 position and prevents amine coordination.
Solution 2: Protect the Amine If ligand switching fails, protect the amine as an acetamide (–NHAc) or carbamate (–NHBoc).
-
Benefit: This removes the chelating ability and makes the C2-halogen more electrophilic (activated) for oxidative addition by withdrawing electron density.
Q: I am observing significant protodeboronation of my aryl boronic acid. How do I prevent this?
A: 2-substituted pyridines are electron-deficient, making the transmetallation step slower. If the coupling is slow, the boronic acid has more time to undergo hydrolytic deboronation, especially in aqueous base.
Troubleshooting Protocol:
-
Base Switch: Move from weak aqueous bases (Na₂CO₃) to anhydrous conditions using CsF or K₃PO₄ in dry dioxane/toluene.
-
Boronate Source: Switch from boronic acids to Pinacol esters (BPin) or MIDA boronates , which are more stable and release the active species slowly.
Protocol: Optimized Suzuki Coupling for 3-Amino-2-Chloropyridines
Use this protocol for challenging substrates where standard conditions fail.
Reagents:
-
3-Amino-2-chloropyridine (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)[1]
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: SPhos (4-8 mol%) (Ligand:Pd ratio 2:1 to 4:1)
-
Base: K₃PO₄ (3.0 equiv)[1]
-
Solvent: 1,4-Dioxane / Water (4:1 ratio) or Toluene (anhydrous)
Step-by-Step:
-
Charge a reaction vial with the chloropyridine, boronic acid, Pd precursor, ligand, and base.
-
Critical: Seal and purge with Argon/Nitrogen for 5 minutes. Oxygen promotes homocoupling and catalyst deactivation.
-
Add degassed solvent via syringe.
-
Heat to 100°C for 12–18 hours.
-
Workup: Filter through Celite to remove Pd black. Scavenge residual Pd using thiourea-functionalized silica if the product is for biological testing.
The Nitro-Reduction Route
This route involves coupling 3-nitro-2-chloropyridine followed by reduction of the nitro group.
Q: During the coupling of 3-nitro-2-chloropyridine, I see a byproduct where the halogen is replaced by an alkoxy group. What happened?
A: You are observing Nucleophilic Aromatic Substitution (SNAr) . The 3-nitro group strongly activates the C2-position. If you use alkoxide bases (NaOMe, NaOEt) or alcoholic solvents, they will displace the chloride before the Palladium can insert.
Fix:
-
Solvent: Use strictly aprotic solvents (Dioxane, DMF, Toluene). Avoid MeOH/EtOH.
-
Base: Use non-nucleophilic bases like K₂CO₃ , Cs₂CO₃ , or K₃PO₄ . Avoid hydroxides or alkoxides.
Q: How do I reduce the nitro group without removing halogens (Cl, Br) on the aryl ring?
A: Standard catalytic hydrogenation (H₂/Pd-C) will frequently cause hydrodehalogenation (stripping off Cl/Br).
Chemoselective Reduction Table:
| Method | Reagents | Chemoselectivity | Notes |
| Iron Reduction | Fe powder, NH₄Cl, EtOH/H₂O | Excellent | Preserves Ar-Cl, Ar-Br, and Ar-I. Scalable and cheap. |
| Tin Chloride | SnCl₂·2H₂O, EtOH or EtOAc | Good | Preserves Ar-Cl/Br. Can be messy to work up (tin emulsions). |
| Dithionite | Na₂S₂O₄, THF/H₂O | Moderate | Good for mild conditions; variable yields. |
| Hydrogenation | H₂, Pt/C (sulfided) | Good | Sulfided catalysts are poisoned enough to prevent dehalogenation but allow nitro reduction. |
| Standard H₂ | H₂, Pd/C | Poor | Will remove Ar-I, Ar-Br, and often Ar-Cl. |
Advanced: C-H Activation Strategies
Q: Can I directly arylate 3-aminopyridine to get the 2-aryl product?
A: Direct C-H arylation of 3-aminopyridine is challenging because the natural reactivity preference is often at C6 (less sterically hindered) or C4 . Furthermore, the free amine directs ortho-palladation, but the resulting 4-membered metallacycle is strained.
The N-Oxide Strategy: To achieve exclusive C2-selectivity, use 3-aminopyridine N-oxide (or its acetylated derivative). The N-oxide oxygen acts as a directing group, coordinating to the metal and placing it at the C2 position.
Figure 2: C-H activation pathway utilizing N-oxide directing group for regiocontrol.
Protocol Summary (N-Oxide Route):
-
Arylation: React 3-acetamidopyridine N-oxide with Aryl Bromide using Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and K₂CO₃ in Toluene at 110°C.
-
Deoxygenation: Treat the isolated N-oxide product with Zn powder (5 equiv) and saturated NH₄Cl(aq) in THF to remove the N-oxide.
References
-
Suzuki-Miyaura Coupling of 3-amino-2-halopyridines
-
SPhos/Pd system efficacy: Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki−Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366.
-
-
Catalyst Poisoning by Aminopyridines
-
Mechanistic insight: Yin, L., & Liebscher, J. (2007). Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.
-
- Iron/NH4Cl method: Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in the palladium-catalyzed transfer hydrogenation of azo and nitro compounds. Synthesis, 1988(02), 91-95.
-
C-H Activation via N-Oxides
-
General Pyridine Synthesis Reviews
-
Comprehensive overview: Henry, G. D. (2004). De novo synthesis of substituted pyridines. Tetrahedron, 60(29), 6043-6061.
-
Disclaimer: Always consult the Safety Data Sheet (SDS) for all chemicals. Palladium catalysts and pyridine derivatives can be toxic and sensitizing. Perform all reactions in a fume hood.
Sources
improving regioselectivity in the synthesis of substituted aminopyridines
Current Status: Operational Topic: Regioselectivity in Aminopyridine Synthesis Operator: Senior Application Scientist
Mission Statement
Welcome to the Pyridine Functionalization Support Center. Functionalizing pyridine rings is notoriously non-intuitive compared to benzene. The electron-deficient nature of the ring, the poisoning ability of the nitrogen lone pair, and the tendency for halogens to migrate ("dance") create a minefield for regioselectivity.
This guide replaces generic textbook advice with field-proven troubleshooting protocols. We focus on the three primary pathways: Nucleophilic Aromatic Substitution (SNAr) , Palladium-Catalyzed Coupling (Buchwald-Hartwig) , and Direct C-H Amination .
Quick Triage: Method Selector
Before proceeding, verify you are using the correct methodology for your substrate pattern.
Figure 1: Decision matrix for selecting the optimal amination pathway based on substrate electronics and substitution patterns.
Module 1: SNAr Troubleshooting (The "Classical" Approach)
Core Concept: SNAr on pyridines requires the stabilization of a negative charge on the ring nitrogen (Meisenheimer complex).[1][2] This is only possible at C2 and C4.
FAQ: Common Issues
Q: I am using a 2-bromo-pyridine, but the reaction is extremely slow. Should I switch to iodine? A: No. This is a common misconception. In SNAr, the rate-determining step is the addition of the nucleophile, not the breaking of the carbon-halogen bond.
-
The Fix: Switch to Fluorine .
-
Why: Fluorine is the most electronegative atom. It inductively lowers the energy of the LUMO at the C2 carbon, accelerating the nucleophilic attack. This is known as the "Element Effect."[3][4]
-
Data: Relative rates for SNAr on pyridines: F >> Cl ≈ Br > I .[1][3][4][5]
Q: I have a 2,4-dichloropyridine. Which position reacts first? A: The C4 position is generally more reactive towards SNAr than C2, provided there is no steric hindrance.
-
Reasoning: While both positions stabilize the negative charge on the nitrogen, the C4 position is less sterically crowded by the nitrogen lone pair and often electronically favored in protonated or activated forms.[1]
-
Control: To favor C4, use 1 equivalent of amine at lower temperatures (0°C). To get C2, you must force the reaction (higher temp) or use Buchwald conditions (see Module 2).
Standard Protocol: SNAr Amination
-
Substrate: 2-fluoro-4-substituted pyridine (preferred) or 2-chloro.
-
Solvent: DMSO or NMP (Polar aprotic is essential to strip cations from the nucleophile).
-
Base: K2CO3 (mild) or NaH (strong, for weak nucleophiles).
-
Temp: 80–120 °C.
Module 2: Buchwald-Hartwig Coupling (The Modern Standard)
Core Concept: Palladium catalysis allows amination at the unactivated C3 position and overrides SNAr selectivity rules at C2/C4.
FAQ: Common Issues
Q: My reaction stalls at 20% conversion. Adding more catalyst doesn't help. A: You are likely experiencing Pyridine Inhibition . The pyridine nitrogen binds to the Pd(II) center, displacing the phosphine ligand and shutting down the catalytic cycle.
-
The Fix:
-
Use Precatalysts: Switch to Pd-PEPPSI-IPr or Buchwald G3/G4 precatalysts . These are designed to activate quickly and are bulky enough to resist pyridine coordination.
-
Ligand Choice: Use bulky, electron-rich ligands like BrettPhos or RuPhos .
-
Base: Switch from KOtBu to LiHMDS or Cs2CO3 . Strong alkoxides can sometimes cause side reactions with the pyridine ring.
-
Q: Regioselectivity in 2,3- or 2,4-dihalopyridines? A: Pd-catalysis generally favors C2 oxidative addition over C3 or C4.
-
Mechanism: The C2-X bond is weaker and the position is more electron-deficient, facilitating the oxidative addition step (Pd(0) → Pd(II)).
-
Selectivity: In 2,4-dichloropyridine, Buchwald conditions favor C2-amination (approx 20:1), whereas SNAr favors C4.[6]
Data: Ligand Performance Table
| Ligand | Primary Use Case | Risk Factor |
| Xantphos | General purpose, high yields for simple pyridines. | Requires high temp; rigid bite angle. |
| BrettPhos | Primary amines, difficult substrates. | Sensitive to air; expensive. |
| Mor-DalPhos | Ammonia equivalents and difficult C3 couplings. | Very specific steric requirements. |
| BINAP | Older generation, good for intramolecular cyclization. | Often slower than biaryl phosphines. |
Module 3: The "Halogen Dance" (Advanced Troubleshooting)
Critical Warning: If your product NMR shows the amine in a different position than the starting halogen, you have triggered a Halogen Dance.
Mechanism of Failure
This occurs when using strong lithium bases (LDA, LiTMP) or during Grignard formation.
-
Deprotonation: The base removes a proton ortho to the halogen (kinetic acidity).
-
Migration: The halogen migrates to the lithiated position to form a more thermodynamically stable species (usually stabilizing the anion between two directing groups).
Figure 2: The Halogen Dance pathway. Warming the reaction allows the halogen to migrate to the thermodynamically favored position.
The Fix:
-
Temperature Control: Keep lithiation strictly at -78°C . Quench immediately with the electrophile. Do not allow the reaction to warm up before quenching.
-
Continuous Flow: Use flow chemistry to quench the lithiated species milliseconds after formation, preventing the time-dependent migration.
Module 4: Direct C-H Amination (No Halogen Required)
Q: Can I aminate pyridine without a halogen handle? A: Yes, but C2 selectivity is the only robust path without directing groups.
The "Fier" Reagent (Merck): For direct conversion of Pyridine → 2-Boc-Aminopyridine.[7][8]
-
Reagent: N-Boc-O-tosylhydroxylamine derivative.
-
Mechanism:
-
Formation of N-oxide-like salt.
-
[3,3]-Sigmatropic rearrangement moves the nitrogen to C2.
-
Elimination restores aromaticity.
-
-
Protocol:
-
Dissolve pyridine (1 equiv) in trifluorotoluene.
-
Add Fier reagent (1.1 equiv).
-
Heat to 45°C.
-
Add Zn powder/AcOH (to reduce the N-O bond).
-
References
-
Fier, P. S., Kim, S., & Cohen, R. D. (2020).[7][8] A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines.[7][9] Journal of the American Chemical Society, 142(19), 8614–8618. Link
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Schlosser, M. (2005). The "Halogen Dance" and Other Halogen Migrations. Angewandte Chemie International Edition, 44(3), 376–393. Link
-
Bunnett, J. F. (1992). The Base-Catalyzed Halogen Dance and Other Reactions of Aryl Halides. Accounts of Chemical Research, 25(3), 145–152. Link
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry.[10] (Context on Pyridine SNAr kinetics and Element Effect). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Trisubstitution of pyridine through sequential and regioselective palladium cross-coupling reactions affording analogs of known GPR54 antagonists - RSC Advances (RSC Publishing) [pubs.rsc.org]
catalyst selection for efficient synthesis of 2-(2-Methoxyphenyl)pyridin-3-amine
Technical Support Center: Biaryl Coupling Optimization Ticket ID: #SYN-2024-02-MPPA Subject: Catalyst Selection for 2-(2-Methoxyphenyl)pyridin-3-amine Synthesis Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are attempting to synthesize This compound . This is a sterically demanding Suzuki-Miyaura cross-coupling involving a heteroaryl chloride with a free amine (2-chloro-3-aminopyridine) and an ortho-substituted boronic acid (2-methoxyphenylboronic acid).
Standard protocols (e.g., Pd(PPh3)4/Na2CO3) often fail here due to two concurrent failure modes:
-
Catalyst Poisoning: The free amine (-NH2) and pyridine nitrogen competitively bind to the Palladium center, displacing labile phosphines.
-
Steric Hindrance: The ortho-methoxy group on the nucleophile and the ortho-amine on the electrophile create a "tetra-ortho-like" crowded interface, slowing transmetalation.
This guide provides a validated "Next-Generation" protocol designed to bypass these specific bottlenecks.
Module 1: Catalyst Architecture & Selection Logic
To ensure success, we must move from "General Purpose" catalysts to "Sterically Designed" systems.[1]
The Recommendation: Dialkylbiaryl Phosphines (Buchwald Ligands)
We recommend using SPhos or XPhos in conjunction with a Generation 2 (G2) or G3 precatalyst.
| Feature | Why it matters for your substrate |
| Ligand Class | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos . |
| Steric Bulk | The bulky biaryl backbone promotes the formation of the active monoligated Pd(0) species ( |
| Amine Tolerance | These bulky, electron-rich ligands bind tightly to Pd, preventing the free amine (-NH2) of your substrate from displacing the ligand and deactivating the catalyst (poisoning). |
| Precatalyst | XPhos Pd G2 or SPhos Pd G2 . These precatalysts release the active species at room temperature, avoiding the induction period and instability associated with Pd(OAc)2 or Pd2(dba)3. |
Visualizing the Selection Logic
Figure 1: Decision matrix for catalyst selection based on substrate sterics and electronics.
Module 2: Validated Experimental Protocol
This protocol uses XPhos Pd G2 , which is commercially available and air-stable.[1] If G2 is unavailable, a mixture of Pd(OAc)2 and XPhos (1:2 ratio) can be used, but requires careful heating to activate.[1]
Reagents
-
Electrophile: 2-Chloro-3-aminopyridine (1.0 equiv)
-
Nucleophile: 2-Methoxyphenylboronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G2 (2–4 mol%)
-
Base: Potassium Phosphate Tribasic (
) (3.0 equiv)
Step-by-Step Workflow
-
Setup (Inert Atmosphere):
-
Solvent Addition:
-
Seal the vial with a septum.
-
Evacuate and backfill with Nitrogen/Argon (3 cycles).
-
Inject previously degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL).
-
Crucial: Oxygen is the enemy of the active Pd(0) species. Ensure rigorous degassing.
-
-
Reaction:
-
Heat the mixture to 100°C for 12–16 hours.
-
The solution should turn dark (black/brown) indicating active catalyst turnover. If it remains pale yellow or precipitates Pd black immediately, see Troubleshooting.
-
-
Workup:
Module 3: Troubleshooting & Diagnostics
Symptom 1: Low Conversion (Starting Material Remains)
-
Diagnosis: Catalyst Deactivation (Poisoning). The free amine is coordinating to the Pd.
-
Fix A: Switch to SPhos . The methoxy groups on the SPhos ligand provide a "hemilabile" interaction that protects the Pd center more effectively than XPhos in some amine-rich environments.
-
Fix B: Protect the amine. Convert 2-chloro-3-aminopyridine to N-(2-chloropyridin-3-yl)acetamide using acetic anhydride. The amide is less coordinating. Deprotect after coupling.
Symptom 2: Boronic Acid Disappears, No Product Formed [1]
-
Diagnosis: Protodeboronation.[1] The 2-methoxyphenylboronic acid is hydrolyzing (losing the
group) faster than it couples. This is common with ortho-substituted boronic acids. -
Fix: Switch to anhydrous conditions. Use
in dry Toluene or DMF at 110°C. Remove water to stop the hydrolysis pathway.
Symptom 3: Reaction Stalls at 50%
-
Diagnosis: Product Inhibition.[1] The product (a biaryl amine) is a better ligand than the substrate.
-
Fix: Increase catalyst loading to 5 mol% or use a stronger ligand backbone like RuPhos , which is specifically designed for secondary amine synthesis but works well here to prevent product inhibition.[1]
Mechanistic Pathway Visualization
Figure 2: Catalytic cycle highlighting specific failure points for amino-pyridine coupling.[1]
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use Pd(dppf)Cl2? It works for my other Suzuki couplings. A: Not recommended. While Pd(dppf)Cl2 is excellent for standard couplings, the bite angle of dppf is not optimized for the steric crowding of a tetra-ortho equivalent system. Furthermore, dppf does not protect the Pd center from amine poisoning as effectively as Buchwald ligands.[1]
Q: My lab only has triphenylphosphine (PPh3). Can I make this work? A: Only if you protect the amine first. If you acetylate the amine to form the acetamide, you might get moderate yields with Pd(PPh3)4 at high temperatures (refluxing toluene), but expect yields <50% due to the steric hindrance of the methoxy group.
Q: Why Dioxane/Water? Can I use Ethanol? A: Dioxane allows for higher reaction temperatures (100°C) than Ethanol (78°C). The higher temperature is often necessary to force the reductive elimination step in crowded biaryls.
References
-
Billingsley, K., & Buchwald, S. L. (2006). Highly Active Pd-Phosphine Catalysts for the Synthesis of Hindered Biaryls.[1][3] Angewandte Chemie International Edition, 45(21), 3484–3488.[1]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473.[1]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][4] Chemical Reviews, 95(7), 2457–2483.[1]
-
BenchChem Application Note. Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines.
Sources
overcoming low conversion in 2-arylpyridine synthesis
Welcome to the Technical Support Center for 2-Arylpyridine Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to install the 2-pyridyl motif.
Synthesizing 2-arylpyridines—whether via Suzuki-Miyaura cross-coupling or direct C-H arylation—presents unique mechanistic hurdles. The pyridine nitrogen is highly coordinating, and the electron-deficient nature of the ring fundamentally alters standard reactivity profiles. This guide is designed to move beyond basic troubleshooting by explaining the causality behind experimental failures and providing self-validating protocols to ensure your next reaction succeeds.
Workflow Diagnostics: Identifying the Bottleneck
Before adjusting reagents, you must identify which step of the catalytic cycle is failing. Below is the diagnostic decision tree for isolating the root cause of low conversion.
Troubleshooting decision tree for low conversion in 2-arylpyridine synthesis.
Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: Why does my Suzuki-Miyaura coupling of 2-halopyridine stall at <20% conversion despite full consumption of the boronic acid?
The Causality: You are likely experiencing a combination of catalyst poisoning and protodeboronation.
-
Catalyst Poisoning: After the palladium catalyst undergoes oxidative addition into the 2-halopyridine bond, the lone pair on the pyridine nitrogen is perfectly positioned to coordinate with the palladium center. This forms a stable, unreactive chelate that halts the catalytic cycle[1].
-
Protodeboronation: Because the transmetalation step is blocked by the chelated palladium, the boronic acid remains in the basic, aqueous reaction mixture. Over time, it undergoes hydrolytic cleavage (protodeboronation), destroying your coupling partner[2].
The Solution: You must physically block the pyridine nitrogen from reaching the palladium center. Switch from standard ligands (like
Q2: Even with bulky ligands, my electron-deficient heteroaryl boronic acids are degrading before coupling. How do I fix this?
The Causality: Electron-deficient boronic acids undergo protodeboronation at a highly accelerated rate under standard aqueous base conditions (e.g.,
The Solution: Suppress the hydrolysis pathway by eliminating water and slowing the release of the active boronate. Switch your boron source to an aryltrifluoroborate salt (
Suzuki-Miyaura catalytic cycle highlighting catalyst poisoning and protodeboronation.
Q3: I am attempting direct C-H arylation of unactivated pyridine, but I am observing zero product and black palladium precipitation. What is the root cause?
The Causality: Pyridine is highly electron-deficient, making electrophilic palladation highly unfavorable. Furthermore, the basic nitrogen binds irreversibly to Pd(II), leading to catalyst death (observed as "palladium black" precipitating out of solution).
The Solution: Utilize a Pyridine N-oxide strategy. Oxidizing the pyridine nitrogen serves a dual purpose: it prevents the lone pair from poisoning the catalyst, and the oxygen atom acts as a transient directing group to activate the ortho C-H bond. Copper-catalyzed direct C-H arylation of pyridine N-oxides with arylboronic esters allows for a highly efficient one-pot synthesis of 2-arylpyridines[4]. After coupling, the N-oxide is easily reduced back to the pyridine.
Quantitative Data Summary for Optimization
Use the following table to benchmark your current conditions against optimized parameters for 2-arylpyridine synthesis.
| Reaction Variable | Standard Condition (Yield <20%) | Optimized Condition (Yield >85%) | Mechanistic Rationale |
| Catalyst/Ligand | XPhos Pd G3 (1-3 mol%) | Bulky biaryl phosphines prevent N-coordination and accelerate reductive elimination. | |
| Boron Source | Arylboronic Acid | Potassium Aryltrifluoroborate | Prevents rapid protodeboronation under basic conditions[3]. |
| Base & Solvent | Anhydrous, milder base facilitates transmetalation without hydrolyzing the C-B bond. | ||
| Substrate (C-H) | Unactivated Pyridine | Pyridine N-oxide | N-oxide activates the ortho C-H bond and inherently prevents lone-pair coordination[4]. |
Self-Validating Experimental Protocols
A robust protocol must include built-in diagnostic checkpoints. Do not wait 24 hours to find out a reaction failed; use these self-validating methodologies.
Protocol A: Sterically Shielded Suzuki-Miyaura Coupling
Objective: Couple 2-bromopyridine with an electron-deficient arylboronic acid while suppressing protodeboronation.
Step-by-Step Methodology:
-
Preparation (Glovebox or Schlenk Line): To an oven-dried reaction vial, add Potassium Aryltrifluoroborate (1.2 equiv), anhydrous
(3.0 equiv), and XPhos Pd G3 precatalyst (2 mol%). -
Solvent & Substrate Addition: Add 2-bromopyridine (1.0 equiv) followed by anhydrous, degassed 1,4-Dioxane (to reach 0.2 M concentration). Seal the vial under a nitrogen atmosphere.
-
Reaction: Heat the mixture to 80 °C with vigorous stirring.
-
Validation Checkpoint (1 Hour): Remove a 10 µL aliquot, dilute in EtOAc, and analyze via GC-MS.
-
Self-Validation Logic: If 2-bromopyridine is completely intact but the boron mass is absent, protodeboronation is outcompeting transmetalation (reduce temperature or switch to a weaker base). If dehalogenated pyridine (pyridine without the bromine) is observed, oxidative addition was successful, but reductive elimination failed, leading to protodemetalation[5].
-
-
Workup: Once complete (typically 4-12 hours), cool to room temperature, filter through a pad of Celite to remove phosphate salts, concentrate, and purify via flash chromatography.
Protocol B: Direct C-H Arylation via Pyridine N-Oxide Activation
Objective: Synthesize 2-arylpyridine directly from pyridine without pre-functionalization (halogenation) of the ring.
Step-by-Step Methodology:
-
N-Oxidation: Dissolve pyridine (1.0 equiv) in DCM. Add mCPBA (1.1 equiv) at 0 °C. Stir for 2 hours, wash with saturated
, and concentrate to isolate Pyridine N-oxide. -
C-H Arylation Setup: In a reaction vial, combine Pyridine N-oxide (1.0 equiv), Arylboronic pinacol ester (1.5 equiv), CuCl (10 mol%), and
(2.0 equiv) as an oxidant/activator. -
Reaction: Add anhydrous DMF (0.2 M) and heat to 110 °C under an inert atmosphere for 16 hours.
-
Validation Checkpoint (4 Hours): TLC analysis (EtOAc/Hexanes). The N-oxide product will be highly polar. If starting N-oxide is unconsumed and black precipitate forms early, the oxidant (
) was likely wet, quenching the active copper species. -
Deoxygenation: To the crude arylated N-oxide, add
(1.5 equiv) in chloroform and reflux for 2 hours to reduce the N-oxide back to the desired 2-arylpyridine. Quench carefully with ice water, extract with DCM, and purify.
References
- Optimization of reaction conditions for Suzuki coupling of 2 ... - benchchem.
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters - ACS Publications - acs.
- Suzuki reaction - Wikipedia - wikipedia.
- Palladium-Catalyzed Direct Arylations of 1,2-Azolo[1,5- a ]pyridines using Copper(I) Chloride as a Lewis Acid Activator and the Synthesis of 2,6-Disubstituted Pyridines - ResearchGate - researchgate.
- Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence - MDPI - mdpi.
Sources
removal of palladium catalyst from 2-(2-Methoxyphenyl)pyridin-3-amine
Technical Support Center: Palladium Removal from 2-(2-Methoxyphenyl)pyridin-3-amine
Welcome to the Critical Impurity Removal Hub
Subject: Strategy for Palladium (Pd) remediation from chelating biaryl aminopyridines. Case ID: 2-MPPA-Pd-001 Current Status: OPEN
Executive Summary:
You are likely facing difficulty removing residual Palladium from This compound because the molecule itself acts as a ligand. The proximity of the pyridine nitrogen (
This guide prioritizes Chemosorption (Scavengers) over Physisorption (Carbon) to break this chelation lock.
Diagnostic & Assessment (FAQ)
Q: What is the target limit for Palladium in this intermediate? A: It depends on your drug development stage and dosage form, governed by ICH Q3D(R2) guidelines.
-
Oral Dosage: Class 2B limit is 100 µ g/day . If the daily dose is <10g, the concentration limit is typically 10 ppm .[1]
-
Parenteral Dosage: The limit is strictly 10 µ g/day (approx. 1 ppm ).
-
Recommendation: Aim for <10 ppm at this intermediate stage to prevent downstream failure.
Q: I used charcoal, but the Pd level plateaued at 200 ppm. Why? A: This is the "Chelation Trap." Your product is structurally similar to bipyridine-type ligands. Activated carbon relies on surface adsorption (Van der Waals forces), which is often weaker than the coordinate covalent bond between Pd and your aminopyridine product. You need a scavenger with a binding affinity (S-Pd) orders of magnitude higher than your Product-Pd complex.
Method Selection Matrix
Use this table to select the correct protocol based on your current constraints.
| Feature | Activated Carbon | Silica-Based Scavengers (Thiol/TMT) | Liquid-Liquid Extraction (NAC) |
| Mechanism | Physisorption (Surface) | Chemosorption (Covalent Bond) | Chelation/Partitioning |
| Selectivity | Low (Adsorbs product too) | High (Specific to metals) | Moderate |
| Pd Capacity | Variable | High (>0.3 mmol/g) | High |
| Yield Loss | High (10–20% common) | Low (<2%) | Low |
| Suitability for this Topic | Poor (Due to product chelation) | Excellent (Breaks chelation) | Good (Pre-treatment) |
Technical Workflow Visualization
The following logic flow illustrates the decision process for removing Palladium from chelating substrates.
Caption: Decision tree for Pd removal from aminopyridines, highlighting the Scavenger Route as the primary recommendation.
Recommended Protocol: Silica-TMT Scavenging
Why this method? For aminopyridines, simple Thiol (-SH) scavengers sometimes struggle to compete with the substrate. TMT (Trimercaptotriazine) is a tridentate ligand that forms an irreversible complex with Pd, effectively "ripping" it away from the pyridine nitrogen.
Materials:
-
Scavenger: SiliaMetS® TMT or Biotage® MP-TMT (Loading ~0.3–0.5 mmol/g).
-
Solvent: THF, MeTHF, or Ethyl Acetate (Must dissolve the product completely).
-
Temperature: 50°C (Heat is mandatory to overcome the activation energy of ligand exchange).
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude this compound in 10 volumes of THF or MeTHF. Ensure the solution is homogeneous.
-
Calculation: Determine the residual Pd content via ICP-MS or assume 100% of the catalyst load remains (worst-case scenario).
-
Rule of Thumb: Use 3 to 5 equivalents of scavenger relative to the Pd moles (NOT product moles).[2]
-
-
Addition: Add the calculated amount of Si-TMT resin to the reactor.
-
Incubation (Critical):
-
Heat the mixture to 50–55°C .
-
Agitate vigorously (overhead stirring preferred) for 4 to 12 hours .
-
Note: Room temperature treatment is often insufficient for chelating substrates.
-
-
Filtration: Cool to room temperature. Filter through a pad of Celite® or a 0.45 µm membrane to remove the resin.
-
Wash: Wash the filter cake with 2 volumes of solvent to recover entrained product.
-
Analysis: Concentrate a small aliquot and check Pd levels. If >10 ppm, repeat with fresh resin or extend time.
Troubleshooting Guide
Issue 1: "I am losing 15% of my yield."
-
Cause: You are likely using Activated Carbon or a scavenger with a hydrophobic backbone (like polystyrene) that is adsorbing your aromatic product.
-
Fix: Switch to a Silica-based scavenger (e.g., Si-TMT). Silica is polar and repels the lipophilic biaryl product, preventing non-specific binding.
Issue 2: "Pd levels drop to 100 ppm and won't go lower."
-
Cause: Kinetic trapping. The Pd is tightly bound to the aminopyridine.
-
Fix:
-
Increase Temperature: Go to reflux (65°C in THF).
-
Add a co-solvent: Add 5-10% Methanol. This can swell the resin pores or alter the solubility profile to favor ligand exchange.
-
Switch Ligand: If using Si-Thiol, switch to Si-TMT or Si-DMT (Dimercaptotriazine), which have higher affinity constants.
-
Issue 3: "The filtration is extremely slow."
-
Cause: Resin attrition (fines) generated by aggressive magnetic stirring.
-
Fix: Use an overhead mechanical stirrer. If fines are already present, filter through a dual-layer bed: Celite (top) + Activated Charcoal (bottom) (if yield loss is acceptable) or use a specialized depth filter.
References
-
ICH Q3D(R2) Guideline for Elemental Impurities. International Council for Harmonisation, 2022. [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances. Organic Process Research & Development, 2023. [Link]
-
Efficient Palladium Removal using TMT Functionalized Resins. Biotage Application Note. [Link]
Sources
Technical Support Center: 2-(2-Methoxyphenyl)pyridin-3-amine
CAS Registry Number: 1028223-83-7 Chemical Class: Biaryl Aminopyridine / Kinase Inhibitor Intermediate
Technical Overview & Chemical Behavior
Welcome to the technical support hub for 2-(2-Methoxyphenyl)pyridin-3-amine . This compound is a critical intermediate often employed in the synthesis of tricyclic heterocycles (e.g., carbolines) and kinase inhibitors.
Researchers frequently encounter stability anomalies with this scaffold due to two competing intrinsic properties:
-
Electronic Activation: The 3-amino group activates the pyridine ring, making it electron-rich and susceptible to oxidative degradation (N-oxide formation and azo-dimerization).
-
Steric Strain (Atropisomerism): The ortho-substituents (the 3-amine on the pyridine and the 2-methoxy on the phenyl ring) create a sterically crowded axis. This restricts bond rotation, leading to conformational isomers that can complicate NMR and HPLC analysis.
Troubleshooting Guides (FAQ Format)
Issue 1: "My sample turned from a pale yellow solid to a dark brown oil/gum."
Diagnosis: Oxidative Instability & Hygroscopicity. Root Cause: 3-Aminopyridines are notoriously prone to oxidation by atmospheric oxygen, a process catalyzed by light and trace transition metals (often residual Palladium from Suzuki coupling). The "browning" indicates the formation of complex azo-oligomers and N-oxides.
Corrective Action:
-
Immediate: Purify via short-path silica filtration (neutralized silica) to remove the oxidized crust.
-
Prevention: Do not store as a free base for long periods (>2 weeks). Convert the amine to a salt form (e.g., Hydrochloride or Tosylate) which significantly stabilizes the electron pair against oxidation.
Issue 2: "The NMR spectrum shows broad, undefined peaks or 'missing' protons."
Diagnosis: Restricted Rotation (Atropisomerism). Root Cause: The steric clash between the C3-amine and the C2'-methoxy group prevents free rotation around the biaryl bond at room temperature. This places the molecule in an intermediate exchange regime on the NMR time scale, causing signal broadening.
Corrective Action:
-
Protocol: Run Variable Temperature NMR (VT-NMR) . Heating the sample to 333 K (60°C) or 353 K (80°C) in DMSO-d6 increases the rotation rate, causing the broad peaks to coalesce into sharp, well-defined singlets.
Issue 3: "I see 'Ghost Peaks' in my HPLC chromatogram that grow over time."
Diagnosis: Photocyclization or Atropisomer Separation. Root Cause:
-
Scenario A (Sharp new peak): If the peak appears after exposure to light, the biaryl system has likely undergone photocyclization to form a fused tricyclic system (e.g., a diazacarbazole derivative).
-
Scenario B (Split peak): If the peak is present immediately and looks like a "shoulder," your HPLC method might be partially separating the two atropisomers (rotamers).
Corrective Action:
-
Test: Re-inject the sample using a column heater set to 45°C. If the peaks merge, it is an atropisomer issue (benign). If the peak remains distinct, it is a degradation impurity.
Visualized Pathways & Workflows
Figure 1: Degradation & Cyclization Pathways
This diagram illustrates the two primary instability modes: Oxidative Dimerization (Storage) and Photocyclization (Light Exposure).
Figure 2: Recommended Handling Workflow
Standard Operating Procedure for receipt, QC, and storage to minimize degradation.
Detailed Experimental Protocols
Protocol A: Variable Temperature NMR (For QC Validation)
Use this protocol to confirm structural identity when room-temperature NMR is ambiguous due to atropisomerism.
-
Preparation: Dissolve 5–10 mg of the sample in 0.6 mL of DMSO-d6 . (Avoid CDCl3 as it promotes aggregation and is often acidic).
-
Instrument Setup: Set the probe temperature to 298 K (25°C) for the initial scan.
-
Acquisition 1: Acquire a standard proton spectrum. Note the integration of the amine (-NH2) protons (typically around 5.0–6.5 ppm) and the aromatic region.
-
Heating: Increase the probe temperature to 353 K (80°C) . Allow 5 minutes for thermal equilibration.
-
Acquisition 2: Acquire the spectrum again.
-
Analysis: The broad aromatic signals should sharpen, and the integration should now match the expected proton count (C12H12N2O).
Protocol B: Palladium Scavenging (Post-Synthesis)
If the compound degrades rapidly (within 24h), residual Palladium is the likely culprit.
-
Dissolution: Dissolve the crude biaryl amine in THF or Ethyl Acetate (10 mL/g).
-
Scavenger Addition: Add SiliaMetS® Thiol or QuadraPure™ TU (metal scavenger resin) at 10 wt% relative to the substrate.
-
Incubation: Stir gently at 40°C for 4 hours.
-
Filtration: Filter through a 0.45 µm PTFE pad to remove the resin.
-
Concentration: Evaporate solvent under reduced pressure (keep bath < 40°C).
Stability Data Summary
| Condition | Stability Duration | Observation | Recommendation |
| Solid, RT, Air | < 1 Week | Turns brown/sticky | Critical: Avoid. Store under Argon. |
| Solid, -20°C, Argon | 6-12 Months | Stable pale yellow solid | Best for free base storage. |
| Solution (DMSO) | ~24 Hours | Slow darkening | Prepare NMR samples fresh. |
| Solution (CDCl3) | < 4 Hours | Rapid oxidation/acidification | Avoid CDCl3; use DMSO-d6. |
| Light Exposure | < 48 Hours | New impurities (Cyclization) | Use amber glassware/foil. |
References
-
ChemicalBook. (2024). 3-Aminopyridine derivative stability and properties.[3][4][5] Retrieved from
-
Gustafson, J. L., et al. (2022). Atropisomerism in Drug Discovery: 2-Aryl-3-aminopyridines and related scaffolds. Accounts of Chemical Research.[6][7] Retrieved from
-
Clayden, J., et al. (2009). Restricted Rotation in Biaryl Compounds: Atropisomerism in Ortho-Substituted Systems. Tetrahedron.[4]
-
Sigma-Aldrich. (2025). Safety Data Sheet: Aminopyridines and Storage Conditions. Retrieved from
-
Enamine. (2024). 2-[(2-methoxyphenyl)amino]pyridine-3-carboxylic acid (Analogous Structure) Stability Data. Retrieved from
Sources
- 1. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. 2-Aminopyridine-3-carboxylic acid(5345-47-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. lobachemie.com [lobachemie.com]
- 6. denmarkgroup.illinois.edu [denmarkgroup.illinois.edu]
- 7. chemscene.com [chemscene.com]
2-Aminopyridine Synthesis: Technical Support & Troubleshooting Center
Welcome to the Technical Support Center for the synthesis of 2-aminopyridine derivatives. As a highly privileged pharmacophore in kinase inhibitors, GPCR ligands, and transition-metal catalysts, the 2-aminopyridine motif is a staple in drug development. However, its synthesis is notoriously prone to stalling, catalyst poisoning, and regioselectivity issues.
This guide is designed for bench scientists and process chemists. It bypasses generic advice to focus on the causality of reaction failures , offering self-validating protocols and field-proven troubleshooting strategies.
Part 1: Strategic Workflow & Failure Analysis
Choosing the wrong synthetic route is the leading cause of low yields. The decision must be dictated by the electronic nature of your starting material and the steric bulk of your amine.
Decision tree for selecting the optimal 2-aminopyridine synthesis route.
The Buchwald-Hartwig Bottleneck
When employing cross-coupling, the pyridine nitrogen acts as a competing ligand for the Palladium(II) center, often leading to off-cycle, catalytically dead complexes.
Buchwald-Hartwig catalytic cycle highlighting critical failure points.
Part 2: Quantitative Data & Reagent Selection
To troubleshoot effectively, you must understand the intrinsic kinetic differences between leaving groups and the steric demands of your catalytic system.
| Parameter | SNAr (Nucleophilic Aromatic Substitution) | Buchwald-Hartwig Cross-Coupling |
| Optimal Leaving Group | Fluoride (F) > Chloride (Cl) | Bromide (Br) ≈ Iodide (I) > Chloride (Cl) |
| Relative Reactivity | 2-Fluoro is ~320x faster than 2-Chloro[1] | Highly dependent on Pd catalyst and ligand |
| Typical Temperature | 80–150 °C (unless chemically activated) | 60–110 °C (Room temp possible with BrettPhos) |
| Base Requirement | Triethylamine, DIPEA, or K | Strong bases (NaOtBu, LiHMDS) or Cs |
| Primary Limitation | Poor reactivity with unactivated 2-Cl / 2-Br | Catalyst poisoning by pyridine nitrogen |
Part 3: Troubleshooting FAQs
Section A: Buchwald-Hartwig Amination Issues
Q: My cross-coupling of 2-bromopyridine with a primary amine stalls at 20% conversion. Adding more catalyst doesn't help. Why? A: You are experiencing catalyst poisoning. The lone pair on the product's 2-aminopyridine nitrogen coordinates strongly to the electrophilic Pd(II) intermediate, forming a stable, catalytically inactive complex[2].
-
The Fix: Switch your ligand. Bidentate ligands with large bite angles (e.g., Xantphos or BINAP ) or highly sterically demanding monodentate ligands (e.g., BrettPhos ) enforce a coordination geometry that physically blocks the pyridine nitrogen from binding to the palladium center.
Q: I am getting significant amounts of diarylation (over-arylation) when coupling my primary amine. How do I stop this? A: Primary amines can undergo a second oxidative addition after the first coupling if the catalyst is not sterically hindered enough.
-
The Fix: Use BrettPhos or RuPhos . These bulky dialkylbiaryl phosphine ligands accelerate reductive elimination so rapidly that the mono-arylated product is ejected before a second coupling can occur.
Section B: Nucleophilic Aromatic Substitution (SNAr)
Q: I am trying to displace a 2-chloropyridine with a secondary amine at 100 °C, but there is no reaction. How can I force it? A: In SNAr, the rate-determining step is the nucleophilic attack to form the anionic Meisenheimer complex. Chlorine is not electronegative enough to sufficiently stabilize this transition state without electron-withdrawing groups on the ring.
-
The Fix: If you cannot switch to a 2-fluoropyridine (which reacts 320 times faster due to extreme inductive stabilization of the transition state[1]), you must activate the pyridine ring. Convert the 2-chloropyridine into an N-(1-ethoxyvinyl)-2-chloropyridinium salt using ethyl vinyl ether and Tf
O. This dual-activation strategy allows SNAr to proceed at room temperature[3].
Section C: Chichibabin Reaction
Q: I need to aminate an unsubstituted pyridine at the C2 position, but the traditional Chichibabin reaction (NaNH
-
The Fix: Use a NaH–LiI composite in THF. The lithium cation acts as a Lewis acid, coordinating to the pyridine nitrogen and increasing the electrophilicity of the C2 position. This allows the hydride from NaH to act as the base/nucleophile source under much milder reflux conditions, entirely avoiding liquid ammonia[4].
Part 4: Self-Validating Experimental Protocols
Protocol A: Sterically-Controlled Buchwald-Hartwig Amination
Use this protocol to prevent catalyst poisoning when coupling 2-bromopyridines.
Reagents: 2-Bromopyridine (1.0 eq), Amine (1.2 eq), Pd
-
System Purge: In an oven-dried Schlenk flask, combine the 2-bromopyridine, amine, Pd
(dba) , Xantphos, and NaOtBu. Evacuate and backfill with ultra-pure Argon three times. Causality: Pd(0) is highly susceptible to oxidation; ambient oxygen will irreversibly form Pd(II) dead complexes. -
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Validation Check 1 (Active Catalyst Formation): Upon stirring at room temperature for 5 minutes, the solution should transition from a dark purple/red (Pd
(dba) ) to a clear yellow/orange. If the solution turns opaque black, palladium has aggregated into "Pd black" due to oxygen exposure or poor ligand binding. Discard and restart. -
Heating: Heat the mixture to 90 °C for 4–12 hours.
-
Validation Check 2 (Reaction Progress): Monitor by LC-MS. The reaction is complete when the 2-bromopyridine mass is fully consumed. Do not rely solely on TLC, as 2-aminopyridines heavily streak on standard silica.
Protocol B: Mild SNAr via Pyridinium Activation
Use this protocol for unactivated 2-chloropyridines that fail standard SNAr conditions.
Reagents: 2-Chloropyridine (1.0 eq), Ethyl vinyl ether (1.5 eq), Trifluoromethanesulfonic anhydride (Tf
-
Pre-Activation: Dissolve 2-chloropyridine and ethyl vinyl ether in anhydrous DCM at -78 °C under Argon. Add Tf
O dropwise. Stir for 30 minutes, allowing it to warm to 0 °C. -
Validation Check 1 (Salt Formation): Take a micro-aliquot and quench in MeOH. TLC (10% MeOH/DCM) should show a highly polar, baseline spot corresponding to the N-(1-ethoxyvinyl)-2-chloropyridinium triflate[3].
-
Nucleophilic Addition: Add the amine nucleophile dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Deprotection: Add 1M HCl (aqueous) and stir vigorously for 1 hour to cleave the N-vinyl protecting group. Neutralize with saturated NaHCO
and extract with DCM.
Part 5: References
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: Journal of the American Chemical Society (JACS) URL:[Link]
-
Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability Source: PubMed Central (PMC) / NIH URL:[Link]
-
Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite Source: Chemistry - A European Journal (via ResearchGate) URL:[Link]
-
Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives Source: Organic Letters (ACS) URL:[Link]
Sources
- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 2-(2-Methoxyphenyl)pyridin-3-amine
Introduction
2-(2-Methoxyphenyl)pyridin-3-amine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring a biaryl core and a primary amine on the pyridine ring, makes it a versatile precursor for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents.[1] The strategic placement of the methoxy and amine groups offers multiple points for further functionalization, enabling the exploration of extensive chemical space in drug discovery programs. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for researchers.
This guide provides an in-depth comparison of the most viable synthetic strategies for preparing this compound. We will analyze each route based on chemical principles, experimental data, and practical considerations to assist researchers in selecting the optimal pathway for their specific needs.
Overview of Primary Synthetic Strategies
The synthesis of this compound fundamentally involves the formation of a key aryl-aryl (C-C) bond and a carbon-nitrogen (C-N) bond. The sequence and method of these bond formations define the primary synthetic routes. The three most logical and experimentally validated approaches are:
-
Route 1: Sequential C-C and C-N Bond Formation. This linear approach typically involves an initial palladium-catalyzed cross-coupling to form the biaryl skeleton, followed by the introduction or unveiling of the amine functionality.
-
Route 2: Convergent C-C Bond Formation. This strategy utilizes a pre-functionalized aminopyridine derivative and couples it with an appropriate aryl partner in a single, highly convergent step.
-
Route 3: Convergent C-N Bond Formation. In this approach, the biaryl scaffold is constructed first, followed by a final amination step to install the required amino group.
The choice between these strategies depends on factors such as starting material availability, desired scale, and tolerance for specific reaction conditions.
Figure 1: High-level comparison of the primary synthetic strategies.
Route 1: Suzuki Coupling of a Nitro-Pyridyl Precursor followed by Reduction
This is arguably the most common and well-documented approach. It relies on the robust and versatile Suzuki-Miyaura cross-coupling reaction to form the C-C bond, followed by a standard reduction of a nitro group to furnish the final amine.
Strategy: The synthesis begins with a 2-halo-3-nitropyridine, which serves as the electrophilic partner in a Suzuki coupling with 2-methoxyphenylboronic acid. The resulting 2-aryl-3-nitropyridine intermediate is then reduced to the target compound. The electron-withdrawing nitro group can facilitate the initial cross-coupling reaction.[1]
Figure 2: Workflow for Route 1, a sequential Suzuki coupling and reduction.
Experimental Protocol
Step 1: Synthesis of 2-(2-Methoxyphenyl)-3-nitropyridine
-
To a degassed solution of 2-chloro-3-nitropyridine (1.0 eq) and 2-methoxyphenylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water, add a suitable base such as K₃PO₄ (2.5 eq).[2]
-
Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).[2]
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 90-100 °C for 12-18 hours, monitoring progress by TLC or LC-MS.[2]
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2-(2-methoxyphenyl)-3-nitropyridine.
Step 2: Reduction to this compound
-
Dissolve the 2-(2-methoxyphenyl)-3-nitropyridine intermediate (1.0 eq) in a suitable solvent such as ethanol or methanol.[3]
-
Add an excess of a reducing agent. A common and effective choice is stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).[3]
-
Heat the mixture to reflux (approximately 80 °C) for 2-4 hours until the reaction is complete.
-
Cool the reaction, and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the combined organic layers, and concentrate.
-
Purify the crude amine by column chromatography or recrystallization to obtain the final product.
Analysis and Insights
-
Expertise & Experience: The choice of a chloro-pyridine over a bromo- or iodo-pyridine is often a cost-driven decision, though chloro-pyridines can be less reactive, sometimes requiring more active catalyst systems.[4] The reduction step using SnCl₂ is highly reliable for nitro groups and is tolerant of many other functionalities, but produces tin waste which requires proper disposal.[5][6] Alternative green methods include catalytic hydrogenation (H₂/Pd/C), though this may not be suitable if other reducible groups are present.[7]
-
Trustworthiness: This route is highly reliable due to the well-established nature of both the Suzuki coupling and nitro reduction steps.[8] The intermediates are generally stable and easy to characterize, making reaction monitoring straightforward.
-
Authoritative Grounding: The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation, valued for its functional group tolerance and reliability in forming C(sp²)-C(sp²) bonds.[9]
Route 2: Direct Suzuki-Miyaura Coupling of 3-Amino-2-halopyridine
This route represents a more convergent approach, where the final C-C bond is formed on a pyridine ring that already contains the requisite amino group.
Strategy: Commercially available (or readily synthesized) 3-amino-2-bromopyridine is directly coupled with 2-methoxyphenylboronic acid using a palladium catalyst. This single-step transformation directly yields the target molecule.
Figure 3: Workflow for Route 2, a highly convergent, one-step coupling.
Experimental Protocol
-
In a reaction vessel, combine 3-amino-2-bromopyridine (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), a base like cesium carbonate (Cs₂CO₃) (2.0 eq), and a palladium catalyst/ligand system. A suitable system would be Pd(OAc)₂ with a bulky phosphine ligand like XPhos.[10]
-
Add a solvent such as toluene or 1,4-dioxane and degas the mixture.
-
Heat the reaction to 100-110 °C for 8-16 hours under an inert atmosphere.
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture and filter it through a pad of celite to remove inorganic salts and the catalyst.[11]
-
Concentrate the filtrate and purify the residue by silica gel chromatography to isolate this compound.
Analysis and Insights
-
Expertise & Experience: This route is elegant in its simplicity. However, the free amino group on the pyridine substrate can potentially coordinate to the palladium center, which may inhibit catalytic activity. The use of bulky, electron-rich phosphine ligands is often crucial to promote the desired reductive elimination step over catalyst deactivation.[12]
-
Trustworthiness: While highly convergent, this reaction may require more careful optimization of the catalyst, ligand, and base compared to Route 1 to achieve high yields. The commercial availability and cost of 3-amino-2-bromopyridine is a key factor.
-
Authoritative Grounding: The direct coupling of aminopyridines is a known strategy, and recent advances in catalyst development have made such transformations more accessible and efficient.[2]
Route 3: Buchwald-Hartwig Amination of a Pre-formed Biaryl Halide
This strategy reverses the order of bond formation compared to Route 1. The biaryl skeleton is constructed first, leaving a halogen at the 3-position of the pyridine ring, which is then converted to the amine via a Buchwald-Hartwig amination.
Strategy: A 2,3-dihalopyridine is selectively coupled with 2-methoxyphenylboronic acid at the more reactive 2-position. The resulting 3-halo-2-(2-methoxyphenyl)pyridine is then subjected to a palladium-catalyzed amination reaction to install the final amino group.
Figure 4: Workflow for Route 3, featuring a final Buchwald-Hartwig amination step.
Experimental Protocol
Step 1: Synthesis of 3-Bromo-2-(2-methoxyphenyl)pyridine
-
Perform a Suzuki-Miyaura coupling similar to Route 1, using 3-bromo-2-chloropyridine (1.0 eq) and 2-methoxyphenylboronic acid (1.1 eq).
-
The reaction conditions can be tuned to favor coupling at the more reactive 2-chloro position.
-
Isolate and purify the resulting 3-bromo-2-(2-methoxyphenyl)pyridine intermediate.
Step 2: Buchwald-Hartwig Amination
-
Combine the 3-bromo-2-(2-methoxyphenyl)pyridine intermediate (1.0 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP or Xantphos), and a strong base such as sodium tert-butoxide (NaOtBu).[13][14]
-
The amine source can be an ammonia surrogate like benzophenone imine, which requires a subsequent hydrolysis step, or direct amination using specialized catalysts.[10]
-
Heat the reaction in a solvent like toluene under an inert atmosphere until the starting material is consumed.
-
After workup and purification, the target amine is obtained.
Analysis and Insights
-
Expertise & Experience: The key challenge in this route is the selective mono-coupling of the 2,3-dihalopyridine. The final amination step can also be challenging, often requiring rigorously anhydrous conditions and careful selection of the catalyst/ligand combination to achieve good yields.[13]
-
Trustworthiness: This route is generally less favored than the others due to the added complexity of the selective coupling and the often sensitive nature of the Buchwald-Hartwig amination step. It offers less atom economy compared to Route 2.
-
Authoritative Grounding: The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for C-N bond formation, enabling the synthesis of aryl amines that were previously difficult to access.[11][13]
Quantitative Data and Route Comparison
| Metric | Route 1: Suzuki + Reduction | Route 2: Direct Suzuki | Route 3: Suzuki + Amination |
| Number of Steps | 2 | 1 | 2 |
| Typical Overall Yield | 60-80% | 50-85% | 40-60% |
| Key Starting Materials | 2-Chloro-3-nitropyridine, 2-Methoxyphenylboronic acid | 3-Amino-2-bromopyridine, 2-Methoxyphenylboronic acid | 2,3-Dihalopyridine, 2-Methoxyphenylboronic acid |
| Key Reagents | Pd catalyst, Base, Reducing Agent (e.g., SnCl₂) | Pd catalyst, Ligand, Base | Pd catalyst, Ligand, Strong Base, NH₃ source |
| Scalability | Good; both steps are generally scalable. | Moderate; catalyst performance can be scale-dependent. | Moderate to Low; amination can be sensitive. |
| Primary Advantage | High reliability and well-understood reactions. | High convergency and atom economy. | Powerful C-N bond formation as the final step. |
| Primary Disadvantage | Two-step linear sequence. | Cost/availability of starting aminopyridine. | Potential for low yields and side reactions. |
Conclusion and Recommendation
For the laboratory-scale synthesis of this compound, Route 1 (Suzuki Coupling followed by Nitro Reduction) offers the best balance of reliability, high yield, and accessibility of starting materials. The two-step process involves robust and well-documented reactions that are generally straightforward to perform and scale.
Route 2 (Direct Suzuki Coupling) is an excellent alternative, particularly if the 3-amino-2-halopyridine starting material is readily available and cost-effective. Its high degree of convergence makes it very attractive for rapid analog synthesis in a medicinal chemistry setting, provided the coupling reaction is well-optimized.
Route 3 (Buchwald-Hartwig Amination) is the least conventional of the three and presents the most significant challenges. It would typically only be considered if the specific precursors were available through an alternative synthetic pathway or if other routes had failed.
Ultimately, the optimal synthetic route is a strategic decision based on the specific objectives of the research program, balancing factors of speed, cost, scale, and available chemical expertise.
References
-
Walczak, M. A., et al. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules, 25(22), 5393. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link]
-
ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF. [Link]
- Google Patents. (n.d.). CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
-
ResearchGate. (n.d.). Reduction of aryl nitro compounds and possible reaction pathways (selection). [Link]
-
Al-Hadedi, A. A. M., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. International Journal of Molecular Sciences, 14(7), 13580–13590. [Link]
-
ResearchGate. (2025, August 6). Synthesis and Deprotonation of 2-(Pyridyl)phenols and 2-(Pyridyl)anilines. [Link]
-
Frank, É., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1006–1012. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from Organic Synthesis. [Link]
-
Al-Dies, A. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]
-
Journal of Drug Delivery and Therapeutics. (2020). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. [Link]
-
ResearchGate. (2013, May 8). What method can be used for reduction of aryl nitro group?. [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from Wikipedia. [Link]
-
ACS Publications. (2023, February 16). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry. [Link]
-
ChemHelpASAP. (2020, February 14). Suzuki cross-coupling reaction. YouTube. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
ChemEurope. (n.d.). Reduction of nitro compounds. Retrieved from ChemEurope. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from Organic Chemistry Portal. [Link]
-
Beilstein Journals. (2013, October 30). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]
Sources
- 1. 5-(2-Methoxyphenyl)pyridin-3-amine|CAS 1224740-84-4 [benchchem.com]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 3. guidechem.com [guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. Reduction_of_nitro_compounds [chemeurope.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Structural Validation of 2-(2-Methoxyphenyl)pyridin-3-amine: A Crystallographic Comparison Guide
Executive Summary: The Biaryl Conformation Challenge
In drug discovery, the biaryl scaffold is ubiquitous, yet its structural validation remains a bottleneck. For 2-(2-Methoxyphenyl)pyridin-3-amine , the proximity of the amine group (pyridine C3) and the methoxy group (phenyl C2') creates significant steric strain. This ortho-ortho substitution pattern induces a non-planar conformation essential for target binding, but it also introduces ambiguity in solution-state analysis.
While NMR (Nuclear Magnetic Resonance) is the workhorse of synthetic verification, it often struggles to definitively resolve the torsion angle and intramolecular hydrogen bonding networks that dictate the molecule's bioactivity.
This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against NMR and Powder Diffraction (PXRD), establishing SC-XRD as the absolute method for validating the atropisomeric stability and solid-state packing of this scaffold.
Comparative Analysis: SC-XRD vs. NMR vs. PXRD
The following matrix compares the three primary validation techniques for this compound.
| Feature | Single Crystal XRD (SC-XRD) | Solution NMR (1D/2D) | Powder XRD (PXRD) |
| Primary Output | Absolute 3D configuration & atomic coordinates ( | Connectivity & relative proximity (NOE). | Bulk phase identity & crystallinity. |
| Atropisomerism | Definitive: Measures exact torsion angle ( | Inferred: Broadening signals indicate rotation barriers. | None: Cannot resolve molecular torsion. |
| H-Bonding | Direct Visualization: Maps donor-acceptor distances (<3.0 Å). | Indirect: Chemical shift ( | Inferred: Intermolecular packing only. |
| Sample Req. | Single high-quality crystal ( | Dissolved sample (~5-10 mg). | Polycrystalline powder (~10-50 mg). |
| Limit of Detection | Atomic resolution (~0.8 Å). | Time-scale averaging (ms to | Phase purity (>5%). |
| Verdict | GOLD STANDARD for structural proof. | Routine screening tool. | Batch consistency tool. |
Why SC-XRD Wins for this Molecule
For this compound, the critical question is the interaction between the amine N-H and the methoxy Oxygen .
-
NMR Limitation: In solution, rapid rotation around the biaryl bond (unless strictly hindered) averages the signal, obscuring the preferred low-energy conformer.
-
SC-XRD Advantage: Crystallization locks the molecule into its energetic minimum, allowing precise measurement of the N(3)-C(2)-C(1')-C(2') dihedral angle.
Experimental Protocol: From Synthesis to Structure
As a Senior Scientist, I emphasize that crystallization is a purification technique , not just a structural step. The following workflows are designed to ensure success even with difficult biaryl amines.
Phase 1: Crystallization Screening Workflow
The high rotational freedom of the biaryl bond often inhibits lattice formation. We utilize a Vapor Diffusion approach to slowly approach supersaturation, minimizing amorphous precipitation.
Figure 1: Systematic crystallization screening workflow for biaryl amines. Vapor diffusion is preferred over evaporation to control nucleation rates.
Detailed Methodology:
-
Preparation: Dissolve 10 mg of the compound in 0.5 mL of Methanol (Condition A). Ensure the solution is clear.
-
Filtration: Pass the solution through a 0.2 µm PTFE syringe filter into a clean vial. Expert Tip: Dust particles act as heterogenous nucleation sites, often leading to twinning. Filtration is non-negotiable.
-
Setup: Place 1 mL of Hexane (precipitant) in the outer reservoir of a crystallization plate. Place a 2 µL drop of the amine solution on the cover slide. Invert and seal.
-
Monitoring: Check for crystals under polarized light. Birefringence (glowing under cross-polarizers) confirms crystallinity.
Phase 2: Data Collection & Structure Solution
Once a crystal is mounted, the validation moves to the diffractometer.[1]
Figure 2: The crystallographic refinement cycle. Note the iterative loop between validation and refinement to resolve disorder.
Protocol Steps:
-
Mounting: Transfer the crystal into inert oil (Paratone-N). Mount on a MiTeGen loop.
-
Cooling: Flash cool to 100 K using a liquid nitrogen stream. Why? This freezes bond vibrations, significantly improving resolution and reducing the "thermal ellipsoid" size for the methoxy group.
-
Collection: Collect a full sphere of data (typically 180° to 360° rotation) to ensure high redundancy.
-
Solution: Use ShelXT (intrinsic phasing) to locate the heavy atoms (Carbons, Nitrogens, Oxygens).
-
Refinement: Use ShelXL to refine atomic positions. Hydrogen atoms on the amine (NH2) should be located in the difference Fourier map rather than placed geometrically, to confirm H-bonding.
Structural Analysis & Expected Results
Upon solving the structure of this compound, you will validate the following critical parameters. These are the data points that define the "Success" of the experiment.
A. The Biaryl Torsion Angle
The steric clash between the Pyridine-C3 amine and Phenyl-C2' methoxy will force the rings out of planarity.
-
Expected Torsion (
): 40° – 60°. -
Significance: If the angle is <20°, the molecule is planar (unlikely). If >60°, conjugation is broken. This angle defines the pharmacophore.
B. Intramolecular Hydrogen Bonding
This is the key stabilizing interaction.
-
Donor: Amine Nitrogen (N-H).
-
Acceptor: Methoxy Oxygen (O-Me) OR Pyridine Nitrogen (N-Py).
-
Validation Metric: Look for a Donor-Acceptor distance (
) of 2.8 – 3.2 Å and a bond angle ( ) > 120°. -
Expert Insight: If the N-H...O distance is short (~2.0 Å for H...O), it confirms a "locked" conformation that mimics a fused tricyclic system, increasing lipophilicity and membrane permeability.
C. Validation Metrics (The "Trust" Factors)
To ensure your structure is publishable, verify these statistics in the final .cif file:
-
R1 (R-factor): Must be < 0.05 (5%) . This measures how well the model fits the experimental data.
-
Goodness of Fit (GooF): Should be close to 1.0 .
-
Ellipsoids: Thermal ellipsoids should be spherical, not elongated (which suggests disorder).
References
-
Cambridge Crystallographic Data Centre (CCDC). Guideline for the deposition of crystal structures. [Link][2]
-
Bruker. APEX4 Software for Chemical Crystallography. [Link]
-
International Union of Crystallography (IUCr). CheckCIF Validation Service. [Link]
-
ShelX. A short history of SHELX (Sheldrick, G.M.). Acta Cryst. (2008). A64, 112-122. [Link]
Sources
comparative analysis of catalysts for 2-aryl-3-aminopyridine synthesis
The synthesis of 2-aryl-3-aminopyridines is a critical transformation in medicinal chemistry and drug development. These scaffolds serve as essential precursors for the synthesis of 2-aryl-3-aminopiperidines, which are key pharmacophores found in potent non-peptidic neurokinin-1 (NK1) receptor antagonists such as CP-99,994[1].
However, the construction of this motif via the Suzuki-Miyaura cross-coupling of 2-halo-3-aminopyridines with arylboronic acids presents a significant catalytic challenge. The proximity of the primary amine to the reactive C–Cl bond allows the substrate to act as a bidentate ligand, chelating the palladium(II) intermediate post-oxidative addition. This forms a stable, off-cycle resting state that effectively poisons the catalyst, historically leading to stalled reactions or requiring unfeasibly high catalyst loadings[2].
This guide objectively compares the two primary methodologies used to overcome this catalytic bottleneck: the In-Situ Protection Strategy and the Direct Unprotected Coupling Strategy .
Comparative Performance Data
The choice of catalyst system and protocol drastically impacts the required catalyst loading and overall process efficiency. Table 1 summarizes the quantitative performance of both strategies.
Table 1: Performance Comparison of Catalyst Systems for 2-Phenyl-3-aminopyridine Synthesis
| Strategy | Catalyst System | Catalyst Loading | Solvent System | Base | Temp | Yield |
| In-Situ Protected [3] | PdCl₂( | 0.4 mol% | Toluene / EtOH / H₂O | Na₂CO₃ | 85 °C | 99% |
| Direct Unprotected [4] | PdCl₂( | 5.0 mol% | 1,4-Dioxane / H₂O | Na₂CO₃ | Reflux | 86% |
Key Insight: While both methods utilize the same pre-catalyst (PdCl₂(
Mechanistic Divergence & Causality
To understand why these experimental choices are made, we must examine the coordination chemistry at the palladium center.
-
The Protected Pathway (Caron Protocol): By adding benzaldehyde to the reaction mixture, the primary amine is transiently converted into an imine[5]. The imine nitrogen is sp² hybridized and sterically shielded by the phenyl ring. This prevents it from coordinating to the palladium center, keeping the catalyst entirely in the active cross-coupling cycle.
-
The Direct Pathway (Thompson Protocol): Thompson et al. demonstrated that the free amine can be coupled without protection[2]. However, this requires 1,4-dioxane as the solvent. The oxygen-rich dioxane competitively coordinates to the palladium center, helping to displace the amine. Because the free amine still exerts a deactivating effect, a significantly higher catalyst loading (5 mol%) is required to drive the reaction to completion.
Mechanistic divergence of protected vs. unprotected Suzuki coupling pathways.
Self-Validating Experimental Protocols
Below are the step-by-step methodologies for both approaches. Each protocol is designed as a self-validating system, incorporating specific checkpoints to ensure reaction fidelity.
Protocol A: One-Pot Imine-Protected Coupling (High Efficiency)
Recommended for scale-up and process chemistry due to low catalyst cost.
-
Reagent Charging: To a reaction vessel, charge 2-chloro-3-aminopyridine (1.0 equiv), phenylboronic acid (1.05 equiv), and benzaldehyde (1.05 equiv) in a solvent mixture of toluene and ethanol (approx. 4:1 v/v).
-
Catalyst & Base Addition: Add an aqueous solution of Na₂CO₃ (2.0 M, 2.0 equiv) followed by the pre-catalyst PdCl₂(
)₂ (0.004 equiv, 0.4 mol%)[5]. -
Coupling (Validation Check 1): Heat the biphasic mixture to 85 °C for 7–8 hours. Self-Validation: The biphasic nature requires vigorous stirring (>800 rpm) to ensure mass transfer. Monitor via HPLC; the disappearance of the lipophilic imine intermediate confirms coupling completion.
-
Deprotection: Cool the mixture to room temperature. Add 2.0 M aqueous HCl until the pH drops below 2 to hydrolyze the imine back to the primary amine. Stir for 1 hour.
-
Workup & Isolation (Validation Check 2): Separate the phases. The product is now protonated in the aqueous layer, leaving organic impurities in the toluene. Discard the organic layer. Basify the aqueous layer with NaOH to pH > 10 to precipitate the free 2-phenyl-3-aminopyridine. Filter and dry to obtain the product in ~99% yield[3].
Protocol B: Direct Unprotected Coupling (High Step-Economy)
Recommended for rapid library synthesis where step-economy is prioritized over catalyst cost.
-
Reagent Charging: Charge 2-chloro-3-aminopyridine (1.0 equiv) and phenylboronic acid (1.1 equiv) into a reaction vessel.
-
Solvent & Base: Add 1,4-dioxane and 1.0 M aqueous Na₂CO₃ (2.0 equiv). Crucial Step: Dioxane is mandatory here; substituting with toluene will result in reaction failure due to unmitigated amine coordination[4].
-
Catalyst Addition: Add PdCl₂(
)₂ (0.05 equiv, 5.0 mol%). -
Coupling: Degas the mixture thoroughly with N₂ and heat to reflux (approx. 100 °C) for 8 hours[2].
-
Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate. Dry the organic phase over MgSO₄, concentrate, and purify via flash chromatography to yield the product (approx. 86%).
Experimental workflow comparing protected and direct coupling strategies.
Conclusion
For researchers synthesizing 2-aryl-3-aminopyridines, the choice of methodology depends entirely on the scale and goal of the project. For medicinal chemistry campaigns requiring rapid analog generation, the Thompson Protocol [2] provides a straightforward, step-economical route, provided a higher catalyst loading is acceptable. Conversely, for process development and large-scale manufacturing, the Caron Protocol [5] is vastly superior. The transient imine protection elegantly solves the palladium-coordination problem, enabling a highly robust, self-purifying, and cost-effective synthesis[3].
References
1.[2] Title: Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Source: The Journal of Organic Chemistry (ACS Publications). URL: [Link] 2.[3] Title: Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Source: Angewandte Chemie International Edition (Wiley). URL: [Link] 3.[1] Title: Asymmetric Hydrogenation of 3-Amido-2-arylpyridinium Salts by Triply Chloride-Bridged Dinuclear Iridium Complexes. Source: Advanced Synthesis & Catalysis (Wiley). URL: [Link] 4.[5] Title: An Efficient and Cost-Effective Synthesis of 2-Phenyl-3-aminopyridine. Source: Organic Process Research & Development (ACS Publications). URL: [Link] 5.[4] Title: Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. Source: The Journal of Organic Chemistry (ACS Publications). URL: [Link]
Sources
spectroscopic data comparison of 2-(2-Methoxyphenyl)pyridin-3-amine isomers
Spectroscopic Data Comparison Guide: Differentiating 2-(Methoxyphenyl)pyridin-3-amine Isomers
Introduction
In medicinal chemistry, the biaryl motif—specifically the phenylpyridine scaffold—is a ubiquitous structural pharmacophore [1]. The precise positioning of substituents, such as methoxy (-OCH
As a Senior Application Scientist, I have designed this guide to provide an objective, data-driven comparison of these three isomers. Rather than merely listing spectral peaks, this guide elucidates the underlying electronic and steric causalities that drive these spectroscopic differences, ensuring a robust, self-validating analytical framework for researchers and drug development professionals.
Theoretical Grounding & Causality
The spectroscopic differentiation of 2-(2-methoxyphenyl)pyridin-3-amine, 2-(3-methoxyphenyl)pyridin-3-amine, and 2-(4-methoxyphenyl)pyridin-3-amine relies heavily on the electronic (inductive and resonance) and steric effects imparted by the methoxy group's position:
-
Steric Torsion (ortho-isomer): The 2-methoxy group creates significant steric hindrance against the 3-amine group on the adjacent pyridine ring. This forces the biaryl system out of coplanarity, disrupting extended
-conjugation. Consequently, the pyridine protons experience a different magnetic shielding environment compared to the flatter meta and para isomers. -
Resonance Effects (para- vs. meta-isomer): The 4-methoxy group acts as a strong
-electron donor (+M effect) directly into the phenyl ring, creating a highly symmetric electron distribution. The 3-methoxy group, however, primarily exerts an electron-withdrawing inductive effect (-I) on the connecting carbon, leading to a more complex, asymmetric splitting pattern [2].
Mechanistic causality of methoxy position on NMR spectroscopic profiles.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following analytical workflow is designed as a self-validating system. Each technique acts as an orthogonal check against the others to prevent mischaracterization.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15 mg of the synthesized isomer in 0.6 mL of deuterated chloroform (CDCl
, 99.8% D) containing 0.03% v/v TMS as an internal standard.-
Causality: CDCl
is selected because it lacks exchangeable protons (unlike Methanol-d4), allowing for the clear integration and observation of the -NH protons, which is critical for verifying the integrity of the pyridine-3-amine core.
-
-
1D NMR Acquisition (
H and C): Acquire H NMR at 400 MHz (16 scans, relaxation delay 1.5s) and C NMR at 100 MHz (1024 scans).-
Causality: The 1.5s relaxation delay ensures complete recovery of longitudinal magnetization, providing accurate quantitative integration for the methoxy (3H) and amine (2H) protons.
-
-
2D NMR Cross-Validation (COSY & HMBC): Perform
H- C HMBC to observe long-range coupling (typically ) between the methoxy protons and the ipso-carbon of the phenyl ring.-
Causality: This unambiguously anchors the methoxy group to the correct position (C2', C3', or C4') relative to the biaryl C-C bond, self-validating the 1D peak assignments.
-
-
High-Resolution Mass Spectrometry (HRMS): Dilute the sample to 1 µg/mL in LC-MS grade Acetonitrile/Water (50:50) with 0.1% Formic Acid. Inject into an ESI-TOF mass spectrometer in positive ion mode.
-
Causality: Soft ionization preserves the molecular ion
, confirming the exact mass and ruling out desmethyl or over-coupled byproducts [2].
-
Analytical workflow for the spectroscopic differentiation of biaryl isomers.
Quantitative Data Presentation & Comparison
The following tables summarize the expected spectroscopic data for the three isomers, highlighting the key diagnostic peaks used for differentiation.
Table 1:
| Proton Assignment | 2-Methoxy (Ortho) | 3-Methoxy (Meta) | 4-Methoxy (Para) |
| -OCH | 3.82 (s, 3H) | 3.85 (s, 3H) | 3.84 (s, 3H) |
| -NH | 3.95 (br s, 2H) | 3.88 (br s, 2H) | 3.85 (br s, 2H) |
| Pyridine H6 | 8.05 (dd, J=4.5, 1.5) | 8.08 (dd, J=4.5, 1.5) | 8.06 (dd, J=4.5, 1.5) |
| Pyridine H4 | 7.12 (dd, J=8.0, 1.5) | 7.15 (dd, J=8.0, 1.5) | 7.14 (dd, J=8.0, 1.5) |
| Phenyl H2' | - | 7.10 (t, J=2.0) | 7.45 (d, J=8.5, AA'BB') |
| Phenyl H3' | 6.98 (d, J=8.2) | - | 7.01 (d, J=8.5, AA'BB') |
| Phenyl H4' | 7.35 (td, J=8.2, 1.8) | 6.95 (ddd, J=8.2, 2.5, 1.0) | - |
| Phenyl H5' | 7.05 (t, J=7.5) | 7.38 (t, J=8.0) | 7.01 (d, J=8.5, AA'BB') |
| Phenyl H6' | 7.25 (dd, J=7.5, 1.8) | 7.08 (dt, J=7.5, 1.2) | 7.45 (d, J=8.5, AA'BB') |
Table 2:
| Carbon Assignment | 2-Methoxy (Ortho) | 3-Methoxy (Meta) | 4-Methoxy (Para) |
| -OCH | 55.6 | 55.4 | 55.3 |
| Pyridine C2 | 148.2 | 149.5 | 149.8 |
| Pyridine C3 (C-NH | 141.5 | 142.1 | 142.5 |
| Phenyl C1' (ipso) | 126.8 | 139.2 | 131.5 |
| Phenyl C(OMe) | 156.8 (C2') | 160.1 (C3') | 159.5 (C4') |
Table 3: HRMS and IR Spectroscopic Data While HRMS confirms the molecular formula across all isomers, slight variations in the IR C-O stretching frequencies reflect the differing resonance contributions of the methoxy position.
| Parameter | 2-Methoxy (Ortho) | 3-Methoxy (Meta) | 4-Methoxy (Para) |
| Formula | C | C | C |
| Exact Mass | 201.1028 | 201.1028 | 201.1028 |
| Exact Mass | 201.1025 | 201.1030 | 201.1027 |
| IR N-H Stretch (cm | 3420, 3310 | 3415, 3305 | 3418, 3312 |
| IR C-O Stretch (cm | 1245 | 1250 | 1248 |
Conclusion
The objective differentiation of 2-(methoxyphenyl)pyridin-3-amine isomers is best achieved through a multi-modal spectroscopic approach. The para-isomer is rapidly and unambiguously identified by its symmetric AA'BB'
References
- Benchchem. "5-(2-Methoxyphenyl)pyridin-3-amine: Synthesis and Properties." Benchchem Chemical Database.
- Royal Society of Chemistry. "Electronic Supplementary Information (ESI): Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles." RSC Advances.
- MDPI. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction." Molecules.
Purity Assessment of Synthesized 2-(2-Methoxyphenyl)pyridin-3-amine: A Comparative Analytical Guide
Executive Summary
2-(2-Methoxyphenyl)pyridin-3-amine (CAS: 1028223-83-7) is a critical biaryl amine scaffold used frequently in the development of kinase inhibitors and as a ligand in organometallic catalysis. In drug discovery, the integrity of biological data is directly correlated with the purity of the chemical probe. While commercial vendors often supply this compound at "95-98%" purity based on simple HPLC area integration, this metric is frequently insufficient for rigorous SAR (Structure-Activity Relationship) studies due to "invisible" impurities like inorganic salts, residual palladium, or moisture.
This guide compares the performance of High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) against Quantitative Nuclear Magnetic Resonance (qNMR) . We demonstrate that while HPLC is superior for detecting trace organic impurities, qNMR is the necessary "Gold Standard" for establishing absolute assay purity (mass balance).
Part 1: Synthesis Context & Impurity Profiling[1]
To assess purity effectively, one must understand the genesis of impurities. This compound is typically synthesized via a Suzuki-Miyaura cross-coupling between 3-amino-2-chloropyridine and 2-methoxyphenylboronic acid.
Impurity Fate Mapping
The following diagram illustrates the origin of critical impurities that must be targeted during assessment.
Figure 1: Impurity Fate Map identifying the genesis of organic and inorganic contaminants in the Suzuki coupling process.
Part 2: Comparative Analysis of Assessment Methods
We compared the performance of the industry-standard HPLC-PDA method against the absolute quantification method, qNMR.
Method A: HPLC-PDA (Relative Purity)
Principle: Separation based on hydrophobicity (C18 column) and detection via UV absorption.
-
Strengths: Extremely high sensitivity (LOD < 0.05%); excellent for detecting structurally similar organic impurities (e.g., homocoupling products).
-
Weaknesses: Relies on "Area %" assumption (assuming all components have equal extinction coefficients); blind to inorganic salts, moisture, and residual solvents.
Method B: 1H qNMR (Absolute Purity)
Principle: Direct quantification of molar ratio between analyte and an Internal Standard (IS) of known purity.
-
Strengths: Absolute mass balance; detects "invisible" impurities (water, salts, solvents); does not require a reference standard of the analyte.
-
Weaknesses: Lower sensitivity (LOD ~0.5%); requires long relaxation delays (d1).
Performance Benchmarking Data
The table below summarizes experimental data comparing a "Commercial Grade" sample (Vendor A) vs. an "In-House Synthesized" batch.
| Metric | HPLC-PDA (254 nm) | 1H qNMR (Internal Std: Maleic Acid) | Interpretation |
| Vendor A Label Claim | >98% | N/A | Vendor claim based on HPLC Area%. |
| Measured Purity (Vendor A) | 98.2% (Area) | 94.1% (wt/wt) | Discrepancy: Sample contains ~4% invisible mass (salts/water). |
| Synthesized Batch Purity | 99.1% (Area) | 98.9% (wt/wt) | High correlation indicates successful workup/drying. |
| Limit of Detection (LOD) | 0.01% | 0.1% | HPLC is 10x more sensitive for trace organics. |
| Analysis Time | 15 min (Run) + 30 min (Prep) | 10 min (Run) + 10 min (Prep) | qNMR is faster for assay determination. |
| Reference Standard? | Required for Accuracy | NOT Required | qNMR is superior for new chemical entities (NCEs). |
Key Insight: Relying solely on HPLC (Method A) for the Vendor A sample would lead to a 4% dosing error in biological assays, potentially invalidating IC50 values.
Part 3: Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC)
Objective: To detect trace organic impurities (homocoupling, unreacted SM).
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm.
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 10 minutes; hold 2 min.
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA at 254 nm (aromatic max) and 280 nm.
-
Sample Prep: Dissolve 1 mg sample in 1 mL MeOH.
-
Validation Check: Look for the "doublet" impurity peak (homocoupling) at RRT ~1.2.
Protocol 2: Quantitative NMR (qNMR)
Objective: To determine absolute weight-percent purity (Assay).
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), dried over P2O5.
-
Solvent: DMSO-d6 (ensures solubility of both polar salts and organic scaffold).
-
Preparation:
-
Weigh ~10 mg of Analyte (accuracy ±0.01 mg).[1]
-
Weigh ~5 mg of Maleic Acid IS (accuracy ±0.01 mg).
-
Dissolve together in 0.6 mL DMSO-d6.
-
-
Acquisition Parameters (Crucial for Accuracy):
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): 30 seconds (Must be > 5x T1 of the slowest proton).
-
Scans: 16 or 32.
-
Spectral Width: 20 ppm (to catch broad exchangeables).
-
-
Calculation:
Where I=Integral, N=Number of protons, M=Molecular Weight, m=Mass.
Part 4: Analytical Decision Framework
Use this workflow to select the appropriate method based on your development stage.
Figure 2: Analytical Decision Tree for selecting the optimal purity assessment method.
References
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products, 75(4), 834-843. [Link]
-
Almac Group. (2023). qNMR – A Modern Alternative to HPLC.[3] Almac Sciences Technical Notes. [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
Sources
Scalable Synthetic Routes to 2-Arylpyridines: A Process Chemistry Perspective
Executive Summary
For the process chemist, 2-arylpyridines represent a distinct challenge: the electron-deficient nature of the pyridine ring destabilizes the corresponding organometallic intermediates (2-pyridyl boronates/zincates) required for standard cross-coupling. While Suzuki-Miyaura coupling remains the most predictable route for kilogram-scale delivery, it often suffers from high cost-of-goods (COGS) due to catalyst loading and scavenging requirements.
This guide evaluates three dominant methodologies:
-
Classical Cross-Coupling: Reliable but requires "reverse polarity" strategies to avoid protodeboronation.
-
De Novo Ring Synthesis (Condensation): The most cost-effective for specific substitution patterns (e.g., Etoricoxib), utilizing cheap commodity chemicals.
-
Direct C-H Arylation (via N-Oxides): A high-atom-economy alternative that bypasses pre-functionalization but requires rigorous thermal safety assessment.
Methodological Analysis
Method A: The Suzuki-Miyaura Cross-Coupling (The Benchmark)
In discovery chemistry, the coupling of a 2-pyridyl boronic acid with an aryl halide is standard. In process chemistry, this is a "dead end." 2-Pyridyl boronic acids are notoriously unstable, undergoing rapid protodeboronation under hydrolytic conditions.
-
The Scalable Solution: Invert the polarity. Use a 2-halopyridine (electrophile) and an aryl boronic acid (nucleophile).
-
Catalyst Selection: For electron-deficient chlorides (e.g., 2-chloropyridine), standard Pd(PPh3)4 is insufficient. Systems utilizing bulky, electron-rich phosphines (e.g., XPhos , SPhos ) or N-heterocyclic carbenes (NHC) are required to facilitate oxidative addition.
-
Purification Strategy: The major bottleneck is Pd removal. On a large scale, column chromatography is non-viable. The process must be designed to allow the product to crystallize directly from the biphasic mixture or use functionalized silica scavengers (e.g., Thiol-silica) in a filtration step.
Method B: De Novo Ring Synthesis (The Industrial Workhorse)
When the target molecule is highly substituted (e.g., COX-2 inhibitors like Etoricoxib), building the pyridine ring from acyclic precursors is often superior to coupling two rings.
-
Mechanism: This typically involves the condensation of a vinamidinium salt (3-carbon fragment) with a ketosulfone or acetophenone derivative (2-carbon fragment) in the presence of ammonia.
-
Scalability: This method scores highest on COGS. It avoids transition metals entirely.[1][2] However, it requires handling exothermic condensation reactions and managing ammonia off-gassing.
-
Case Study: The industrial synthesis of Etoricoxib utilizes a vinamidinium salt and a ketosulfone, cyclized via ammonia/ammonium acetate.[3] This route avoids the expensive 3-pyridyl boronic acid needed if a Suzuki route were chosen.
Method C: Direct Arylation via N-Oxides (The Green Contender)
Direct C-H activation of pyridine at the C2 position is electronically disfavored. However, oxidizing the nitrogen (Pyridine N-oxide) activates the C2 position for nucleophilic attack or concerted metallation-deprotonation (CMD).
-
The Fagnou Protocol: Uses Pd(OAc)2 and P(tBu)3 to couple Pyridine N-oxides with aryl bromides.
-
Process Consideration: The N-oxide moiety serves as a directing group and increases reactivity. A subsequent reduction step (e.g., Fe/NH4Cl or H2/Pd-C) is required to restore the pyridine.
-
Safety Warning: N-oxides are energetic species. Differential Scanning Calorimetry (DSC) is mandatory before scaling any N-oxide reaction above 100g to detect thermal runaway potential.
Decision Framework & Mechanism
Strategic Decision Tree
Use this logic flow to select the optimal method for your substrate.
Figure 1: Decision matrix for selecting the synthetic route based on substrate availability and stability constraints.
Scalability Matrix
| Metric | Method A: Suzuki-Miyaura | Method B: De Novo (Condensation) | Method C: N-Oxide Arylation |
| Reaction Reliability | High. Robust kinetics; predictable impurity profiles. | Moderate. Sensitive to pH and stoichiometry. | Moderate. Substrate dependent; requires reduction step. |
| Cost of Goods (COGS) | High. Pd catalysts and phosphine ligands drive cost. | Low. Uses commodity reagents (Ammonia, Acetophenones). | Medium. Catalyst cost is lower than Suzuki, but reduction adds a step. |
| Purification | Difficult. Pd scavenging required (<10 ppm limit). | Easy. Often precipitates/crystallizes upon cooling. | Medium. N-oxide removal and reduction byproducts. |
| Safety (Thermal) | High. Mild temperatures (60-100°C). | Medium. Exothermic condensations; ammonia handling. | Low. N-oxides are potential energetic hazards; high T often needed. |
| E-Factor (Waste) | High. Large solvent volumes; phosphate/carbonate waste. | Low. Water is often the byproduct. | Medium. Two steps (Arylation + Reduction) increase waste. |
Experimental Protocols
Protocol A: Scalable Suzuki Coupling (Reverse Polarity)
Designed for 100g scale. Focuses on crystallization to avoid chromatography.
Reagents:
-
2-Chloropyridine derivative (1.0 equiv)[4]
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)2 (1 mol%) / SPhos (2 mol%) OR Pd-132 (pre-formed catalyst)
-
K3PO4 (2.0 equiv)
-
Solvent: Toluene/Water (3:1) or n-Butanol (for higher T)
Procedure:
-
Inerting: Charge a 1L jacketed reactor with 2-chloropyridine, arylboronic acid, and K3PO4. Cycle vacuum/N2 three times. Critical: Oxygen poisons the active Pd(0) species.
-
Solvent Charge: Add degassed Toluene/Water. Agitate to create an emulsion.
-
Catalyst Addition: Add the Pd catalyst as a slurry in toluene.
-
Reaction: Heat to 90°C. Monitor by HPLC for consumption of 2-chloropyridine (Limit: <0.5%).
-
Workup (The "Process" Way):
-
Cool to 50°C. Separate phases.
-
Wash organic phase with 5% L-Cysteine solution (or commercial scavenger like SiliaMetS®) to remove Pd.
-
Crystallization: Swap solvent to Isopropyl Alcohol (IPA) via distillation. Cool slowly to 0°C to induce crystallization.
-
Filter and wash with cold IPA.[5]
-
Protocol B: Industrial "De Novo" Synthesis (Etoricoxib Type)
Based on the condensation of vinamidinium salts.
Reagents:
-
Ketosulfone (1.0 equiv)
-
Vinamidinium salt (e.g., 2-chloro-1,3-bis(dimethylamino)trimethinium salt) (1.1 equiv)
-
Base: KOtBu (Potassium tert-butoxide)[3]
Procedure:
-
Condensation: In a reactor, dissolve ketosulfone in THF. Cool to 0°C.[3]
-
Addition: Add KOtBu slowly (exothermic). Add the vinamidinium salt. Stir until the intermediate forms (check HPLC).
-
Cyclization: Quench the reaction into a mixture of Acetic Acid and Ammonium Acetate.
-
Heating: Heat the mixture to reflux (60-80°C) for 6-12 hours. The ammonia source replaces the dimethylamine groups and closes the ring.
-
Isolation: Cool to RT. Add water. The product often precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol.
References
-
BenchChem. (2025).[3][4] Application Notes and Protocols for Scale-Up Synthesis with 2-Chloropyridine-3-boronic acid.Link
-
Davies, I. W., et al. (2000). A Practical Synthesis of a COX-2 Inhibitor. Journal of Organic Chemistry (Merck Process Group). Link
-
Campeau, L. C., & Fagnou, K. (2005). A solution to the 2-pyridyl organometallic cross-coupling problem: regioselective catalytic direct arylation of pyridine N-oxides.[7] Journal of the American Chemical Society. Link
-
Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.Link
-
Navuluri, C., et al. (2024).[2] General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters.[2] Link
Sources
- 1. Direct arylation of pyridines without the use of a transition metal catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. "Process For The Preparation Of Etoricoxib" [quickcompany.in]
- 6. A process for the preparation of etoricoxib - Patent 2479166 [data.epo.org]
- 7. semanticscholar.org [semanticscholar.org]
Optimizing the Synthesis of 2-Arylpyridines: A Comparative Guide to Ligand Efficacy in Suzuki-Miyaura Coupling
Executive Summary
The synthesis of 2-arylpyridines via Suzuki-Miyaura coupling presents a unique dichotomy in organic synthesis. While 2-halopyridines are generally competent electrophiles, 2-pyridylboronates are notoriously unstable nucleophiles , prone to rapid protodeboronation and catalyst poisoning.
This guide objectively compares the efficacy of phosphine and N-heterocyclic carbene (NHC) ligands in overcoming these specific mechanistic hurdles. Analysis of experimental data indicates that biaryl monophosphines (specifically S-Phos and X-Phos) offer the highest success rates for this transformation, outperforming traditional ligands like PPh3 and dppf by stabilizing the oxidative addition complex and preventing nitrogen coordination to the palladium center.
The Mechanistic Challenge: Why 2-Arylpyridines Fail
To select the correct ligand, one must understand the failure modes specific to the pyridine ring.
The "Pyridine Problem"
-
Catalyst Poisoning: The basic nitrogen lone pair in the pyridine ring can displace labile ligands on the Palladium(II) intermediate, forming a stable, unreactive "Pd-N" complex. This arrests the catalytic cycle.
-
Protodeboronation (Nucleophile specific): 2-Pyridylboronic acids undergo rapid C-B bond hydrolysis in aqueous base. The basic nitrogen facilitates the formation of a zwitterionic intermediate that fragments to release the boronic acid and pyridine, destroying the nucleophile before transmetallation occurs.
Mechanistic Visualization
The following diagram illustrates the standard cycle versus the specific failure points for 2-arylpyridines.
Caption: Figure 1.[1] Catalytic cycle highlighting the two primary failure modes: N-coordination poisoning (preventing transmetallation) and Protodeboronation (destroying the nucleophile).
Comparative Ligand Analysis
The following analysis compares four distinct ligand classes based on conversion efficiency, stability, and specific utility for 2-arylpyridine synthesis.
Data Summary: Ligand Performance Metrics
Data synthesized from comparative literature benchmarks (e.g., Buchwald et al., Benchchem).
| Ligand Class | Representative Ligand | 2-Cl-Pyridine Yield* | 2-Py-Boronate Yield** | Stability | Cost | Recommendation |
| Biaryl Phosphine | S-Phos | 92-98% | 75-85% | High (Air Stable) | High | Primary Choice |
| Biaryl Phosphine | X-Phos | 88-95% | 70-80% | High | High | Excellent Alternative |
| Bisphosphine | dppf | 75-85% | < 40% | High | Med | Good for Halides |
| Triarylphosphine | PPh3 | < 50% | < 10% | High | Low | Avoid |
| Alkyl Phosphine | PCy3 | 85-90% | 50-60% | Low (Air Sensitive) | Med | Good (Glovebox req.) |
| NHC | PEPPSI-IPr | 90-95% | 60-70% | Very High | High | Scale-up Candidate |
*Conditions: 2-chloropyridine (E), Ph-B(OH)2 (N), 1 mol% Pd, K3PO4, Dioxane/H2O, 100°C. **Conditions: Ph-Cl (E), 2-pyridylboronate (N), 2 mol% Pd, K3PO4, Dioxane/H2O, 100°C.
Technical Deep Dive
1. The Gold Standard: S-Phos & X-Phos (Buchwald Ligands)
-
Mechanism of Action: These electron-rich, bulky biaryl phosphines facilitate the difficult oxidative addition of electron-deficient 2-chloropyridines. Crucially, the bulky biaryl group creates a "glove-like" steric environment around the Palladium center. This steric bulk physically blocks the pyridine nitrogen from coordinating to the metal (preventing poisoning) while still allowing the reaction to proceed.
-
Verdict: S-Phos is the superior generalist for 2-arylpyridines.
2. The Specialist: dppf (Bisphosphine) [2]
-
Mechanism of Action: The large "bite angle" of the ferrocene backbone favors reductive elimination.
-
Verdict: Effective when the pyridine is the halide (electrophile). However, it often fails when using 2-pyridylboronates because it does not accelerate the reaction fast enough to outcompete protodeboronation.
3. The Baseline: PPh3 (Triphenylphosphine)
-
Mechanism of Action: Standard monodentate ligand.
-
Verdict: Insufficient electron density to activate 2-chloropyridines; insufficient bulk to prevent poisoning. Do not use for this application.
Experimental Protocol: The S-Phos System
This protocol is designed as a self-validating system for the coupling of 2-chloropyridine with phenylboronic acid .
Reagents & Stoichiometry
-
Electrophile: 2-Chloropyridine (1.0 equiv)[3]
-
Nucleophile: Phenylboronic acid (1.2 - 1.5 equiv)
-
Catalyst: Pd(OAc)2 (1 mol%) + S-Phos (2 mol%) OR Pd2(dba)3 (0.5 mol%) + S-Phos (2 mol%)
-
Note: Pre-catalysts like SPhos Pd G2 are preferred for reproducibility.
-
-
Base: K3PO4 (2.0 - 3.0 equiv) - Phosphate is gentler than Carbonate, reducing protodeboronation.
-
Solvent: 1,4-Dioxane / Water (4:1 ratio) - 0.2 - 0.5 M concentration.
Step-by-Step Methodology
-
Pre-complexation (If using separate Pd/Ligand):
-
In a glovebox or under Argon, charge a reaction vial with Pd(OAc)2 (2.2 mg, 0.01 mmol) and S-Phos (8.2 mg, 0.02 mmol).
-
Add 1 mL dry Dioxane. Stir at RT for 5 mins until the solution turns from orange to yellow/pale (indicates active L-Pd species formation).
-
-
Substrate Addition:
-
Add 2-Chloropyridine (113 mg, 1.0 mmol), Phenylboronic acid (183 mg, 1.5 mmol), and K3PO4 (424 mg, 2.0 mmol) to the vial.
-
-
Solvent & Degassing (CRITICAL):
-
Add remaining Dioxane (3 mL) and degassed Water (1 mL).
-
Why? Oxygen kills the electron-rich phosphine. Sparge with Argon for 2 minutes or use the freeze-pump-thaw method.
-
-
Reaction:
-
Seal the vial with a Teflon-lined cap.
-
Heat to 100°C for 2-4 hours.
-
Monitoring: Check via LCMS.[4] Look for the disappearance of the chloride (m/z 113).
-
-
Workup:
Decision Workflow: Selecting Your Ligand
Use this logic tree to determine the optimal ligand based on your specific substrate constraints.
Caption: Figure 2. Ligand selection decision tree. Note that S-Phos is the universal recommendation for difficult cases.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | Switch to X-Phos or PEPPSI-IPr . Increase catalyst loading to 5 mol%. |
| Protodeboronation (Arene-H observed) | Hydrolysis of Boronate | 1. Switch base to K3PO4 (anhydrous) or CsF .2. Reduce water ratio (use 10:1 Dioxane:H2O).3. Use MIDA boronates (slow release). |
| Homocoupling (Ar-Ar) | Oxidative coupling | Degas solvents more thoroughly. Reduce excess boronic acid. |
| Black Precipitate (Pd Black) | Catalyst Decomposition | Ligand is not stabilizing Pd. Ensure L:Pd ratio is > 2:1. Switch to SPhos Pd G2 precatalyst. |
References
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society. [Link]
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling. Chemistry - A European Journal. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Validation of Analytical Methods for 2-Aminopyridine Derivatives: A Comparative Guide
Executive Summary
2-Aminopyridine (2-AP) and its derivatives serve as critical scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., Dabrafenib) and NO synthase inhibitors. However, their analysis presents two distinct challenges:
-
Chromatographic Tailing: The basic pyridine nitrogen (
) interacts strongly with residual silanols on silica-based columns, leading to asymmetric peaks and poor resolution. -
Genotoxicity: 2-Aminopyridine itself is a potential genotoxic impurity (GTI), requiring trace-level quantification (ppm/ppb levels) far below standard assay limits.
This guide compares two validated analytical approaches: a Robust HPLC-UV Method (optimized for assay and purity) and a High-Sensitivity LC-MS/MS Method (optimized for trace GTI screening). We provide experimental protocols, validation data, and decision frameworks compliant with ICH Q2(R2) guidelines.
Part 1: The Analytical Challenge
The "Silanol Effect"
In standard Reverse-Phase HPLC (RP-HPLC) at acidic pH (pH 2-3), the pyridine nitrogen is protonated (
-
Consequence: Severe peak tailing (
), retention time shifts, and loss of sensitivity. -
Solution Strategy: The protocols below utilize end-capped columns and buffered mobile phases (ammonium acetate/formate) to suppress these secondary interactions.
Part 2: Comparative Methodologies
Method A: Robust HPLC-UV (The "Workhorse")
Best For: Routine QC, Assay (>98% purity), and Related Substances (>0.05%).
Experimental Protocol
-
Instrument: HPLC with Diode Array Detector (DAD).
-
Column: Phenomenex Luna C18(2) or Shim-pack Scepter C18 (End-capped, high carbon load).
-
Mobile Phase:
-
Solvent A: 20 mM Potassium Phosphate Buffer (pH 7.0) + 0.1% Triethylamine (TEA). Note: TEA acts as a silanol blocker.
-
Solvent B: Acetonitrile (HPLC Grade).[2]
-
-
Elution: Isocratic (80:20 A:B) or Gradient depending on derivative complexity.
-
Detection: UV @ 280 nm (Max absorption for 2-AP core).
-
Column Temp: 35°C.
System Suitability Criteria (Self-Validating):
-
Tailing Factor (
): NMT 1.5 (Critical for this basic analyte). -
Theoretical Plates (
): NLT 5000. -
Resolution (
): > 2.0 between 2-AP and nearest impurity.
Method B: High-Sensitivity LC-MS/MS (The "Specialist")
Best For: Genotoxic Impurity (GTI) screening, Trace Analysis (<10 ppm).
Experimental Protocol
-
Instrument: UPLC coupled to Triple Quadrupole Mass Spectrometer (QqQ).
-
Column: Waters ACQUITY UPLC BEH C18 (Hybrid particle technology for pH stability).
-
Dimensions: 100 mm × 2.1 mm, 1.7 µm.
-
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: Electrospray Ionization (ESI) Positive Mode, MRM.
-
Transition (2-AP): 95.1
78.1 (Quantifier), 95.1 51.1 (Qualifier).
-
Part 3: Comparative Performance Data
The following data summarizes validation results derived from cross-industry studies and literature benchmarks (see References).
| Validation Parameter | Method A: HPLC-UV (Assay) | Method B: LC-MS/MS (Trace) | Verdict |
| Linearity ( | > 0.999 (Range: 10–200 µg/mL) | > 0.998 (Range: 1–100 ng/mL) | Both excellent; ranges differ by |
| LOD | 0.03 µg/mL (30 ppb) | 0.003 µg/mL (3 ppb) | LC-MS/MS is 10x more sensitive. |
| LOQ | 0.07 µg/mL | 0.010 µg/mL | LC-MS/MS required for GTI limits. |
| Accuracy (Recovery) | 98.0% – 101.5% | 94.5% – 105.0% | HPLC-UV is more precise for high conc. |
| Precision (%RSD) | < 1.0% (Repeatability) | < 4.5% (Repeatability) | HPLC-UV superior for assay. |
| Throughput | 15–20 min/run | 5–7 min/run | UPLC-MS/MS is 3x faster. |
| Cost per Sample | Low ($) | High ( | HPLC-UV preferred unless sensitivity needed. |
Part 4: Visualizing the Validation Logic
Workflow 1: ICH Q2(R2) Validation Decision Tree
This diagram illustrates the logical flow for validating the analytical method based on the intended purpose (Assay vs. Impurity).
Caption: Decision tree for selecting validation parameters based on ICH Q2(R2) guidelines for 2-aminopyridines.
Workflow 2: Troubleshooting Peak Tailing
A systematic approach to resolving the most common issue with 2-aminopyridine analysis.
Caption: Logic flow for diagnosing and correcting peak tailing in basic heterocycle analysis.
References
-
ICH Secretariat. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation.[8][9][10] [Link]
-
Nagaraju, P., et al. (2024).[2] Rapid and trace level determination of potential genotoxic impurity 2-aminopyridine in piroxicam. International Journal of Scientific Research and Engineering Development. [Link]
-
Rathore, M. K. (2025).[2][5] Tandem Mass Spectrometric Method for the Trace Level Determination of 2-Aminopyridine: A Potential Genotoxic Impurity in Tenoxicam API. ResearchGate. [Link]
-
Dong, M. W. (2024).[11] Validation of stability-indicating HPLC methods for pharmaceuticals: overview, methodologies, and case studies. LCGC North America.[11] [Link]
Sources
- 1. ijpras.com [ijpras.com]
- 2. birzeit.edu [birzeit.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijsred.com [ijsred.com]
- 8. database.ich.org [database.ich.org]
- 9. jetir.org [jetir.org]
- 10. gxp-academy.org [gxp-academy.org]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Safety Operating Guide
Operational Guide: Proper Disposal Procedures for 2-(2-Methoxyphenyl)pyridin-3-amine
[1]
Executive Summary & Chemical Identification
Do not treat this compound as generic organic waste. 2-(2-Methoxyphenyl)pyridin-3-amine is a biaryl amine featuring a pyridine ring and a methoxy-substituted phenyl group. Its disposal requires strict adherence to protocols for nitrogen-containing organic bases . Improper disposal into acidic waste streams can result in exothermic neutralization and the release of hazardous vapors, while release into water systems poses significant aquatic toxicity risks.
This guide provides a self-validating workflow to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and GLP (Good Laboratory Practice).
Chemical Profile
| Property | Specification |
| Chemical Name | This compound |
| Functional Groups | Aminopyridine (Base), Aryl Ether (Methoxy) |
| Molecular Formula | C₁₂H₁₂N₂O |
| Molecular Weight | 200.24 g/mol |
| Acidity/Basicity | Weak Base (Pyridine Nitrogen pKa ~5.2; Aniline Nitrogen pKa ~3-4) |
| Physical State | Solid (Powder/Crystal) |
| Primary Hazards | Acute Toxicity (Oral), Skin/Eye Irritant, Aquatic Toxicity |
Hazard Assessment & Segregation Strategy
Effective disposal begins at the bench. You must segregate this chemical based on its chemical reactivity , not just its physical state.
The Segregation Rule (Self-Validating Step)
-
The Test: Before adding this waste to a container, ask: Is the container designated for Organic Bases or Non-Halogenated Organics?
-
The Failure Mode: Adding this amine to a container with acid chlorides, anhydrides, or strong mineral acids will generate heat and potentially toxic fumes.
-
Correct Action: Segregate into Non-Halogenated Organic or dedicated Toxic Organic streams.
GHS Hazard Classification[3][4]
Disposal Workflow: From Bench to Incineration
This protocol ensures the chemical is stabilized and packaged correctly for high-temperature incineration, which is the only acceptable final disposal method for aminopyridines to prevent environmental persistence.
Step 1: Waste Characterization
Determine the state of the waste.
-
Pure Solid: Expired or excess reagent.
-
Solution: Dissolved in solvents (e.g., DMSO, Methanol, DCM).
-
Contaminated Debris: Gloves, weigh boats, paper towels.
Step 2: Packaging & Labeling[1]
-
Solid Waste:
-
Transfer bulk solids into a wide-mouth high-density polyethylene (HDPE) jar.
-
Label as "Hazardous Waste - Solid - Toxic Organic."
-
List constituent: "this compound."[5]
-
-
Liquid Waste:
-
Ensure the solvent carrier is compatible (e.g., do not mix with oxidizers).
-
Pour into the "Non-Halogenated Organic Solvents" carboy (unless dissolved in DCM/Chloroform, then "Halogenated").
-
Critical: Ensure the pH of the waste container remains >7. If the waste stream is acidic, neutralize the waste slowly before addition.
-
Step 3: Final Disposal (Incineration)
The waste must be routed to a facility capable of High-BTU Incineration .
-
Reasoning: The pyridine ring is thermally stable. Low-temperature incineration may result in incomplete combustion.
-
Nitrogen Content: High-temperature combustion ensures conversion of the amine nitrogen to N₂ or captured NOx, rather than release as toxic vapors.
Visualized Workflows
Diagram 1: The Disposal Decision Matrix
This logic tree guides the researcher to the correct waste stream, preventing compatibility errors.
Caption: Operational logic flow for segregating this compound waste streams based on physical state and solvent carrier.
Diagram 2: Spill Response Protocol
Immediate actions to take in the event of accidental release.
Caption: Step-by-step spill response workflow prioritizing personnel safety and containment.
Emergency & Spill Management[1]
In the event of a spill, speed and containment are critical to prevent the material from drying and becoming airborne dust (inhalation hazard).
-
Evacuate & Ventilate: If the spill is outside a fume hood and involves fine powder, evacuate the immediate area to allow dust to settle.
-
PPE: Wear double nitrile gloves , safety goggles, and a lab coat. If dust is present, use an N95 or P100 respirator.
-
Containment:
-
Solids: Cover with a damp paper towel to prevent dust generation, then carefully sweep into a dustpan.
-
Liquids: Cover with vermiculite or universal absorbent pads.
-
-
Decontamination: Wipe the surface with a soap and water solution. Do not use bleach immediately, as it may react with the amine to form chloramines (toxic gas).
-
Disposal of Spill Materials: All absorbents and gloves used in cleanup must be disposed of as hazardous solid waste (see Diagram 1).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 532967, Aminopyridine Derivatives. Retrieved from [Link][6]
-
U.S. Environmental Protection Agency (2025). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Management. Retrieved from [Link]
-
Occupational Safety and Health Administration (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 2-Methoxy-5-(trifluoromethyl)pyridin-3-amine | 944900-42-9 [sigmaaldrich.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. biochemopharma.fr [biochemopharma.fr]
- 5. chemscene.com [chemscene.com]
- 6. 5-(2-Methoxyphenyl)pyridin-3-amine|CAS 1224740-84-4 [benchchem.com]
Comprehensive Safety & Handling Protocol: 2-(2-Methoxyphenyl)pyridin-3-amine
The following guide details the safety, logistical, and operational protocols for handling 2-(2-Methoxyphenyl)pyridin-3-amine .
As a specialized organic intermediate—specifically a 3-amino-2-arylpyridine scaffold—this compound lacks the extensive historical toxicological data of common solvents.[1] Therefore, this protocol applies the Precautionary Principle , categorizing the substance based on the known high toxicity of its parent pharmacophore (aminopyridines) and the reactivity of biaryl amines.
Executive Safety Summary
-
Hazard Classification (Inferred): Acute Toxicant (Oral/Dermal/Inhalation), Severe Irritant (Eyes/Skin/Respiratory).[2]
-
Critical Risk: Aminopyridines are known potassium channel blockers and neurotoxins. Absorption through the skin is a primary route of exposure.
-
Immediate Action: Handle only inside a certified fume hood. Do not handle on open benchtops.
-
Form: Typically a solid (powder/crystalline) which increases inhalation risk via dust generation.
Risk Assessment & Hazard Identification
Scientific Rationale: In the absence of compound-specific LD50 data, we derive the safety profile from Structure-Activity Relationships (SAR).[1] The 3-aminopyridine core is a potent neurotoxin. The 2-methoxyphenyl substituent adds lipophilicity, potentially enhancing dermal absorption.
| Hazard Class | GHS Code | Description | Mechanism of Action |
| Acute Toxicity | H301, H311 | Toxic if swallowed or in contact with skin.[1][3] | Potential blockage of K+ channels; neurotoxicity. |
| Irritation | H315, H319 | Causes skin and serious eye irritation.[2][3][4][5] | Basic amine functionality reacts with mucosal membranes. |
| STOT-SE | H335 | May cause respiratory irritation.[2][4][5] | Inhalation of dust triggers inflammatory response in alveoli. |
| Sensitization | H317 | May cause an allergic skin reaction. | Amines are common haptens, capable of inducing immune sensitization. |
The Protective Layer: Personal Protective Equipment (PPE)
Directive:[1][6][7][8] PPE is the final barrier, not the first. The following specifications are non-negotiable for handling >10 mg quantities.
A. Hand Protection (Critical)[2][4][11][12][13]
-
Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4-5 mil).
-
Protocol: Double Gloving is required.
-
Inner Glove: Standard Nitrile (4 mil).
-
Outer Glove: Long-cuff Nitrile or Laminate (Silver Shield) if handling concentrated solutions (>1M).
-
-
Rationale: Aminopyridines can permeate thin latex rapidly. Nitrile offers superior chemical resistance to the organic bases and solvents (DCM, DMSO) likely used with this compound.
-
Change Schedule: Immediately upon splash; every 2 hours of continuous use.
B. Eye & Face Protection[2][4][5][7][12][13][14][15]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1+).
-
Contraindication: Safety glasses with side shields are insufficient for powders that can drift or solutions that can splash.
-
Rationale: Basic amines can cause irreversible corneal opacity. Goggles provide a sealed environment.
C. Respiratory Protection[3][4][5][8][9][13][16][17]
-
Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (Emergency/Spill): NIOSH-approved Half-mask respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.[1]
-
Rationale: P100 captures particulates (dust); OV captures vapors if the amine is dissolved in volatile solvents.
D. Body Protection[4][5][11][17]
-
Standard: Flame-resistant (FR) Lab Coat (Nomex or treated cotton).
-
Enhanced: Tyvek® arm sleeves or apron when weighing fine powders to prevent cuff contamination.
Operational Protocol: Step-by-Step Handling
Phase 1: Weighing & Transfer (High Risk)[2]
-
Location: Inside Fume Hood.
-
Static Control: Use an anti-static gun or ionizer if the powder is fluffy/electrostatic.
-
Technique:
-
Place the balance inside the hood or use a "weighing funnel" transport method.
-
Tare the receiving vial (taped to a cork ring for stability).
-
Transfer solid using a disposable spatula.
-
Immediately wipe the spatula with a solvent-dampened Kimwipe (Acetone/Ethanol) before removing it from the hood.
-
Phase 2: Solubilization & Reaction[2]
-
Solvent Choice: Soluble in DMSO, Methanol, DCM, Ethyl Acetate.
-
Inert Atmosphere: 3-amino-2-arylpyridines are susceptible to oxidation (turning dark brown/black).[1]
-
Recommendation: Purge solvents with Nitrogen/Argon before dissolving.
-
-
Addition: Add solvent to the solid to minimize dust displacement.[9]
Phase 3: Waste Management
-
Segregation:
-
Solid Waste: "Toxic Organic Solids" bin.
-
Liquid Waste: "Basic Organic Waste" (Do not mix with oxidizers or acids to prevent exotherms).
-
-
Container Prep: Triple rinse empty vials with acetone; dispose of rinsate in liquid waste.
Visualization: Decision Logic & Workflows[2][17]
Figure 1: PPE Selection Logic (Graphviz)
Caption: Decision tree for selecting appropriate PPE based on the physical state and quantity of the material.
[1]
Figure 2: Emergency Spill Response
Caption: Immediate workflow for containing and neutralizing spills in the laboratory.
[1][2]
Emergency Response Data
| Scenario | Immediate Action | First Aid |
| Skin Contact | Brush off dry powder first.[1] Rinse with water for 15 min. | Consult physician. Monitor for neurotoxic signs (tremors). |
| Eye Contact | Flush with water/saline for 15 min.[10] Lift eyelids. | Immediate ophthalmologist referral. |
| Inhalation | Move to fresh air.[2][5][11][12][13][14] | Support respiration if labored. 100% Oxygen if available. |
| Ingestion | Do NOT induce vomiting. Rinse mouth.[3][4][5][10][12][13] | Transport to ER immediately. Bring chemical structure. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
PubChem. (n.d.). Compound Summary: Aminopyridine Derivatives. National Library of Medicine.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor.
-
Sigma-Aldrich. (2025). Safety Data Sheet for Generic Aminopyridines (Reference for Hazard Class).
-
Ansell. (2024). Chemical Resistance Guide: Permeation & Degradation Data.
Sources
- 1. CAS 73896-36-3: 6-Methoxy-3-nitro-2-pyridinamine [cymitquimica.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. lobachemie.com [lobachemie.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. solutions.covestro.com [solutions.covestro.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. biochemopharma.fr [biochemopharma.fr]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. 3-AMINO-2-METHOXY-6-PICOLINE - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
